beta-Cyclocitral
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6,6-trimethylcyclohexene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQGCGNUWBPGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047142 | |
| Record name | beta-Cyclocitral | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
62.00 to 63.00 °C. @ 3.00 mm Hg | |
| Record name | beta-Cyclocitral | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
432-25-7, 52844-21-0 | |
| Record name | β-Cyclocitral | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=432-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Cyclocitral | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha(beta)-Cyclocitral | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052844210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | beta-Cyclocitral | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,6-trimethylcyclohexene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6,6-trimethylcyclohexenecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-CYCLOCITRAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77Y0U2X29G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-Cyclocitral | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Biosynthesis of β-Cyclocitral
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Cyclocitral is a volatile apocarotenoid derived from the oxidative cleavage of β-carotene.[1] Initially identified as a contributor to the aroma of various fruits and plants, recent research has unveiled its significant role as a bioactive signaling molecule in plants, mediating responses to a variety of biotic and abiotic stresses.[2][3] This technical guide provides a comprehensive overview of the discovery of β-cyclocitral, its detailed biosynthesis pathways, and the experimental methodologies used for its study.
Discovery and Significance
β-Cyclocitral has been known for some time as a natural compound found in a variety of organisms, including plants, cyanobacteria, fungi, and animals.[1] It is a volatile organic compound that contributes to the characteristic aroma of many fruits, vegetables, and ornamental plants.[1] However, its role as a key signaling molecule in plant stress responses has only recently come to light.[2][3]
Under conditions of environmental stress, such as high light, drought, and herbivory, plants accumulate β-cyclocitral.[2][4] This accumulation triggers a cascade of signaling events that lead to the reprogramming of gene expression, ultimately enhancing the plant's tolerance to the stress.[2][3] For instance, β-cyclocitral has been shown to induce genes responsive to singlet oxygen (¹O₂), a reactive oxygen species (ROS) that can cause significant cellular damage.[5][6] By activating these defense pathways, β-cyclocitral helps to mitigate oxidative damage and promote survival. Furthermore, it has been implicated in regulating root development, further highlighting its importance in overall plant fitness.[7]
Biosynthesis of β-Cyclocitral
The formation of β-cyclocitral from β-carotene occurs through two primary pathways: non-enzymatic oxidation and enzymatic cleavage.[1][2]
Non-Enzymatic Oxidation Pathway
The non-enzymatic synthesis of β-cyclocitral is primarily driven by the interaction of β-carotene with reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[1][6] In photosynthetic organisms, ¹O₂ is a common byproduct of photosynthesis, especially under high light conditions where the light-harvesting machinery becomes oversaturated.[1]
The process can be summarized as follows:
-
Generation of Singlet Oxygen (¹O₂): In the photosystem II (PSII) reaction center, excess light energy can lead to the formation of excited chlorophyll (B73375) molecules, which can then transfer this energy to molecular oxygen (O₂), generating ¹O₂.[1]
-
Oxidation of β-Carotene: β-carotene, a potent quencher of ROS, can be oxidized by ¹O₂. This reaction leads to the cleavage of the polyene chain of β-carotene at the C7-C8 double bond, resulting in the formation of β-cyclocitral.[1][8]
Enzymatic Biosynthesis Pathway
The enzymatic production of β-cyclocitral is catalyzed by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1][2] Specifically, members of the CCD4 subfamily have been identified as being capable of cleaving β-carotene to produce β-cyclocitral.[1][9]
The key steps in the enzymatic pathway are:
-
Substrate Binding: β-carotene binds to the active site of the CCD4 enzyme.
-
Oxidative Cleavage: The CCD4 enzyme catalyzes the oxidative cleavage of the C7-C8 and C7'-C8' double bonds of the β-carotene molecule.[9] This reaction requires molecular oxygen.
-
Product Release: The cleavage of β-carotene at these positions yields two molecules of β-cyclocitral and one molecule of crocetindialdehyde.
While CCD4 is the primary enzyme implicated in β-cyclocitral formation, some studies suggest that other enzymes, such as 13-lipoxygenase (LOX2), may also contribute to its biosynthesis, albeit with lower efficiency.[1][2]
Quantitative Data
The following tables summarize the available quantitative data related to β-cyclocitral biosynthesis. It is important to note that specific enzyme kinetic parameters for CCD4 with β-carotene as a substrate are not widely reported in the literature.
Table 1: Yield of β-Cyclocitral from β-Carotene
| Precursor | Formation Pathway | Product | Molar Yield | Organism/System | Reference(s) |
| β-Carotene | Enzymatic (Carotene oxygenase) | β-Cyclocitral | ~0.39 mol/mol | Microcystis aeruginosa | [10] |
| β-Carotene | Non-enzymatic (Singlet Oxygen) | β-Cyclocitral | Not specified | In vitro / Arabidopsis thaliana | [6] |
| β-Carotene | Enzymatic (CsCCD4c) | β-Cyclocitral | Detected at lower levels compared to β-ionone | Crocus sativus | [9] |
Table 2: Enzyme Kinetic Parameters for Carotenoid Cleavage Dioxygenases (CCDs)
| Enzyme | Substrate | Km | Vmax | Organism | Reference(s) |
| AtCCD4 | trans-β-apo-8'-carotenal | Not specified | Not specified | Arabidopsis thaliana | [11] |
| DcCCD4 | α-carotene, β-carotene | Not specified | Not specified | Daucus carota | [12] |
| CsCCD4c | β-carotene | Not specified | Not specified | Crocus sativus | [9][13] |
| Citrus CCD4b1 | Zeaxanthin, β-cryptoxanthin | Not specified | Not specified | Citrus sp. | [14] |
Experimental Protocols
Protocol for Extraction and Quantification of β-Cyclocitral from Plant Tissues
This protocol describes a general method for the extraction and quantification of β-cyclocitral from plant tissues using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Plant tissue (e.g., leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Internal standard (e.g., d₆-β-ionone)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a glass vial. Add a known amount of the internal standard. Add dichloromethane (e.g., 1 mL) and vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the plant debris.
-
Drying: Carefully transfer the dichloromethane supernatant to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Inject an aliquot of the dried extract (e.g., 1 µL) into the GC-MS system.
-
GC Conditions (Example):
-
Injector temperature: 250°C
-
Oven program: Start at 40°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Electron ionization: 70 eV
-
Scan range: m/z 40-400.
-
-
-
Quantification: Identify β-cyclocitral based on its retention time and mass spectrum. Quantify the amount of β-cyclocitral by comparing its peak area to that of the internal standard.
Protocol for In Vitro Assay of Carotenoid Cleavage Dioxygenase (CCD) Activity
This protocol outlines a method to assess the activity of a recombinant CCD enzyme in vitro.
Materials:
-
Purified recombinant CCD4 enzyme
-
β-carotene substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% (v/v) acetone)
-
Detergent (e.g., Triton X-100)
-
Reducing agent (e.g., ascorbate)
-
Extraction solvent (e.g., hexane)
-
HPLC or GC-MS system
Procedure:
-
Substrate Preparation: Prepare a stock solution of β-carotene in a suitable organic solvent (e.g., acetone).
-
Reaction Mixture: In a reaction tube, combine the assay buffer, detergent, and reducing agent. Add the purified CCD4 enzyme to the mixture.
-
Initiate Reaction: Start the reaction by adding the β-carotene substrate to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour) in the dark.
-
Stop Reaction and Extract Products: Stop the reaction by adding an equal volume of extraction solvent (e.g., hexane). Vortex vigorously to extract the apocarotenoid products.
-
Analysis: Centrifuge the mixture to separate the phases. Analyze the organic phase by HPLC or GC-MS to identify and quantify the β-cyclocitral produced.
Visualizations
Biosynthesis Pathway of β-Cyclocitral
Caption: Biosynthesis pathways of β-cyclocitral from β-carotene.
Experimental Workflow for β-Cyclocitral Research
Caption: A typical experimental workflow for studying β-cyclocitral.
Conclusion
β-Cyclocitral has transitioned from being recognized primarily for its aromatic properties to a molecule of significant interest for its role in plant biology and stress physiology. Its dual biosynthesis pathways, both enzymatic and non-enzymatic, highlight the robustness of its production under various conditions. The detailed protocols and methodologies presented in this guide provide a framework for researchers to further investigate the intricate roles of β-cyclocitral in signaling and its potential applications in agriculture and drug development. Future research focusing on elucidating the precise kinetics of its enzymatic synthesis and its downstream signaling components will undoubtedly provide deeper insights into the multifaceted functions of this important apocarotenoid.
References
- 1. β-Cyclocitral - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. β-Cyclocitral-Mediated Metabolic Changes Optimize Growth and Defense Responses in Solanum lycopersicum L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New target carotenoids for CCD4 enzymes are revealed with the characterization of a novel stress-induced carotenoid cleavage dioxygenase gene from Crocus sativus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exogenous β-cyclocitral treatment primes tomato plants against drought by inducing tolerance traits, independent of abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic study on AtCCD4 and AtCCD7 and their potential to form acyclic regulatory metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DcCCD4 catalyzes the degradation of α-carotene and β-carotene to affect carotenoid accumulation and taproot color in carrot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A novel carotenoid cleavage activity involved in the biosynthesis of Citrus fruit-specific apocarotenoid pigments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of beta-Cyclocitral
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Cyclocitral (β-cyclocitral) is a volatile monoterpenoid aldehyde, an apocarotenoid derived from the oxidative cleavage of β-carotene.[1] Found in a variety of plants, cyanobacteria, fungi, and even animals, it is recognized as a significant contributor to the aroma of many fruits and flowers.[1] Beyond its role as a fragrance and flavor agent, β-cyclocitral has garnered substantial interest in the scientific community for its function as a bioactive signaling molecule.[2][3] In plants, it plays a crucial role in regulating gene expression and mediating responses to environmental stressors, particularly photooxidative stress.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of β-cyclocitral, detailed experimental methodologies, and an examination of its biological signaling pathways.
Chemical Identity and Structure
| Identifier | Value |
| IUPAC Name | 2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde[5] |
| CAS Number | 432-25-7[1] |
| Molecular Formula | C₁₀H₁₆O[1] |
| Molecular Weight | 152.23 g/mol [5] |
| Canonical SMILES | CC1=C(C(CCC1)(C)C)C=O[1] |
| InChI Key | MOQGCGNUWBPGTQ-UHFFFAOYSA-N[1] |
| Appearance | Colorless to pale yellow liquid/oil |
Core Physicochemical Properties
The fundamental physicochemical data for this compound are summarized below. It is important to note that values can vary based on experimental conditions, particularly pressure for boiling point measurements.
| Property | Value | Conditions |
| Boiling Point | 62-63 °C[5] | @ 3.00 mmHg |
| 211-212 °C[6] | @ 760.00 mmHg | |
| Melting Point | 32-34 °C | - |
| Density | 0.950-0.957 g/mL[6] | @ 25 °C |
| Refractive Index (n_D²⁰) | 1.476-1.483[6] | @ 20 °C |
| Vapor Pressure | 0.176 mmHg[6] | @ 25 °C (estimated) |
| Flash Point | 76.67 °C (170 °F)[6] | Tag Closed Cup (TCC) |
| logP (o/w) | 2.4[5] | - |
| Water Solubility | 86.14 mg/L | - |
Solubility Data
This compound is largely insoluble in water but demonstrates good solubility in many common organic solvents.
| Solvent | Solubility (g/L) @ 25°C |
| Water | ~0.086 |
| Ethanol | 777.4 |
| Methanol | 979.67 |
| Isopropanol | 527.0 |
| Acetone | 905.76 |
| Ethyl Acetate | 994.79 |
| Dichloromethane | 1846.24 |
| Chloroform | 2137.15 |
| Toluene | 646.58 |
| n-Hexane | 126.81 |
| Dimethyl sulfoxide (B87167) (DMSO) | 472.39 |
Spectral Data
-
Mass Spectrometry (MS): In Gas Chromatography-Mass Spectrometry (GC-MS) analysis with Electron Ionization (EI), this compound exhibits a molecular ion peak [M]⁺ at m/z 152. Key fragment ions are observed at m/z 137 ([M-CH₃]⁺), 123, 109, and 67.[5] The fragmentation is characteristic of α-cleavage and McLafferty rearrangement common in carbonyl compounds.[7]
-
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectra for this compound have been documented.[5][8] The spectra are consistent with its structure, showing characteristic shifts for the aldehydic proton, vinylic protons, and the various methyl and methylene (B1212753) groups on the cyclohexene (B86901) ring.
-
Infrared Spectroscopy (IR): The FTIR spectrum of this compound shows characteristic absorption bands for its functional groups.[9] A strong peak corresponding to the C=O stretch of the aldehyde is prominent, along with peaks for C=C stretching of the alkene and C-H stretching and bending for the alkane and aldehyde moieties.
Experimental Protocols
Melting Point Determination (Capillary Method)
This standard method is used for determining the melting range of a crystalline solid.[10][11]
Methodology:
-
Sample Preparation: A small amount of thoroughly dried, powdered this compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm. The sample is compacted by tapping the tube gently.[10]
-
Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp or similar device) adjacent to a calibrated thermometer or temperature sensor.
-
Determination:
-
The block is heated rapidly to a temperature approximately 10-15°C below the expected melting point.
-
The heating rate is then reduced to a slow, controlled rate of 1-2°C per minute.
-
The "initial melting point" is the temperature at which the first drop of liquid appears.
-
The "final melting point" is the temperature at which the last solid crystal melts completely. The range between these two temperatures is recorded. For a pure substance, this range is typically narrow (0.5-1.0°C).
-
Micro-Boiling Point Determination
This technique is suitable for determining the boiling point of small liquid samples.[12]
Methodology:
-
Apparatus Setup: Approximately 0.5 mL of this compound is placed into a small test tube. A glass capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Heating: The test tube assembly is attached to a thermometer and heated in a controlled manner using a Thiele tube or a metal heating block.[13]
-
Observation:
-
As the liquid heats, trapped air will be expelled from the capillary tube as a slow stream of bubbles.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[13]
-
-
Measurement: Heating is discontinued (B1498344) at this point. The liquid will begin to cool. The boiling point is the temperature recorded at the exact moment the stream of bubbles stops and the liquid is drawn back into the capillary tube.[13] This occurs when the external atmospheric pressure equals the vapor pressure of the liquid.[14]
Biological Role and Signaling Pathways
This compound is a key signaling molecule derived from β-carotene, particularly under conditions of high-light stress in plants. Its production and subsequent action constitute a vital protective mechanism.
Biosynthesis of this compound
This compound is formed from the oxidative cleavage of β-carotene at the C7-C8 double bonds. This occurs through two primary routes: a non-enzymatic pathway involving reactive oxygen species (ROS), and an enzymatic pathway.[1][15]
-
Non-Enzymatic Pathway: Under high-light stress, excess energy absorption leads to the production of singlet oxygen (¹O₂) in the chloroplasts. ¹O₂ directly oxidizes β-carotene, cleaving it to produce β-cyclocitral.[1]
-
Enzymatic Pathway: Specific enzymes, such as Carotenoid Cleavage Dioxygenase 4 (CCD4) and 13-lipoxygenase (LOX2), can catalyze the cleavage of β-carotene to yield β-cyclocitral.[1]
Retrograde Signaling Pathway
Once produced in the chloroplast, β-cyclocitral acts as a retrograde signal, moving from the chloroplast to the nucleus to modulate gene expression. This signaling cascade enhances the plant's tolerance to photooxidative stress by activating detoxification pathways.[4][16]
The pathway involves the β-cyclocitral-inducible GRAS protein SCARECROW LIKE 14 (SCL14), which in turn activates transcription factors like ANAC102.[4] This leads to the upregulation of genes involved in the xenobiotic detoxification response, which helps neutralize toxic reactive carbonyl species generated during stress.[4][16]
Safety and Handling
This compound is classified with GHS07 (Exclamation mark) and carries hazard statements indicating it may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[1]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated place away from heat and direct sunlight. Keep container tightly closed.
-
First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or symptoms persist.
References
- 1. β-Cyclocitral - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. β-Cyclocitral: Emerging Bioactive Compound in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H16O | CID 9895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 432-25-7 [thegoodscentscompany.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. thinksrs.com [thinksrs.com]
- 11. westlab.com [westlab.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. scribd.com [scribd.com]
- 15. Production of β-Cyclocitral and Its Precursor β-Carotene in Microcystis aeruginosa: Variation at Population and Single-Cell Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Role of β-Cyclocitral in Plant Stress Signaling: A Technical Guide
Abstract
β-cyclocitral (βCC), an apocarotenoid derived from the oxidative cleavage of β-carotene, has emerged as a pivotal signaling molecule in the intricate network of plant stress responses.[1] Originating primarily within the chloroplasts under conditions of stress, βCC functions as a retrograde signal, modulating nuclear gene expression to enhance plant tolerance to a wide array of both abiotic and biotic challenges.[2][3][4] This volatile compound is a key mediator in the response to photooxidative stress, initiating a detoxification cascade through the MBS1 and SCL14/ANAC transcription factor pathways.[2][3][5] Furthermore, its conversion to the water-soluble derivative, β-cyclocitric acid (β-CCA), activates a distinct, abscisic acid (ABA)-independent pathway crucial for drought tolerance.[6][7][8] This guide provides a comprehensive technical overview of the biosynthesis of βCC, its downstream signaling cascades, and its physiological impacts on plant stress resilience, intended for researchers, scientists, and professionals in drug development.
Introduction
Plants, being sessile organisms, have evolved sophisticated mechanisms to perceive and respond to environmental stressors. A key strategy involves the production of secondary metabolites that act as internal signals to orchestrate defensive and adaptive responses. Among these, apocarotenoids—products of carotenoid cleavage—have gained significant attention as signaling molecules.[9][10] β-cyclocitral, the most abundant apocarotenoid of β-carotene, accumulates in plants under diverse stress conditions, including high light, drought, salinity, and herbivory.[9] It acts as a potent elicitor of multiple stress signals, reprogramming the plant's transcriptome to fortify its defenses.[9][10] This document serves as an in-depth guide to the core mechanisms of βCC-mediated stress signaling, presenting quantitative data, detailed experimental methodologies, and visual pathways to elucidate its function.
Biosynthesis and Accumulation of β-Cyclocitral
The formation of βCC is a direct consequence of oxidative stress within the chloroplast. It is synthesized from β-carotene through two primary mechanisms:
-
Non-Enzymatic Oxidation: The primary pathway involves the direct oxidation of β-carotene by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[1][11] Singlet oxygen is a major ROS generated in the photosystem II (PSII) reaction center during photooxidative stress, where β-carotene serves as a primary quencher.[9][12][13]
-
Enzymatic Cleavage: βCC can also be produced through the action of specific enzymes. Carotenoid Cleavage Dioxygenases (CCDs), such as CCD4, can cleave β-carotene at the C7-C8 double bond to yield βCC.[1][12] Additionally, the enzyme 13-lipoxygenase (LOX2) has been reported to facilitate this cleavage.[1][12]
Once synthesized, βCC can be further oxidized in the leaves to form β-cyclocitric acid (β-CCA), a stable, water-soluble compound that also plays a critical role in stress signaling, particularly in response to drought.[1][6][14]
Data Presentation: Accumulation under Stress
The concentration of βCC and its derivative β-CCA increases significantly under stress conditions, highlighting their role as stress biomarkers and signals.
| Compound | Plant | Stress Condition | Basal Level (ng/g FW) | Stressed Level (ng/g FW) | Fold Increase | Citation(s) |
| β-Cyclocitral (βCC) | Arabidopsis | High Light / Drought | ~50 | ~150 | ~3x | [6] |
| β-Cyclocitric Acid (β-CCA) | Arabidopsis | Drought | Not specified | Not specified | ~15x | [8][14] |
| β-Cyclocitral (βCC) | Arabidopsis | Exogenous Treatment | - | ~180 (internal) | - | [2] |
β-Cyclocitral-Mediated Signaling Pathways
βCC initiates a cascade of transcriptional reprogramming by acting as a retrograde signal that moves from the chloroplast to the nucleus.
Retrograde Signaling in Photooxidative Stress
Under high light, the accumulation of ¹O₂ triggers βCC production. βCC then diffuses to the nucleus and activates at least two critical pathways for acclimation:
-
MBS1-Dependent Pathway: βCC acts upstream of METHYLENE BLUE SENSITIVITY 1 (MBS1), a zinc-finger protein that regulates a suite of ¹O₂-responsive genes, contributing to photoacclimation.[5][11][13]
-
Xenobiotic Detoxification Pathway: βCC induces the expression of the GRAS family transcription factor SCARECROW-LIKE 14 (SCL14).[2][3] SCL14, in turn, activates a hierarchical cascade of NAC transcription factors, with ANAC102 being a primary target.[2][3] This cascade upregulates genes involved in phase I and phase II of xenobiotic detoxification, which neutralize toxic reactive carbonyl species (RCS) generated from lipid peroxidation, thereby preventing cell death.[2][3]
ABA-Independent Drought and Salinity Stress Response
βCC enhances drought and salinity tolerance through mechanisms that are notably independent of the canonical stress hormone ABA.[7][10]
-
β-CCA-SMR5 Pathway: Under drought, βCC is converted to β-CCA.[6][14] β-CCA acts as a potent signal that induces the expression of SIAMESE-RELATED 5 (SMR5), a cyclin-dependent kinase inhibitor.[5][15][16] The upregulation of SMR5 leads to an inhibition of cell division and elongation in the roots.[15][16] This growth restriction is coupled with a metabolic shift towards defense, including the enhanced biosynthesis of lipid biopolymers like suberin and lignin, which reinforces cell walls and reduces water loss, thereby increasing drought tolerance.[15]
-
Physiological Adjustments: Exogenous βCC treatment primes plants for drought by increasing the accumulation of the osmolyte proline and enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[7] Interestingly, βCC-treated plants under drought can maintain higher relative water content (RWC) and stomatal conductance compared to untreated plants, suggesting a mechanism of tolerance rather than avoidance through stomatal closure.[7] βCC also promotes root growth and branching, which is particularly beneficial under salt stress, allowing for better water and nutrient acquisition.[17][18]
Quantitative Data Summary
Exogenous application of βCC or β-CCA elicits significant changes in gene expression and physiological states.
| Parameter | Treatment | Plant | Observation | Magnitude of Change | Citation(s) |
| Gene Expression | βCC | Arabidopsis | Induction of ANAC TFs (ANAC102, 002, 032, 081) | 13- to 50-fold increase | [2] |
| Gene Expression | βCC | Tomato | Upregulation of stress-related genes | 211 genes differentially expressed; 80% stress-related | [9][10] |
| Metabolite Level | βCC | Tomato | Proline accumulation | Significantly increased | [7] |
| Enzyme Activity | βCC | Tomato | Superoxide Dismutase (SOD) activity | Significantly enhanced | [7] |
| Physiological State | βCC | Tomato | Relative Water Content (RWC) under drought | Higher than control | [7] |
| Root Growth | βCC | Rice | Primary root length under salt stress | Rescued from salt-induced inhibition | [17] |
Key Experimental Protocols
Reproducing and building upon research into βCC requires standardized methodologies.
Protocol for Exogenous β-Cyclocitral / β-Cyclocitric Acid Treatment
-
Objective: To apply βCC or β-CCA to plants to study its effect on stress tolerance.
-
Method 1: Soil Drench (for β-CCA):
-
Prepare a stock solution of β-cyclocitric acid. A 1.5 mM solution (pH adjusted to ~5.0) is commonly used.[15]
-
Grow plants (e.g., Arabidopsis thaliana, Solanum lycopersicum) in pots under controlled conditions for 3-4 weeks.
-
Water each plant with a defined volume (e.g., 25 mL) of the β-CCA solution or a control solution (e.g., water with pH adjusted).[15]
-
Allow the plants to absorb the treatment for a specified period (e.g., 24-48 hours) before initiating stress experiments.
-
-
Method 2: Volatile Exposure (for βCC):
-
Place a specific amount of pure βCC (e.g., on a filter paper) inside a sealed, airtight container (e.g., a Plexiglas box or desiccator) with the experimental plants.[8]
-
Ensure the βCC source does not directly contact the plants.
-
Incubate the plants for a defined duration (e.g., 4 hours) to allow for volatile uptake.[8]
-
Use a parallel container without βCC as a control.
-
Protocol for Stress Induction
-
Drought Stress:
-
High Light Stress:
-
Move treated and control plants from normal growth light (e.g., 100-150 µmol m⁻² s⁻¹) to a high-light environment (e.g., >800 µmol m⁻² s⁻¹).[9]
-
Expose plants for a duration of hours to days, depending on the research question.
-
Collect samples for molecular or physiological analysis.
-
-
Salt Stress:
Protocol for Physiological Parameter Measurement: Relative Water Content (RWC)
-
Objective: To quantify the water status of plant leaves.
-
Procedure:
-
Excise a fresh leaf and immediately record its Fresh Weight (FW).
-
Submerge the leaf in deionized water in a sealed petri dish and keep it in the dark at 4°C for 24 hours to achieve full turgor.
-
Gently blot the leaf dry and record its Turgid Weight (TW).
-
Dry the leaf in an oven at 60-80°C for at least 48 hours until a constant weight is achieved. Record this as the Dry Weight (DW).
-
Calculate RWC using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100 .
-
Conclusion and Future Directions
β-cyclocitral and its derivative, β-cyclocitric acid, are firmly established as critical signaling molecules in the plant response to a multitude of environmental stresses. They orchestrate a sophisticated, ABA-independent signaling network that enhances tolerance to photooxidative damage and drought by reprogramming gene expression, reallocating resources from growth to defense, and fine-tuning physiological responses.
Despite significant progress, key questions remain. The direct molecular targets or receptors for βCC and β-CCA are yet to be identified. Elucidating these initial binding events is crucial for a complete understanding of the signaling cascade. Furthermore, exploring the full extent of crosstalk between βCC/β-CCA signaling and other hormonal pathways will provide a more holistic view of the plant stress response network. From an applied perspective, the potential of βCC and the more stable β-CCA as biostimulants to enhance crop resilience is substantial. Future research should focus on developing stable formulations and effective delivery systems to translate these fundamental discoveries into practical agricultural applications for a changing climate.
References
- 1. mdpi.com [mdpi.com]
- 2. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reconsidering the nature and mode of action of metabolite retrograde signals from the chloroplast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | β-Cyclocitral as a Cross-Species Mediator of Abiotic Stress Signaling: Insights and Future Directions Toward Crop Improvement [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Exogenous β-cyclocitral treatment primes tomato plants against drought by inducing tolerance traits, independent of abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. β-Cyclocitral, a Master Regulator of Multiple Stress-Responsive Genes in Solanum lycopersicum L. Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. β-Cyclocitral - Wikipedia [en.wikipedia.org]
- 13. β-Cyclocitral Does Not Contribute to Singlet Oxygen-Signalling in Algae, but May Down-Regulate Chlorophyll Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-Cyclocitral: Emerging Bioactive Compound in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. The response of Arabidopsis to the apocarotenoid β-cyclocitric acid reveals a role for SIAMESE-RELATED 5 in root development and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. β-Cyclocitral is a conserved root growth regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on the Biological Activity of β-Cyclocitral: A Technical Guide
Introduction
β-Cyclocitral, a volatile apocarotenoid derived from the oxidative cleavage of β-carotene, has emerged as a significant bioactive molecule with diverse physiological roles. Early research has primarily focused on its function in plant biology, particularly as a regulator of root growth and a key signaling molecule in response to abiotic stress. More recent investigations have begun to explore its potential in other areas, including its effects on cyanobacteria and its potential as an anticancer agent. This technical guide provides an in-depth overview of the foundational studies on β-cyclocitral's biological activity, targeting researchers, scientists, and drug development professionals.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data from early studies on β-cyclocitral's biological activity.
Table 1: Effect of β-Cyclocitral on Plant Root Growth
| Plant Species | β-Cyclocitral Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | 750 nM | ~20% increase in meristematic cell number in primary roots | [Dickinson et al., 2019] |
| Oryza sativa (Rice) | Not specified | Enhanced root and shoot growth under salt stress | [Dickinson et al., 2019] |
| Solanum lycopersicum (Tomato) | Not specified | Conserved root growth promotion | [Dickinson et al., 2019] |
Table 2: Algicidal and Growth Inhibitory Effects of β-Cyclocitral
| Organism | β-Cyclocitral Concentration | Observed Effect | Reference |
| Microcystis aeruginosa | 1 mg/L | 50% cell rupture | [桂寶, 葉, 2018] |
| Cylindrospermopsis raciborskii | 1 mg/L | 15% cell rupture | [桂寶, 葉, 2018] |
| Microcystis aeruginosa | 150-300 mg/L | Rapid cell rupture | [Sun et al., 2024] |
| Nitzschia palea | 0.1-0.5 mg/L | 15-20% cell rupture | [Jüttner & Wu, 2011] |
Table 3: Anticancer Activity of β-Cyclocitral and Related Compounds
| Compound | Cell Line | IC50 Value | Reference |
| β-Cyclocitral | MCF-7, HeLa, HepG2 | Data not available in early studies | - |
| Citral (related compound) | MCF-7 | 18 x 10⁻⁵ M (48h) | [Paola et al., 2009] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections provide methodologies from key early studies on β-cyclocitral. Disclaimer: These protocols are reconstructed from available information in abstracts and methodology summaries. For complete, step-by-step instructions, please refer to the full-text publications.
Plant Root Growth Assays (based on Dickinson et al., 2019)
Objective: To assess the effect of β-cyclocitral on primary root growth and lateral root formation in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar (B569324)
-
Petri plates
-
β-Cyclocitral stock solution (in DMSO or ethanol)
-
Microscope with a camera for imaging
Methodology:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.
-
Stratification: Cold-treat the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Germination and Growth: Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16h light / 8h dark) at 22°C.
-
Treatment Application: After a set period of growth (e.g., 4-5 days), transfer seedlings to new MS plates containing various concentrations of β-cyclocitral (e.g., 0 nM, 100 nM, 500 nM, 750 nM, 1 µM). The final solvent concentration should be kept constant across all plates.
-
Data Collection:
-
Primary Root Length: Mark the position of the root tip at the time of transfer and measure the new growth after a defined period (e.g., 3-5 days).
-
Lateral Root Density: Count the number of emerged lateral roots per unit length of the primary root.
-
Meristem Cell Number: Stain the roots with a suitable dye (e.g., Propidium Iodide) and visualize the meristematic zone using confocal microscopy. Count the number of cortical cells in a single file from the quiescent center to the first elongated cell.
-
-
Statistical Analysis: Perform appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of the observed differences between treatments.
Photooxidative Stress Response in Plants (based on Ramel et al., 2012 and D'Alessandro et al., 2018)
Objective: To investigate the role of β-cyclocitral in mediating the plant response to photooxidative stress.
Materials:
-
Arabidopsis thaliana plants (wild-type and relevant mutants, e.g., scl14, anac102)
-
Growth chambers with controlled light and temperature
-
Airtight experimental chambers
-
β-Cyclocitral
-
Equipment for gene expression analysis (qRT-PCR)
-
Equipment for measuring lipid peroxidation (e.g., thermoluminescence or HPLC-based methods)
Methodology:
-
Plant Growth: Grow Arabidopsis plants in a controlled environment for 4-5 weeks.
-
β-Cyclocitral Treatment: Place the plants in an airtight chamber and introduce a small volume of β-cyclocitral (e.g., 50 µL) on a watch glass to allow for volatilization and exposure of the plants for a defined period (e.g., 4 hours) under low light conditions.[1]
-
Stress Induction: Transfer the treated and control plants to high light and low-temperature conditions (e.g., 1400 µmol photons m⁻² s⁻¹, 7°C) for 24-48 hours to induce photooxidative stress.[2]
-
Gene Expression Analysis:
-
Harvest leaf tissue from treated and control plants before and after stress induction.
-
Extract total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of target genes (e.g., SCL14, ANAC102, and other stress-responsive genes).
-
-
Physiological Measurements:
-
Lipid Peroxidation: Measure the extent of lipid peroxidation in leaf tissue as an indicator of oxidative damage. This can be done by quantifying hydroperoxy-octadecatrienoic acids (HOTEs) using HPLC or by measuring autoluminescence.[3]
-
Chlorophyll (B73375) Bleaching: Quantify the loss of chlorophyll content as a measure of photodamage.[2]
-
-
Data Analysis: Analyze gene expression data using the ΔΔCt method and compare physiological parameters between treatments using appropriate statistical tests.
Algal Growth Inhibition Assay
Objective: To determine the concentration-dependent inhibitory effect of β-cyclocitral on the growth of cyanobacteria.
Materials:
-
Axenic culture of Microcystis aeruginosa
-
Appropriate growth medium (e.g., BG-11)
-
β-Cyclocitral stock solution
-
Spectrophotometer or fluorometer for measuring cell density
-
Microplate reader or culture flasks
Methodology:
-
Culture Preparation: Grow Microcystis aeruginosa to the mid-exponential phase in its standard growth medium.
-
Assay Setup: In a multi-well plate or culture flasks, add a known density of the algal culture to fresh medium containing a serial dilution of β-cyclocitral (e.g., 0, 50, 100, 150, 200, 250, 300 mg/L).[4]
-
Incubation: Incubate the cultures under standard growth conditions (light, temperature).
-
Growth Measurement: Measure the cell density at regular intervals (e.g., every 24 hours) by monitoring absorbance at a specific wavelength (e.g., 750 nm) or chlorophyll fluorescence.
-
Data Analysis: Plot the growth curves for each concentration. From these curves, determine the concentration of β-cyclocitral that causes a 50% inhibition of growth (IC50) after a specific time point.
Signaling Pathways and Experimental Workflows
β-Cyclocitral-Mediated Stress Signaling in Arabidopsis
β-cyclocitral acts as a retrograde signal, moving from the chloroplast to the nucleus to induce a protective response against photooxidative stress. This pathway involves the GRAS protein SCARECROW-LIKE 14 (SCL14) and several ANAC transcription factors.
Experimental Workflow for Root Growth Analysis
The following diagram illustrates the typical workflow for studying the effect of β-cyclocitral on plant root growth.
Conclusion and Future Directions
Early studies have firmly established β-cyclocitral as a key player in plant development and stress response. Its role as a conserved root growth regulator presents exciting opportunities for agricultural applications, potentially enhancing crop resilience to environmental stressors like salinity. The elucidation of its signaling pathway in response to photooxidative stress provides a framework for understanding how plants perceive and react to excess light energy.
However, significant knowledge gaps remain. The exploration of β-cyclocitral's antimicrobial, anti-inflammatory, and anticancer properties is still in its infancy, with a notable lack of quantitative data. Future research should focus on:
-
Broadening the Scope: Systematically investigating the antimicrobial, anti-inflammatory, and anticancer activities of β-cyclocitral using standardized assays to determine MIC and IC50 values.
-
Mechanistic Studies: Delving deeper into the molecular mechanisms underlying its various biological activities, including the identification of specific protein targets and downstream signaling components.
-
Translational Research: Exploring the potential of β-cyclocitral and its derivatives as biostimulants in agriculture and as lead compounds for drug development.
This technical guide serves as a foundation for researchers and professionals in the field, summarizing the critical early findings and highlighting the promising avenues for future investigation into the multifaceted biological activities of β-cyclocitral.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-cyclocitral induced rapid cell death of Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence, Distribution, and Analysis of β-Cyclocitral: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-cyclocitral (βCC) is a volatile apocarotenoid derived from the oxidative cleavage of β-carotene.[1] Initially recognized for its contribution to the aroma of various plants and fruits, recent research has illuminated its significant role as a bioactive signaling molecule.[1][2] In plants, βCC functions as a stress signal, accumulating under adverse environmental conditions and regulating gene expression to enhance tolerance to abiotic and biotic pressures.[3][4] This technical guide provides a comprehensive overview of the natural occurrence and distribution of β-cyclocitral, details its biosynthetic and signaling pathways, and presents in-depth experimental protocols for its extraction and quantification.
Natural Occurrence and Distribution
β-Cyclocitral is an endogenous compound found across a wide range of biological kingdoms, including in plants, cyanobacteria, fungi, and animals.[1] As a degradation product of the ubiquitous pigment β-carotene, its presence is widespread. In plants, it has been identified in various tissues, including leaves, flowers, fruits, and roots, where it contributes to the characteristic fragrance of many species.[2] While it has been detected in numerous sources, quantitative data remains specific to certain species and conditions.
Table 1: Quantitative Distribution of β-Cyclocitral in Various Natural Sources
| Source Organism/Tissue | Concentration / Relative Abundance | Analytical Method | Reference |
| Arabidopsis thaliana (Roots) | 0.097 ng/mg (dry weight) | HPLC-MS | [5] |
| Oryza sativa (Rice Roots) | 0.47 ng/mg (dry weight) | HPLC-MS | [5] |
| Medicago sativa (Alfalfa Leaves) | 0.13 ± 0.05 (Peak Area %) | SPME-GC-MS | [6] |
| Medicago sativa (Alfalfa Stems) | 0.43 ± 0.07 (Peak Area %) | SPME-GC-MS | [6] |
| Medicago sativa (Alfalfa Flowers) | 0.20 ± 0.03 (Peak Area %) | SPME-GC-MS | [6] |
| Viola dubyana (Essential Oil) | 0.8 ± 0.02 (Peak Area %) | GC-MS | [7] |
Additionally, β-cyclocitral has been detected, though not always quantified, in foods such as tomatoes (Solanum lycopersicum), various teas (Camellia sinensis), cauliflower, orange mint, and safflower.[8][9]
Biosynthesis of β-Cyclocitral
The formation of β-cyclocitral occurs through the oxidative cleavage of the C7-C8 double bond of β-carotene.[1] This conversion can proceed via two primary pathways: a non-enzymatic reaction with reactive oxygen species (ROS) or a catalyzed enzymatic reaction.[3][4]
-
Non-Enzymatic Pathway : This pathway is primarily driven by the interaction of β-carotene with singlet oxygen (¹O₂), a high-energy ROS often produced in chloroplasts during photooxidative stress.[1] ¹O₂ readily attacks the electron-rich double bonds of the β-carotene molecule, leading to its cleavage and the formation of various apocarotenoids, including β-cyclocitral.[3][10]
-
Enzymatic Pathway : Carotenoid Cleavage Dioxygenases (CCDs) are a family of non-heme iron-dependent enzymes that catalyze the oxidative cleavage of carotenoids.[4] Specifically, CCD4 has been identified as capable of cleaving β-carotene at the C7-C8 position to produce β-cyclocitral.[1][11]
Caption: Biosynthesis of β-cyclocitral from β-carotene.
Role in Biological Signaling: Retrograde Stress Response
β-cyclocitral acts as a key signaling molecule in the plant retrograde response, where signals from the chloroplast are transmitted to the nucleus to alter gene expression. This pathway is crucial for acclimation to environmental stresses like high light and drought.[3][12]
Under high light stress, the production of ¹O₂ in the chloroplast increases, leading to the generation of β-cyclocitral from β-carotene.[13] β-cyclocitral then moves to the nucleus, where it mediates a protective response. A key mechanism involves the β-cyclocitral-inducible GRAS protein SCARECROW LIKE14 (SCL14) and the transcription factor ANAC102.[14][15] This activation leads to the upregulation of a suite of xenobiotic and detoxification-related genes, which help to mitigate the cellular damage caused by toxic peroxides and carbonyls generated during photooxidative stress.[14][15] Another protein, METHYLENE BLUE SENSITIVITY 1 (MBS1), is also implicated in transducing the β-cyclocitral signal to regulate singlet oxygen responsive genes.[16]
Caption: Retrograde signaling pathway mediated by β-cyclocitral.
Detailed Experimental Protocols
The quantification of β-cyclocitral, a volatile compound, requires specialized extraction and analytical techniques. Its detection can be challenging as it may not exist entirely in a free form within cells, often requiring heat or acidification for its release from a precursor or matrix during analysis.[17]
Sample Preparation: Solid Phase Microextraction (SPME)
SPME is a highly effective, solvent-free method for extracting β-cyclocitral from liquid or solid samples for subsequent GC-MS analysis.[18]
Protocol:
-
Sample Homogenization: Homogenize a known quantity of fresh plant tissue (e.g., 100-200 mg) in liquid nitrogen.
-
Vial Preparation: Transfer the powdered tissue to a 20 mL headspace vial. For aqueous samples, place 10 mL of the liquid sample into the vial.
-
Salting Out (Optional but Recommended): Add 4 g of sodium chloride (NaCl) to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.[19]
-
Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., geosmin-d₃) for accurate quantification.[17]
-
Incubation and Extraction:
-
Seal the vial immediately with a Teflon-lined cap.
-
Place the vial in a heated agitator or water bath set to 60°C. Heating is critical for the efficient release and formation of β-cyclocitral.[17]
-
Expose a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial.[19]
-
Allow the fiber to absorb the volatiles for a defined period (e.g., 20-30 minutes) with constant agitation.[6]
-
-
Desorption: Immediately transfer the fiber to the GC-MS injector for thermal desorption of the analytes.
Sample Preparation: Acid-Assisted Solvent Extraction
While often less efficient than SPME for β-cyclocitral, this method can be used, particularly when investigating its formation from precursors.[17]
Protocol:
-
Sample Measurement: Place 2 mL of aqueous sample or homogenized tissue suspension into a screw-cap tube.
-
Acidification: Add 20 µL of 1 M Hydrochloric Acid (HCl) to the tube and vortex.
-
Incubation: Allow the acidified sample to stand at room temperature for 1 hour. This step is crucial for the formation of β-cyclocitral from its precursors.[17]
-
Solvent Extraction: Add 2 mL of methyl tert-butyl ether (MTBE) containing an internal standard.
-
Phase Separation: Vortex vigorously for 1 minute, then centrifuge to separate the organic and aqueous phases.
-
Analysis: Carefully transfer the upper organic (MTBE) layer to a GC vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 7693 MSD, Shimadzu GCMS-QP2020 NX, or equivalent.
-
Column: SH-PolarWax (30 m × 0.25 mm I.D., 0.25 µm film thickness) or HP-INNOWax (30 m × 0.25 mm ID × 0.25 µm film).[17][19]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Parameters:
-
Injector Temperature: 250-260°C.
-
Injection Mode: Splitless.
-
SPME Desorption Time: 5-10 minutes.
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 230°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Scan mode (e.g., m/z 35-400) for identification. Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions such as m/z 152 and 137 for β-cyclocitral.[17]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC can be employed for the analysis of β-cyclocitral, particularly for non-volatile derivatives or when coupled with mass spectrometry for quantification in complex matrices.
Instrumentation:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Reverse-phase Newcrom R1 or Agilent Zorbax-Eclipse XDB-C18 (150 mm × 4.6 mm × 5 µm).[20][21]
Parameters:
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.[20][21]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[21]
-
Gradient Elution:
-
Start with 95% A for 1 minute.
-
Linearly increase to 95% B over ~14 minutes.
-
Return to 95% A and re-equilibrate for the next injection.[21]
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[21]
-
Detection: UV detector or Mass Spectrometer (LC-QTOF-MS/MS).
Visualization of Experimental Workflow
The following diagram outlines the typical workflow for the analysis of β-cyclocitral using the recommended SPME-GC-MS methodology.
Caption: Workflow for β-cyclocitral analysis via SPME-GC-MS.
Conclusion
β-Cyclocitral is a multifaceted compound with significant roles in plant biology, acting as both an aroma constituent and a critical stress-signaling molecule. Its widespread natural occurrence underscores its fundamental connection to carotenoid metabolism. For researchers and drug development professionals, understanding the distribution and signaling functions of β-cyclocitral opens avenues for agricultural applications, such as developing crops with enhanced stress tolerance, and for exploring its potential bioactivities.[5] The analytical protocols detailed herein, particularly the optimized SPME-GC-MS method, provide a robust framework for the accurate detection and quantification of this important apocarotenoid.
References
- 1. β-Cyclocitral - Wikipedia [en.wikipedia.org]
- 2. β-Cyclocitral: Emerging Bioactive Compound in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pnas.org [pnas.org]
- 6. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0041011) [hmdb.ca]
- 9. This compound | C10H16O | CID 9895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Carotenoid-derived bioactive metabolites shape plant root architecture to adapt to the rhizospheric environments [frontiersin.org]
- 12. β-Cyclocitral, a Master Regulator of Multiple Stress-Responsive Genes in Solanum lycopersicum L. Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Retrograde Signaling: Understanding the Communication between Organelles [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Ultra-Sensitive Analysis of β-cyclocitral in Water Using Solid Phase Micro Extraction and Gas ChromatographyâMass Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. shimadzu.com [shimadzu.com]
- 20. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. β-Cyclocitral-Mediated Metabolic Changes Optimize Growth and Defense Responses in Solanum lycopersicum L - PMC [pmc.ncbi.nlm.nih.gov]
The Formation of β-Cyclocitral from β-Carotene Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Cyclocitral, a volatile apocarotenoid derived from the oxidative cleavage of β-carotene, has garnered significant attention in recent years due to its diverse biological activities, including its role as a stress signaling molecule in plants.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the formation of β-cyclocitral from β-carotene, detailing the underlying chemical mechanisms, experimental protocols for its generation and quantification, and a summary of relevant quantitative data. The content is tailored for researchers, scientists, and drug development professionals interested in the chemistry, biology, and potential applications of this intriguing molecule.
Core Mechanisms of β-Cyclocitral Formation
The conversion of β-carotene to β-cyclocitral can occur through two primary pathways: non-enzymatic oxidation, primarily driven by reactive oxygen species (ROS), and enzymatic cleavage catalyzed by specific oxidoreductases.
Non-Enzymatic Oxidation by Reactive Oxygen Species
The non-enzymatic pathway predominantly involves the reaction of β-carotene with singlet oxygen (¹O₂), a highly reactive form of oxygen.[1][2][3][6] This process, often referred to as photo-oxidation, is particularly relevant in biological systems exposed to light, such as in photosynthetic organisms.[7]
The generally accepted mechanism involves the following steps:
-
Photosensitization: In the presence of a photosensitizer (e.g., chlorophyll, rose bengal), light energy is absorbed and transferred to molecular oxygen (³O₂), exciting it to the singlet state (¹O₂).
-
[2+2] Cycloaddition: Singlet oxygen attacks one of the double bonds in the β-ionone ring of β-carotene.
-
Dioxetane Formation: This leads to the formation of an unstable 1,2-dioxetane (B1211799) intermediate.
-
Cleavage: The dioxetane subsequently cleaves to yield β-cyclocitral and other carbonyl fragments.
This oxidative cleavage can also be initiated by other reactive oxygen species, albeit often with lower specificity and efficiency.
Enzymatic Cleavage
Specific enzymes, primarily from the carotenoid cleavage dioxygenase (CCD) family and lipoxygenases (LOXs), can catalyze the oxidative cleavage of β-carotene to produce β-cyclocitral.
-
Carotenoid Cleavage Dioxygenases (CCDs): The CCD4 subfamily of enzymes has been implicated in the cleavage of β-carotene at the 7,8 and 7',8' positions to yield β-cyclocitral.[3][6] While several CCDs have been characterized, the specific isoforms and their substrate specificities can vary between different organisms and even tissues.[8][9][10][11][12] For instance, a CCD4b from Citrus has been shown to be involved in the production of β-cyclocitral.[3]
-
Lipoxygenases (LOXs): These enzymes, which typically catalyze the dioxygenation of polyunsaturated fatty acids, have also been shown to co-oxidize β-carotene.[13][14][15][16] The mechanism involves the generation of peroxyl radicals from fatty acid hydroperoxides, which then attack the β-carotene molecule, leading to its cleavage and the formation of various products, including β-cyclocitral.[14]
Quantitative Data on β-Cyclocitral Formation
The yield of β-cyclocitral from β-carotene oxidation can vary significantly depending on the system and the reaction conditions. The following table summarizes available quantitative data.
| System/Organism | Condition | Molar Ratio (β-Cyclocitral : β-Carotene) | Reference |
| Microcystis aeruginosa | Laboratory culture | ~0.39 | [17] |
| Microcystis aeruginosa | 50-day incubation | Strong correlation (R² = 0.96) | [17] |
| Arabidopsis thaliana | High light stress and low temperature | Qualitative increase in β-cyclocitral | [18] |
Experimental Protocols
This section provides detailed methodologies for the generation and analysis of β-cyclocitral from β-carotene.
Non-Enzymatic Oxidation via Photosensitization
Objective: To generate β-cyclocitral from β-carotene using a photosensitizer to produce singlet oxygen.
Materials:
-
β-Carotene
-
Rose Bengal (photosensitizer)
-
Toluene/Methanol (85:15 v/v) solvent
-
Quartz-halogen lamp
-
Oxygen source
-
Reaction vessel (e.g., quartz cuvette)
-
HPLC or GC-MS for analysis
Protocol:
-
Prepare a solution of β-carotene and Rose Bengal in the toluene/methanol solvent in the reaction vessel. A typical starting concentration for β-carotene can be in the low millimolar range.
-
Bubble the solution with oxygen for a defined period to ensure oxygen saturation.
-
Illuminate the solution with a quartz-halogen lamp for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 5 °C).[19]
-
At desired time points, withdraw aliquots of the reaction mixture.
-
Analyze the samples by HPLC or GC-MS to identify and quantify the formation of β-cyclocitral and other oxidation products.[19]
Enzymatic Cleavage using Carotenoid Cleavage Dioxygenase 4 (CCD4)
Objective: To produce β-cyclocitral from β-carotene using a purified or recombinant CCD4 enzyme.
Materials:
-
Purified or recombinant CCD4 enzyme
-
β-Carotene substrate
-
Assay buffer (specific to the enzyme, typically a buffered solution at a physiological pH)
-
Detergent (e.g., Triton X-100) to solubilize β-carotene
-
Cofactors (if required by the enzyme, e.g., Fe²⁺)
-
Organic solvent (e.g., ethyl acetate (B1210297) or a mixture for extraction)
-
HPLC or GC-MS for analysis
Protocol:
-
Prepare the β-carotene substrate solution. Due to its hydrophobicity, β-carotene may need to be dissolved in a small amount of an organic solvent and then emulsified in the assay buffer with a detergent.
-
Set up the enzymatic reaction by combining the assay buffer, CCD4 enzyme, and any necessary cofactors in a reaction tube.
-
Initiate the reaction by adding the β-carotene substrate solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.
-
Stop the reaction, for example, by adding a quenching solution or by rapid freezing.
-
Extract the reaction products with an appropriate organic solvent.
-
Analyze the organic extract by HPLC or GC-MS to identify and quantify β-cyclocitral.
Analysis of β-Cyclocitral and β-Carotene by HPLC
Objective: To separate and quantify β-carotene and its oxidation products, including β-cyclocitral.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Reversed-phase C18 or C30 column. A C30 column is often preferred for better separation of carotenoid isomers.[20]
Mobile Phase and Gradient:
-
A typical mobile phase for carotenoid separation is a gradient of methanol, methyl-tert-butyl ether (MTBE), and water.
-
The specific gradient program will depend on the column and the specific compounds being separated.
Protocol:
-
Sample Preparation: Dissolve the extracted sample in a suitable solvent (e.g., the initial mobile phase composition).
-
Injection: Inject the sample onto the HPLC column.
-
Separation: Run the gradient program to separate the different compounds.
-
Detection: Monitor the elution of compounds using the DAD at wavelengths characteristic for carotenoids (around 450 nm) and their cleavage products. For more specific identification and quantification, use a mass spectrometer.
-
Quantification: Create a standard curve using a pure standard of β-cyclocitral to quantify its concentration in the samples.
Analysis of Volatile β-Cyclocitral by GC-MS
Objective: To identify and quantify the volatile compound β-cyclocitral, particularly from biological matrices.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Solid-Phase Microextraction (SPME) device for sample introduction.
Protocol:
-
Sample Preparation: Place the sample (e.g., plant tissue, microbial culture) in a headspace vial. For quantification, an internal standard can be added.
-
SPME: Expose the SPME fiber to the headspace of the vial for a defined time and temperature to adsorb the volatile compounds. Heating the sample (e.g., at 60°C) can be critical for the detection of β-cyclocitral.[21][22][23]
-
GC Injection: Insert the SPME fiber into the heated injection port of the GC, where the adsorbed compounds are desorbed and transferred to the GC column.
-
GC Separation: Use a suitable GC column (e.g., a polar capillary column) and a temperature program to separate the volatile compounds.
-
MS Detection: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a fingerprint for identification.
-
Quantification: Use a calibration curve generated from pure β-cyclocitral standards for accurate quantification.
Visualizations
Signaling Pathway of β-Cyclocitral in Plant Stress Response
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. β-Cyclocitral: Emerging Bioactive Compound in Plants | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. β-Cyclocitral: Emerging Bioactive Compound in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Carotenoid oxidation products are stress signals that mediate gene responses to singlet oxygen in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. DcCCD4 catalyzes the degradation of α-carotene and β-carotene to affect carotenoid accumulation and taproot color in carrot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. CAROTENOID CLEAVAGE DIOXYGENASE4 Is a Negative Regulator of β-Carotene Content in Arabidopsis Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The interaction between beta-carotene and lipoxygenase in plant and animal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Co-oxidation of beta-carotene catalyzed by soybean and recombinant pea lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [Co-oxidation of beta-carotene and canthaxanthine by purified lipoxygenases from soya beans (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Production of β-Cyclocitral and Its Precursor β-Carotene in Microcystis aeruginosa: Variation at Population and Single-Cell Levels [mdpi.com]
- 18. pnas.org [pnas.org]
- 19. Isolation and identification of singlet oxygen oxidation products of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. shimadzu.com [shimadzu.com]
- 23. Ultra-Sensitive Analysis of β-cyclocitral in Water Using Solid Phase Micro Extraction and Gas ChromatographyâMass Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
The Synthesis of β-Cyclocitral: A Comparative Technical Guide to Enzymatic and Non-Enzymatic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Cyclocitral, a volatile apocarotenoid derived from the oxidative cleavage of β-carotene, has garnered significant interest for its roles in plant defense, stress signaling, and as a valuable fragrance and flavor compound.[1][2][3] Its synthesis can be achieved through both biological and chemical routes, each presenting distinct advantages and challenges. This technical guide provides an in-depth comparison of enzymatic and non-enzymatic methods for the production of β-cyclocitral, offering detailed experimental protocols, quantitative data analysis, and visual representations of the core pathways to aid researchers in selecting and implementing the most suitable synthesis strategy for their specific applications.
Introduction
β-Cyclocitral (2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde) is a naturally occurring C10 apocarotenoid found in a variety of organisms, including plants, cyanobacteria, fungi, and animals.[2][4] It is formed through the cleavage of the C7-C8 double bond of β-carotene.[2] This process can be catalyzed by enzymes or occur through non-enzymatic oxidation.[1][5][6] Understanding the nuances of these synthetic pathways is critical for applications ranging from agricultural biotechnology to the production of fine chemicals.
Enzymatic Synthesis of β-Cyclocitral
In nature, the biosynthesis of β-cyclocitral is primarily an enzymatic process involving the oxidative cleavage of β-carotene. This biocatalytic approach offers high specificity and operates under mild reaction conditions.
Core Signaling and Biosynthetic Pathways
The primary enzymes responsible for β-cyclocitral formation are Carotenoid Cleavage Dioxygenases (CCDs) and, to a lesser extent, lipoxygenases (LOXs).[2]
-
Carotenoid Cleavage Dioxygenases (CCDs): These non-heme iron-dependent enzymes catalyze the oxidative cleavage of carotenoids.[1][5] Specifically, CCD4 has been identified as capable of cleaving β-carotene at the C7-C8 position to yield β-cyclocitral.[2]
-
13-Lipoxygenase (LOX2): This enzyme has also been shown to cleave β-carotene at the C7 position, contributing to β-cyclocitral formation.[2]
The enzymatic production of β-cyclocitral is often linked to stress responses in plants, where it acts as a signaling molecule.[1][6]
Caption: Enzymatic synthesis of β-cyclocitral from β-carotene.
Experimental Protocol: In Vitro Assay for CCD Activity
This protocol is a generalized procedure for assessing the activity of a candidate Carotenoid Cleavage Dioxygenase enzyme.
Materials:
-
Recombinant CCD enzyme (e.g., CCD4)
-
β-carotene substrate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM FeSO₄ and 20 mM sodium ascorbate)
-
Detergent (e.g., Triton X-100)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297) or a mixture of chloroform/methanol (B129727)/water)
-
GC-MS or HPLC for product analysis
Procedure:
-
Prepare a stock solution of β-carotene in an appropriate organic solvent.
-
In a reaction vessel, combine the reaction buffer, detergent (to solubilize the carotenoid), and the recombinant CCD enzyme.
-
Initiate the reaction by adding the β-carotene substrate. The final concentration of the organic solvent from the substrate stock should be kept low (e.g., <1%) to avoid enzyme denaturation.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours) with gentle shaking.
-
Stop the reaction by adding an equal volume of cold organic solvent for extraction.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase containing the apocarotenoid products.
-
Analyze the extracted products by GC-MS or HPLC to identify and quantify the produced β-cyclocitral.
Non-Enzymatic Synthesis of β-Cyclocitral
Chemical synthesis provides an alternative to enzymatic methods, often allowing for larger-scale production and greater control over reaction parameters.
Overview of Non-Enzymatic Pathways
Two primary non-enzymatic routes to β-cyclocitral are prevalent:
-
Oxidative Cleavage of β-Carotene: This pathway mimics the natural non-enzymatic process and involves the direct oxidation of β-carotene by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[1][2][6][7] This is often initiated by photosensitizers and light.
-
Chemical Synthesis from Precursors: More controlled chemical syntheses typically start from smaller, readily available molecules like citral (B94496) or β-ionone.[8][9]
Caption: Overview of non-enzymatic synthesis routes to β-cyclocitral.
Experimental Protocols for Chemical Synthesis
This method involves the acid-catalyzed cyclization of citral anil.[9][10][11]
Materials:
-
Citral
-
95% Sulfuric acid
-
Diethyl ether
-
Ice
-
Sodium chloride
-
Potassium hydroxide (B78521)
-
Methanol
Procedure:
-
Formation of Citral Anil: React citral with aniline to form the corresponding anil (a Schiff base).
-
Cyclization: In a nitrogen atmosphere, add a solution of citral anil in diethyl ether dropwise to 95% sulfuric acid at a low temperature (e.g., -20°C).[11] Stir the mixture for approximately 45 minutes at -15°C.[11]
-
Workup: Pour the reaction mixture onto ice and extract the product with diethyl ether.[11]
-
Isomerization (optional): The initial product is primarily α-cyclocitral. To convert this to the more stable β-isomer, treat the crude product with potassium hydroxide in methanol at 0°C.[11]
-
Purification: Dilute the mixture with water, saturate with sodium chloride, and extract with ether. The final product can be purified by distillation.
This protocol utilizes ozone to cleave the double bond in β-ionone ketone.[8]
Materials:
-
β-Ionone ketone
-
Methanol
-
Ozone generator
-
Reducing agent (e.g., dimethyl sulfide (B99878) or zinc dust)
-
Acid
-
Organic solvent for extraction
Procedure:
-
In a three-necked flask equipped for gas inlet, dissolve β-ionone ketone in methanol (mass ratio of 1:4 to 1:5).[8]
-
Cool the mixture to -30 ± 5°C using a circulating freezer.[8]
-
Bubble ozone gas through the solution. The molar ratio of β-ionone ketone to ozone should be approximately 1:1.15 to 1:1.50.[8] The reaction typically proceeds for 4 to 6 hours.[8]
-
After the reaction is complete, add a reducing agent, acid, and water to the flask and stir.[8]
-
Allow the reduction-hydrolysis to proceed, initially at a low temperature and then warming to room temperature.[8]
-
Extract the crude β-cyclocitral with an organic solvent.[8]
-
Purify the product by vacuum distillation.[8]
Quantitative Comparison of Synthesis Methods
The choice between enzymatic and non-enzymatic synthesis often depends on factors such as yield, purity, scalability, and cost. The following tables summarize available quantitative data.
Table 1: Comparison of Enzymatic and Non-Enzymatic Synthesis of β-Cyclocitral
| Parameter | Enzymatic Synthesis (in vivo/in vitro) | Non-Enzymatic Synthesis (Chemical) |
| Precursor | β-Carotene[1][2] | Citral, β-Ionone Ketone, Methyl β-cyclogeranate[8][9][12] |
| Key Reagents | CCDs, LOX enzymes[2] | H₂SO₄, Ozone, LDA[8][9][12] |
| Reaction Conditions | Mild (Physiological pH and temperature) | Often harsh (extreme pH, low temperatures)[8][11] |
| Specificity | High | Can produce by-products and isomers[9][10] |
| Scalability | Potentially limited by enzyme production/stability | More readily scalable for industrial production |
Table 2: Reported Yields for β-Cyclocitral Synthesis
| Synthesis Method | Precursor | Reported Yield | Reference |
| Cyclization of Citral Anil | Citral | 50-60% | [13] |
| Ozonolysis of β-Ionone Ketone | β-Ionone Ketone | Data not specified in provided abstracts | [8] |
| Reduction of Methyl β-cyclogeranate | Methyl β-cyclogeranate | 67% | [12] |
| Enzymatic (in vivo, Microcystis) | β-Carotene | Molar ratio of β-cyclocitral to β-carotene ~0.39 | [7] |
Note: Yields for enzymatic reactions are often reported in terms of conversion rates or product ratios rather than isolated yields, especially in biological systems.
Concluding Remarks
Both enzymatic and non-enzymatic methods offer viable pathways for the synthesis of β-cyclocitral.
-
Enzymatic synthesis is characterized by its high specificity and mild reaction conditions, making it an attractive option for producing high-purity β-cyclocitral, particularly in biological systems or for applications where green chemistry principles are paramount. However, challenges in enzyme production and stability may limit its industrial scalability.
-
Non-enzymatic chemical synthesis , while often requiring harsher conditions and potentially leading to a mixture of isomers and by-products, provides a more direct and scalable route for large-scale production. Methods starting from precursors like citral and β-ionone are well-established, with reported yields that are competitive for industrial applications.
The selection of an optimal synthesis strategy will ultimately depend on the specific requirements of the research or application, including desired purity, scale, cost-effectiveness, and environmental impact. This guide provides the foundational knowledge for making an informed decision in the synthesis of this important apocarotenoid.
References
- 1. mdpi.com [mdpi.com]
- 2. β-Cyclocitral - Wikipedia [en.wikipedia.org]
- 3. β-Cyclocitral and derivatives: Emerging molecular signals serving multiple biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. β-Cyclocitral-Mediated Metabolic Changes Optimize Growth and Defense Responses in Solanum lycopersicum L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of β-Cyclocitral and Its Precursor β-Carotene in Microcystis aeruginosa: Variation at Population and Single-Cell Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. prepchem.com [prepchem.com]
- 13. US4358614A - Preparation of α- and β-cyclocitral, and the N-methylaldimines of these compounds - Google Patents [patents.google.com]
The Pivotal Role of Singlet Oxygen in the Genesis of β-Cyclocitral: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Cyclocitral, a volatile apocarotenoid derived from the oxidative cleavage of β-carotene, has garnered significant interest for its roles in plant stress signaling and its potential applications in various fields. A primary pathway for its formation involves the non-enzymatic oxidation of β-carotene by singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen. This technical guide provides an in-depth exploration of the role of singlet oxygen in the production of β-cyclocitral, detailing the underlying chemical mechanisms, comprehensive experimental protocols for its generation and analysis, and quantitative data to support these methodologies. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.
Introduction
β-Cyclocitral is a naturally occurring compound found in a variety of plants, fruits, and cyanobacteria, contributing to their characteristic aromas. Beyond its sensory properties, β-cyclocitral has been identified as a critical signaling molecule in plants, mediating responses to abiotic stresses such as high light and drought.[1] Its formation is intricately linked to the oxidative degradation of β-carotene, a major carotenoid pigment. While enzymatic pathways can contribute to β-carotene cleavage, the non-enzymatic reaction with singlet oxygen is a key process, particularly under conditions of oxidative stress.[2][3]
Singlet oxygen (¹O₂) is an electrophilic reactive oxygen species (ROS) that readily attacks the electron-rich double bonds of β-carotene.[3] In photosynthetic organisms, ¹O₂ is primarily generated in photosystem II (PSII) when excess light energy is transferred from excited chlorophyll (B73375) molecules to molecular oxygen (O₂).[4] The subsequent oxidation of β-carotene leads to the formation of various apocarotenoids, including β-cyclocitral.[5] Understanding the dynamics of this reaction is crucial for researchers in plant biology, natural product chemistry, and for professionals in drug development exploring the bioactivities of these compounds.
The Chemical Mechanism: β-Carotene Oxidation by Singlet Oxygen
The formation of β-cyclocitral from β-carotene via singlet oxygen proceeds through a chemical quenching mechanism. While β-carotene is an efficient physical quencher of singlet oxygen (transferring the excess energy and returning ¹O₂ to its ground state), a portion of these interactions result in a chemical reaction.[3] The electrophilic ¹O₂ attacks the C7-C8 double bond of the β-ionone ring of β-carotene, leading to the formation of an unstable dioxetane intermediate. This intermediate then cleaves to yield β-cyclocitral and other oxidation products.[6]
The overall, non-enzymatic reaction can be summarized as follows:
β-Carotene + ¹O₂ → [Dioxetane Intermediate] → β-Cyclocitral + Other Apocarotenoids
It is important to note that the reaction of singlet oxygen with β-carotene can yield a variety of products, including β-ionone, β-apo-14'-carotenal, β-apo-10'-carotenal, β-apo-8'-carotenal, and β-carotene 5,8-endoperoxide.[5] The specific product distribution can be influenced by the reaction conditions and the surrounding matrix.
Experimental Protocols
In Vitro Generation of β-Cyclocitral via Photosensitized Oxidation of β-Carotene
This protocol describes the generation of β-cyclocitral from β-carotene using a photosensitizer to produce singlet oxygen in a controlled laboratory setting.
Materials:
-
β-Carotene
-
Rose Bengal (photosensitizer)
-
Toluene (analytical grade)
-
Methanol (analytical grade)
-
Oxygen gas (high purity)
-
Quartz-halogen lamp
-
Reaction vessel (e.g., a glass tube with a gas inlet)
-
Ice bath
-
HPLC system with UV-Vis detector
-
Mass spectrometer (for product identification)
Procedure:
-
Preparation of Reaction Mixture: Prepare a solution of β-carotene and Rose Bengal in a toluene/methanol (85:15 v/v) solvent system. The final concentrations should be optimized, but a starting point is 10-50 µM β-carotene and 5-20 µM Rose Bengal.
-
Reaction Setup: Place the reaction vessel containing the solution in an ice bath to maintain a low temperature (e.g., 5°C) and minimize thermal degradation.
-
Oxygenation: Bubble a gentle stream of high-purity oxygen gas through the solution for at least 15 minutes prior to and during the illumination to ensure an oxygen-saturated environment.
-
Photo-illumination: Irradiate the reaction mixture with a quartz-halogen lamp. The duration of illumination will influence the yield of β-cyclocitral and should be optimized (e.g., 30-60 minutes).
-
Reaction Quenching: After the desired reaction time, turn off the lamp and stop the oxygen flow. The reaction can be quenched by adding a singlet oxygen quencher like sodium azide (B81097) or by placing the sample in the dark.
-
Product Analysis: Analyze the reaction mixture using reverse-phase HPLC with UV-Vis detection to separate the different oxidation products. The identity of β-cyclocitral and other products can be confirmed by mass spectrometry.[5]
Singlet Oxygen Quenching Study
To confirm the involvement of singlet oxygen in β-cyclocitral formation, a quenching study can be performed. This involves running the photosensitized oxidation reaction in the presence and absence of a specific singlet oxygen quencher.
Materials:
-
All materials from Protocol 3.1
-
Singlet oxygen quencher (e.g., 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium azide)
Procedure:
-
Control Reaction: Perform the photosensitized oxidation of β-carotene as described in Protocol 3.1.
-
Quenched Reaction: Prepare an identical reaction mixture but add a singlet oxygen quencher (e.g., 1-10 mM DABCO) to the solution before illumination.
-
Analysis: After the same period of illumination, analyze the products from both the control and quenched reactions by HPLC.
-
Comparison: A significant reduction in the yield of β-cyclocitral in the presence of the quencher provides strong evidence for the involvement of singlet oxygen in the reaction.
Extraction and Quantification of β-Cyclocitral from Plant Tissue using SPME-GC-MS
This protocol outlines the extraction and quantification of the volatile β-cyclocitral from a plant matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Plant tissue (e.g., leaves)
-
Liquid nitrogen
-
20 mL headspace vials with septa
-
Sodium chloride (NaCl)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
SPME holder (manual or autosampler)
-
GC-MS system
-
β-Cyclocitral standard for calibration
Procedure:
-
Sample Preparation:
-
Flash-freeze fresh plant tissue (e.g., 100-200 mg) in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Transfer the powdered tissue to a 20 mL headspace vial.
-
Add a saturated solution of NaCl to enhance the partitioning of volatiles into the headspace.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or water bath set to an optimized temperature (e.g., 60°C).[7]
-
Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
-
-
GC-MS Analysis:
-
Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes.
-
GC Parameters (example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
-
MS Parameters (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
-
Quantification:
-
Identify β-cyclocitral based on its retention time and mass spectrum by comparing it to a pure standard.
-
Prepare a calibration curve using known concentrations of the β-cyclocitral standard to quantify its amount in the plant sample.
-
Quantitative Data
The yield of β-cyclocitral from the singlet oxygen-mediated oxidation of β-carotene is influenced by various factors. The following tables summarize key quantitative findings from the literature.
| Parameter | Value | Source Organism/System | Reference |
| Molar Ratio (β-cyclocitral / β-carotene) | ~0.39 | Microcystis aeruginosa | [8] |
| Intracellular Concentration | 415 µg/L (max) | Microcystis aeruginosa | [8] |
| Cellular Quota | 10.7 fg/cell (max) | Microcystis aeruginosa | [9] |
Visualizations
Signaling Pathway
Caption: Singlet oxygen-mediated β-cyclocitral signaling pathway.
Experimental Workflow: In Vitro Production and Analysis
Caption: Workflow for in vitro β-cyclocitral production.
Conclusion
The generation of β-cyclocitral through the singlet oxygen-mediated oxidation of β-carotene is a fundamental process with significant implications for plant biology and beyond. This technical guide has provided a detailed overview of the chemical mechanism, along with actionable experimental protocols for the synthesis, detection, and quantification of β-cyclocitral. The presented data and visualizations offer a comprehensive resource for researchers and professionals seeking to investigate the role of singlet oxygen in carotenoid metabolism and its downstream effects. Further research into optimizing reaction conditions and exploring the full range of bioactive products will continue to advance our understanding of this important natural compound.
References
- 1. β-Cyclocitral: Emerging Bioactive Compound in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
- 4. Chemical Quenching of Singlet Oxygen by Carotenoids in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and identification of singlet oxygen oxidation products of beta-carotene [pubmed.ncbi.nlm.nih.gov]
- 6. smolecule.com [smolecule.com]
- 7. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Production of β-Cyclocitral and Its Precursor β-Carotene in Microcystis aeruginosa: Variation at Population and Single-Cell Levels - PMC [pmc.ncbi.nlm.nih.gov]
β-Cyclocitral: An Endogenous Regulator Orchestrating Plant Growth and Stress Acclimation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
β-cyclocitral, a volatile apocarotenoid derived from the oxidative cleavage of β-carotene, has emerged as a critical endogenous signaling molecule in plants.[1][2] Initially recognized for its role in mediating responses to photooxidative stress, recent research has unveiled its broader functions in regulating root development and enhancing tolerance to a spectrum of abiotic stresses, including drought and salinity. This technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and physiological effects of β-cyclocitral. It consolidates quantitative data, details key experimental methodologies, and presents visual representations of the underlying molecular mechanisms to serve as a resource for researchers and professionals in plant science and drug development.
Biosynthesis and Metabolism
β-cyclocitral is synthesized from β-carotene through two primary pathways:
-
Enzymatic Cleavage: Carotenoid cleavage dioxygenases (CCDs), specifically members of the CCD1 and CCD4 families, can catalyze the cleavage of β-carotene to produce β-cyclocitral.[3] Studies involving ccd1ccd4 double mutants in Arabidopsis have shown reduced root stem cell divisions, a phenotype that can be rescued by the application of β-cyclocitral, indicating the involvement of these enzymes in its biosynthesis for root development.[3]
-
Non-Enzymatic Oxidation: β-carotene can be directly oxidized by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), which is often generated in chloroplasts under high light stress.[1][4] This process leads to the formation of β-cyclocitral, positioning it as a key signaling molecule in response to oxidative stress.
Once produced, β-cyclocitral can be further metabolized. For instance, it can be oxidized to β-cyclocitric acid, another bioactive compound that has been shown to elicit drought tolerance in plants.[4]
Physiological Roles of β-Cyclocitral
β-cyclocitral exerts a range of physiological effects in plants, primarily related to stress responses and development.
Abiotic Stress Tolerance
Exogenous application of β-cyclocitral has been demonstrated to enhance plant tolerance to various abiotic stresses:
-
Photooxidative Stress: By upregulating genes involved in detoxification, such as glutathione-S-transferases (GSTs), β-cyclocitral helps mitigate the damaging effects of excess light energy.[5]
-
Drought Stress: Treatment with β-cyclocitral can prime plants against drought, partly by inducing the accumulation of osmolytes and enhancing superoxide (B77818) elimination, independent of abscisic acid (ABA).[6][7]
-
Salinity Stress: β-cyclocitral promotes root and shoot growth in rice seedlings under salt stress, suggesting its potential application in agriculture to improve crop vigor in saline soils.[8]
Root Growth and Development
β-cyclocitral is a conserved regulator of root architecture in both monocots and eudicots.[8] It promotes primary root growth and lateral root branching by stimulating cell divisions in the root meristems.[8] Notably, this regulation of root development appears to be independent of the major auxin, brassinosteroid, and ROS signaling pathways.[9]
Signaling Pathways
β-cyclocitral triggers distinct signaling cascades to elicit its physiological effects. A significant portion of its action, particularly in stress acclimation, is mediated through the salicylic (B10762653) acid (SA) pathway.
β-Cyclocitral and Salicylic Acid Crosstalk
Under stress conditions like excess light, β-cyclocitral induces the accumulation of salicylic acid. This process is dependent on the enzyme ISOCHORISMATE SYNTHASE 1 (ICS1) and the regulatory protein ENHANCED DISEASE SUSCEPTIBILITY 1 (EDS1). The elevated SA levels then lead to the nuclear localization of NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1). In the nucleus, NPR1, likely in conjunction with TGA transcription factors, activates the expression of downstream defense and detoxification genes, including GST5 and GST13.
Quantitative Data
The following tables summarize key quantitative data from studies on β-cyclocitral's effects in plants.
Table 1: Concentration-Dependent Effects of β-Cyclocitral on Arabidopsis Root Growth
| β-Cyclocitral Concentration | Primary Root Length (% of Control) | Lateral Root Capacity (% of Control) |
| 250 nM | ~110% | ~115% |
| 500 nM | ~120% | ~125% |
| 750 nM | ~130% | ~140% |
| 1 µM | ~125% | ~130% |
Data synthesized from studies showing maximal efficacy around 750 nM.[8]
Table 2: β-Cyclocitral Induced Gene Expression Changes in Tomato (Solanum lycopersicum)
| Gene | Function | Log₂ Fold Change |
| MYC2 | Transcription Factor (JA signaling) | > 1 |
| DREB3 | Transcription Factor (ABA-independent stress response) | > 1 |
| WRKY3 | Transcription Factor (Stress response) | > 1 |
| HSC70 | Heat Shock Protein | > 1 |
| ER (Ethylene Receptor) | Hormone Receptor | > 1 |
| Lipase | - | < -1 |
| Peroxidase | - | < -1 |
| MPK3 | Mitogen-activated protein kinase | < -1 |
| Glycosyltransferase | - | < -1 |
Data from a comparative transcriptome analysis of control and β-cyclocitral-treated tomato plants.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of β-cyclocitral.
Quantification of β-Cyclocitral by LC-QTOF-MS/MS
This protocol is adapted for the analysis of β-cyclocitral in tomato leaf tissue.[10]
-
Sample Preparation:
-
Harvest and immediately freeze leaf samples in liquid nitrogen.
-
Pulverize the frozen tissue to a fine powder.
-
Weigh approximately 200 mg of tissue into a microcentrifuge tube.
-
-
Extraction:
-
Add 1 mL of methanol (B129727) (spiked with an appropriate internal standard, e.g., 10 µg/mL formononetin) to the tissue.
-
Vortex continuously for 15 minutes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
-
LC-MS/MS Analysis:
-
Column: XDB-C18 column (150 mm × 4.6 mm × 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
Start with 95% Solvent A for 1 minute.
-
Ramp to 95% Solvent B over 14 minutes.
-
Return to 95% Solvent A over 2.5 minutes and hold for 2.5 minutes.
-
-
Injection Volume: 10 µL.
-
Detection: Use both positive and negative ionization modes.
-
Arabidopsis Root Growth Assay
This protocol describes a method to assess the effect of β-cyclocitral on root development.[8][11]
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol (B145695) followed by bleach and sterile water washes).
-
Sow seeds on square petri plates containing ½ Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar.
-
Include various concentrations of β-cyclocitral in the medium for treatment groups.
-
-
Germination and Growth:
-
Stratify the plates at 4°C for 2-3 days in the dark.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C.
-
Grow the seedlings vertically for 7-10 days.
-
-
Data Acquisition and Analysis:
-
Scan the plates using a flatbed scanner.
-
Measure primary root length and count the number of emerged lateral roots using image analysis software (e.g., ImageJ).
-
Calculate lateral root density (number of lateral roots per unit of primary root length).
-
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for analyzing the expression of β-cyclocitral responsive genes.[3][12]
-
Plant Treatment and RNA Extraction:
-
Treat plants with β-cyclocitral (e.g., via vapor phase or direct application to the roots or leaves).
-
Harvest tissue at specified time points and immediately freeze in liquid nitrogen.
-
Extract total RNA using a suitable kit or protocol (e.g., Trizol-based method).
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
-
cDNA Synthesis:
-
Treat RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mixture containing cDNA, gene-specific primers, and a SYBR Green-based master mix.
-
Perform the qRT-PCR in a real-time PCR system.
-
Use a suitable reference gene (e.g., ACTIN or UBIQUITIN) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Visualizing Experimental Workflows and Logical Relationships
Graphviz diagrams can be used to illustrate the flow of experiments and the logic behind them.
Conclusion and Future Directions
β-cyclocitral has been firmly established as a multifaceted endogenous regulator in plants, playing pivotal roles in the integration of stress responses and developmental programs. Its ability to enhance stress tolerance and promote root growth makes it a promising target for agricultural applications aimed at improving crop resilience and productivity. Future research should focus on elucidating the upstream perception and downstream components of β-cyclocitral signaling, exploring its interaction with other phytohormone pathways in different developmental contexts, and translating the fundamental knowledge into practical strategies for crop improvement. The detailed methodologies and consolidated data presented in this guide offer a solid foundation for advancing our understanding of this important signaling molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. β-Cyclocitral: Emerging Bioactive Compound in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer Nature Experiments [experiments.springernature.com]
- 4. β-Cyclocitral, a Master Regulator of Multiple Stress-Responsive Genes in Solanum lycopersicum L. Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exogenous β-cyclocitral treatment primes tomato plants against drought by inducing tolerance traits, independent of abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. β-Cyclocitral is a conserved root growth regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Cyclocitral is a conserved root growth regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-Cyclocitral-Mediated Metabolic Changes Optimize Growth and Defense Responses in Solanum lycopersicum L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A protocol for measuring the response of Arabidopsis roots to gravity and treatment for simulated microgravity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Allelopathic Properties of β-Cyclocitral
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Cyclocitral, a volatile apocarotenoid derived from the oxidative cleavage of β-carotene, has emerged as a significant signaling molecule in plants. While traditionally investigated for its contribution to aroma and flavor in various plant species, recent research has unveiled its crucial role in mediating plant responses to a variety of stresses, including drought, salinity, and photooxidative stress. This technical guide provides a comprehensive overview of the allelopathic and signaling properties of β-cyclocitral, with a focus on its underlying molecular mechanisms, quantitative effects on plant physiology, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers in plant science, allelopathy, and drug development seeking to understand and harness the bioactivity of this multifaceted compound.
Introduction
Allelopathy, the chemical interaction between plants, plays a pivotal role in shaping plant communities and ecosystem dynamics. Allelochemicals, secondary metabolites released by plants, can exert either beneficial or detrimental effects on neighboring plants. β-Cyclocitral has been identified as a potent bioactive compound with diverse functions, acting as both an internal stress signal within the producing plant and as an external allelochemical influencing other organisms.[1][2][3] Its primary role within the source plant is to orchestrate a retrograde signaling cascade, originating in the chloroplasts, that ultimately leads to enhanced stress tolerance.[2][4] While its direct inhibitory allelopathic effects on competing terrestrial plants are less pronounced than its internal signaling functions, it exhibits notable allelopathic activity against certain algae and microorganisms.[5] This guide delves into the intricate details of β-cyclocitral's biosynthesis, its complex signaling network, and its varied physiological effects.
Biosynthesis of β-Cyclocitral
β-Cyclocitral is not synthesized de novo but is rather a product of the oxidative degradation of β-carotene. This process can occur through two primary pathways:
-
Enzymatic Cleavage: Carotenoid cleavage dioxygenases (CCDs) are a class of non-heme iron-containing enzymes that catalyze the cleavage of carotenoids at specific double bonds. While no single enzyme has been identified with exclusive specificity for β-cyclocitral production, certain CCDs can generate it as a product.[5]
-
Non-Enzymatic Oxidation: The primary route for β-cyclocitral formation is through the non-enzymatic oxidation of β-carotene by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[1][5] Under conditions of stress, such as high light or drought, the photosynthetic apparatus can become over-excited, leading to the production of ¹O₂. This highly reactive molecule readily attacks the double bonds of β-carotene, leading to the formation of various apocarotenoids, including β-cyclocitral.
Physiological Effects of β-Cyclocitral
The physiological effects of β-cyclocitral are concentration-dependent and vary among plant species.
Effects on Root Growth
At low concentrations, β-cyclocitral has been shown to promote root growth, including primary root elongation and lateral root formation, in several plant species such as Arabidopsis thaliana, rice, and tomato.[6][7] This growth-promoting effect is attributed to the stimulation of cell division in the root meristem.[6][8] However, at higher concentrations, its derivative, β-cyclocitric acid, has been observed to inhibit root growth.[9]
Induction of Stress Tolerance
A primary function of endogenous β-cyclocitral is to act as a stress signal, priming the plant for a more robust defense against various abiotic stresses.[3][10]
-
Photooxidative Stress: As a product of ¹O₂-mediated oxidation, β-cyclocitral serves as a key signal of photooxidative stress. Its accumulation triggers a retrograde signaling pathway that upregulates genes involved in detoxification and cellular protection, thereby enhancing the plant's tolerance to high light conditions.[2][4]
-
Drought and Salinity Stress: Exogenous application of β-cyclocitral has been demonstrated to improve tolerance to both drought and salinity stress.[6][11] This is achieved through the induction of various physiological and molecular responses, including the accumulation of osmolytes and the upregulation of stress-responsive genes.[11]
Allelopathic Effects
While much of the research has focused on its role as an internal signal, β-cyclocitral also exhibits allelopathic properties, particularly against aquatic organisms. It has been shown to be an active component in the volatile emissions of some mosses and cyanobacteria, where it can inhibit the growth of competing algae.[2][5] The direct inhibitory effects on the seed germination and seedling growth of competing terrestrial plants are less documented and appear to be species-specific and concentration-dependent.
Quantitative Data on the Effects of β-Cyclocitral
The following tables summarize the quantitative effects of β-cyclocitral on various plant physiological parameters.
Table 1: Effects of β-Cyclocitral on Root Growth
| Plant Species | Concentration | Effect | Reference |
| Arabidopsis thaliana | 750 nM | Maximum promotion of primary and lateral root growth | [12] |
| Arabidopsis thaliana | > 1 µM (as β-cyclocitric acid) | Inhibition of root growth | [13] |
| Rice (Oryza sativa) | Not specified | Promotion of a more compact crown root system | [14] |
| Tomato (Solanum lycopersicum) | Not specified | Promotion of root growth | [14] |
Table 2: Effects of β-Cyclocitral on Seed Germination and Seedling Growth
| Test Species | Concentration | Effect on Germination (%) | Effect on Radicle Length (%) | Effect on Hypocotyl Length (%) | Reference |
| Arabidopsis thaliana | 10 µM | Enhanced seed longevity | Not specified | Not specified | [4][10] |
| Lettuce (Lactuca sativa) | Not specified | Dose-dependent inhibition | Dose-dependent inhibition | Not specified | [15] |
Note: Quantitative data on the direct inhibitory allelopathic effects of β-cyclocitral on a wide range of terrestrial plant species is limited in the current literature. The data presented here is based on available studies and highlights the need for further research in this area.
Signaling Pathway of β-Cyclocitral
β-Cyclocitral mediates a retrograde signaling pathway, transmitting information from the chloroplast to the nucleus to regulate gene expression. This pathway is crucial for the plant's ability to acclimate to stress.
Overview of the Retrograde Signaling Pathway
Under stress conditions, the accumulation of β-cyclocitral in the chloroplast initiates a signaling cascade. While the exact transport mechanism to the nucleus is not fully elucidated, it is hypothesized to diffuse through the cytoplasm.[1] In the nucleus, β-cyclocitral triggers a transcriptional reprogramming by modulating the activity of specific transcription factors.
Key Molecular Players
-
SCARECROW-LIKE 14 (SCL14): A member of the GRAS family of transcriptional regulators, SCL14 is a key component of the β-cyclocitral signaling pathway.[2][4]
-
TGA Transcription Factors: These are basic leucine (B10760876) zipper (bZIP) transcription factors that interact with SCL14. Specifically, class II TGA factors (TGA2, TGA5, and TGA6) are involved in this pathway.[4][16]
-
ANAC102: A NAC domain-containing transcription factor that acts downstream of the SCL14-TGA complex. It is a pivotal component in the activation of detoxification responses.[2][4]
Molecular Mechanism
-
Signal Perception: The precise receptor for β-cyclocitral in the nucleus has not yet been identified.
-
Activation of SCL14: β-Cyclocitral induces the expression of SCL14.[4]
-
Formation of the SCL14-TGA Complex: SCL14 physically interacts with TGA transcription factors. This interaction is crucial for the activation of downstream target genes.[12][16]
-
Transcriptional Regulation: The SCL14-TGA complex binds to the promoters of target genes, including ANAC102, leading to their transcriptional activation.[4]
-
Induction of Detoxification and Stress Response Genes: ANAC102, in turn, activates the expression of a battery of genes involved in xenobiotic detoxification and general stress responses, ultimately leading to enhanced cellular protection and stress tolerance.[2][4]
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the investigation of β-cyclocitral's allelopathic properties.
Protocol for Volatile Allelopathic Bioassay
This protocol is designed to assess the effect of volatile β-cyclocitral on the seed germination and seedling growth of a test plant species (e.g., lettuce, Lactuca sativa).
Materials:
-
β-Cyclocitral standard
-
Solvent for β-cyclocitral (e.g., ethanol (B145695) or acetone)
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of the test plant species
-
Growth chamber or incubator with controlled temperature and light conditions
-
Micropipettes
-
Forceps
Procedure:
-
Preparation of β-Cyclocitral Solutions: Prepare a stock solution of β-cyclocitral in a suitable solvent. From the stock solution, prepare a series of dilutions to achieve the desired final concentrations to be tested (e.g., 1 µM, 10 µM, 100 µM, 1 mM).
-
Experimental Setup:
-
Place a sheet of filter paper in the bottom of each Petri dish.
-
In the center of the lid of each Petri dish, place a small piece of filter paper (e.g., 1 cm x 1 cm).
-
Moisten the bottom filter paper with a specific volume of distilled water (e.g., 3 mL).
-
Evenly place a known number of seeds (e.g., 20) of the test species on the moistened filter paper.
-
-
Application of β-Cyclocitral:
-
Apply a small, precise volume (e.g., 10 µL) of the respective β-cyclocitral dilution onto the small filter paper in the lid of the Petri dish. For the control group, apply the same volume of the solvent only.
-
Immediately seal the Petri dishes with parafilm to create a closed environment and prevent the volatilization of the compound to the outside.
-
-
Incubation:
-
Place the sealed Petri dishes in a growth chamber or incubator under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).
-
-
Data Collection:
-
After a predetermined period (e.g., 72 hours), open the Petri dishes.
-
Count the number of germinated seeds to calculate the germination percentage. A seed is considered germinated when the radicle has emerged.
-
Carefully measure the radicle and hypocotyl length of each seedling using a ruler or digital calipers.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for germination percentage, radicle length, and hypocotyl length for each treatment and the control.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences between the treatments and the control.
-
If a dose-dependent inhibition is observed, the IC50 (concentration causing 50% inhibition) can be calculated using appropriate software.
-
Protocol for Quantification of Endogenous β-Cyclocitral by GC-MS
This protocol outlines the extraction and quantification of β-cyclocitral from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., methanol (B129727) or a mixture of methanol:chloroform:water)
-
Internal standard (e.g., a deuterated analog of β-cyclocitral, if available)
-
Anhydrous sodium sulfate
-
Centrifuge
-
GC-MS system with a suitable column (e.g., a polar column like DB-WAX)
-
Vials for GC-MS analysis
Procedure:
-
Sample Preparation:
-
Harvest a known weight of fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer the powdered tissue to a centrifuge tube.
-
Add a specific volume of cold extraction solvent and the internal standard.
-
Vortex the mixture thoroughly and incubate on ice for a defined period (e.g., 30 minutes), with intermittent vortexing.
-
-
Phase Separation and Collection:
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) at 4°C to pellet the cell debris.
-
Carefully collect the supernatant containing the extracted metabolites. If using a multiphasic solvent system, collect the appropriate phase where β-cyclocitral is expected to partition.
-
-
Drying and Reconstitution:
-
Dry the collected supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume of a solvent suitable for GC-MS analysis (e.g., hexane (B92381) or ethyl acetate).
-
-
GC-MS Analysis:
-
Transfer the reconstituted sample to a GC-MS vial.
-
Inject a specific volume of the sample into the GC-MS system.
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures efficient volatilization of β-cyclocitral without degradation (e.g., 250°C).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) at a controlled rate to separate the compounds.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Acquire data in full scan mode to identify the fragmentation pattern of β-cyclocitral and in Selected Ion Monitoring (SIM) mode for accurate quantification using characteristic ions.
-
-
-
Data Analysis:
-
Identify the β-cyclocitral peak based on its retention time and mass spectrum, comparing it to an authentic standard.
-
Quantify the amount of β-cyclocitral by comparing the peak area of the target compound to the peak area of the internal standard and using a calibration curve generated with known concentrations of the β-cyclocitral standard.
-
Visualizations of Signaling Pathways and Workflows
β-Cyclocitral Biosynthesis and Retrograde Signaling Pathway
Caption: β-Cyclocitral retrograde signaling pathway from chloroplast to nucleus.
Experimental Workflow for Volatile Allelopathy Bioassay
Caption: Workflow for assessing volatile allelopathic effects of β-cyclocitral.
Experimental Workflow for GC-MS Quantification
Caption: Workflow for quantifying endogenous β-cyclocitral using GC-MS.
Conclusion and Future Directions
β-Cyclocitral is a versatile signaling molecule with a well-established role in mediating plant stress tolerance through a complex retrograde signaling network. Its allelopathic properties, while evident against certain organisms, require further investigation to fully understand its impact on plant-plant interactions in terrestrial ecosystems. The dual nature of its effects, promoting growth at low concentrations and potentially inhibiting it at higher concentrations, presents an exciting avenue for agricultural applications, such as the development of novel biostimulants or bioherbicides.
Future research should focus on:
-
Elucidating the precise molecular mechanisms of β-cyclocitral perception and transport within the plant cell.
-
Conducting comprehensive dose-response studies on a wider range of plant species to better define its allelopathic potential.
-
Investigating the synergistic or antagonistic interactions of β-cyclocitral with other allelochemicals and phytohormones.
-
Exploring the potential for genetic engineering of carotenoid biosynthesis pathways to modulate endogenous β-cyclocitral levels for enhanced crop resilience.
A deeper understanding of the multifaceted roles of β-cyclocitral will undoubtedly open new doors for the development of innovative strategies in crop improvement and sustainable agriculture.
References
- 1. Reconsidering the nature and mode of action of metabolite retrograde signals from the chloroplast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Arabidopsis GRAS protein SCL14 interacts with class II TGA transcription factors and is essential for the activation of stress-inducible promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Cyclocitral is a conserved root growth regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. β-Cyclocitral is a conserved root growth regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The response of Arabidopsis to the apocarotenoid β-cyclocitric acid reveals a role for SIAMESE-RELATED 5 in root development and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. The Arabidopsis GRAS Protein SCL14 Interacts with Class II TGA Transcription Factors and Is Essential for the Activation of Stress-Inducible Promoters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Signaling Cascade Initiated by beta-Cyclocitral
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Cyclocitral (β-cyclocitral) is a volatile apocarotenoid derived from the oxidative cleavage of β-carotene.[1][2] Emerging research has identified it as a critical signaling molecule in plants, mediating responses to a variety of biotic and abiotic stresses, particularly photooxidative stress.[1][2] This technical guide provides a comprehensive overview of the signaling cascade initiated by β-cyclocitral, with a focus on the molecular players, downstream effects, and the experimental methodologies used to elucidate this pathway. While the majority of research has been conducted in plant models, this guide will also touch upon the limited knowledge available in other biological systems.
Biosynthesis of this compound
This compound is synthesized from β-carotene through both enzymatic and non-enzymatic pathways.
-
Non-Enzymatic Synthesis: The primary non-enzymatic route involves the direct oxidation of β-carotene by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[1] This process is prevalent in chloroplasts under conditions of high light stress.[1]
-
Enzymatic Synthesis: Carotenoid cleavage dioxygenases (CCDs) are a class of enzymes that can cleave β-carotene to produce various apocarotenoids. While no single enzyme has been identified with high specificity for β-cyclocitral production, CCD4 has been shown to be capable of cleaving β-carotene at the C7-C8 double bond to yield β-cyclocitral.[1]
The Signaling Cascade in Plants
Upon its generation, β-cyclocitral initiates a retrograde signaling cascade, moving from the chloroplast to the nucleus to regulate gene expression. This pathway is central to acclimation to stress and involves several key molecular components and downstream responses.
Core Signaling Pathway: MBS1 and SCL14/ANAC Axis
The β-cyclocitral signaling network appears to bifurcate into at least two distinct branches, one dependent on METHYLENE BLUE SENSITIVITY 1 (MBS1) and the other on a module involving the GRAS protein SCARECROW-LIKE 14 (SCL14) and ANAC transcription factors.[3]
-
MBS1-Dependent Pathway: MBS1 is a zinc-finger protein that acts downstream of β-cyclocitral.[4][5] Following β-cyclocitral treatment, MBS1 protein levels increase, and it is thought to mediate the expression of a subset of ¹O₂-responsive genes, contributing to photoacclimation.[4][5] The loss of MBS1 function renders plants more susceptible to high light stress, a phenotype that cannot be rescued by β-cyclocitral treatment.[4]
-
SCL14/ANAC-Dependent Xenobiotic Response: this compound induces a xenobiotic detoxification response, a pathway typically associated with the neutralization of foreign toxic compounds.[6][7] This branch of the signaling cascade is mediated by the GRAS protein SCL14, which interacts with class II TGA transcription factors.[6][8] This complex then activates the expression of the transcription factor ANAC102.[6][9] ANAC102, in turn, acts as a master regulator, inducing the expression of other ANAC transcription factors (ANAC002, ANAC032, ANAC081) and a battery of detoxification enzymes.[6][9]
Downstream Effects and Physiological Responses
The activation of these signaling pathways leads to a wide range of physiological and developmental responses that enhance plant stress tolerance.
-
Gene Expression Reprogramming: this compound treatment leads to significant changes in the plant transcriptome. In tomato plants, 412 genes were found to be differentially expressed, with 115 protein-coding genes being upregulated and 96 downregulated.[10] A large proportion of the upregulated genes are involved in stress responses, including those related to both abiotic and biotic stresses.[10]
-
Detoxification and ROS Management: A key outcome of β-cyclocitral signaling is the enhanced capacity for detoxification. The SCL14/ANAC pathway upregulates enzymes such as glutathione (B108866) S-transferases (GSTs), which are crucial for neutralizing reactive carbonyl species (RCS) and other toxic byproducts of lipid peroxidation that accumulate during oxidative stress.[6] this compound treatment has been shown to reduce ROS accumulation in plants exposed to excess light.[11]
-
Phytohormone Crosstalk: The β-cyclocitral signaling pathway interacts with several phytohormone signaling pathways. It can induce the accumulation of salicylic (B10762653) acid (SA), a key hormone in plant defense, and appears to function independently of the abscisic acid (ABA) pathway in conferring drought tolerance.[1][11] There is also evidence of crosstalk with auxin and brassinosteroid signaling pathways, particularly in the context of root development.[1][3]
-
Root Growth and Development: this compound has been identified as a potent regulator of root architecture. It promotes cell division in root meristems, leading to increased primary root length and lateral root branching.[12][13] This effect is conserved across different plant species, including Arabidopsis, rice, and tomato.[12][13] The enhanced root system can improve water and nutrient uptake, contributing to overall plant vigor, especially under stress conditions like high salinity.[12]
-
Metabolic Reprogramming: Metabolomic studies have revealed that β-cyclocitral treatment significantly alters the plant metabolome.[14][15] In tomato, 57 compounds were identified as being affected, with a notable upregulation of amino acids and phytophenols.[14][15] This metabolic shift is thought to optimize the allocation of resources between growth and defense.[14][15]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound.
| Parameter | Organism | Treatment Conditions | Observed Effect | Reference |
| Gene Expression | Solanum lycopersicum (tomato) | Not specified | 412 differentially expressed genes (115 upregulated, 96 downregulated protein-coding genes) | [10] |
| Arabidopsis thaliana | 50 µL of β-cyclocitral in an airtight box for 4 h | 1,145 genes induced or repressed | [16] | |
| Root Growth | Arabidopsis thaliana | 750 nM β-cyclocitral | Maximum efficacy for promoting root growth | [17] |
| Arabidopsis thaliana | 25 µM β-cyclocitral | Reduced root length | [18] | |
| Arabidopsis thaliana | 60 µM β-cyclocitric acid (a derivative) | Inhibition of primary and secondary root growth | [19] | |
| Metabolomics | Solanum lycopersicum (tomato) | Time course (0-240 min and 72 h) | 57 compounds identified with significant changes in the metabolite profile | [14][15] |
| ROS Production | Arabidopsis thaliana | Pretreatment with β-cyclocitral followed by excess light | Lower ROS levels compared to untreated plants under excess light | [11] |
| Phytohormone Levels | Arabidopsis thaliana | β-cyclocitral treatment followed by excess light | 5-fold increase in salicylic acid content at 12h of excess light exposure | [11] |
| Toxicity | Microcystis aeruginosa | 36 days of incubation | Peak total β-cyclocitral concentration of 329 µg/L | [20] |
Signaling in Non-Plant Organisms
Research on the signaling roles of this compound outside of the plant kingdom is limited. In cyanobacteria, it is known to act as an allelochemical, inhibiting the growth of competing microalgae and acting as a repellent against grazers.[21] There is currently a lack of substantial evidence for a specific signaling cascade initiated by this compound in animal or mammalian cells.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the this compound signaling cascade.
Quantification of this compound and other Metabolites (LC-MS/MS)
Objective: To quantify the levels of this compound and other metabolites in biological samples.
Protocol Outline:
-
Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract metabolites using a suitable solvent, such as methanol, often containing an internal standard for normalization.
-
Centrifugation: Centrifuge the extract to pellet cellular debris.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Separate metabolites on a C18 column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
Mass Spectrometry: Detect and quantify metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Analysis of Gene Expression (qRT-PCR)
Objective: To quantify the expression levels of specific genes in response to this compound treatment.
Protocol Outline:
-
RNA Extraction: Isolate total RNA from control and this compound-treated samples using a commercial kit or a TRIzol-based method.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the quantitative PCR reaction using a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), gene-specific primers, and the cDNA template.
-
Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression between treated and control samples, often normalized to a housekeeping gene.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic binding sites of transcription factors like SCL14 and ANAC102.
Protocol Outline:
-
Cross-linking: Treat plant material with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Extraction and Sonication: Isolate nuclei and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. Use antibody-coupled magnetic beads to pull down the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify enriched regions, which represent the binding sites of the transcription factor.
Protein Quantification (Western Blot)
Objective: To quantify the levels of specific proteins, such as MBS1, in response to this compound treatment.
Protocol Outline:
-
Protein Extraction: Lyse cells or tissues in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent imaging system.
-
Quantification: Quantify the band intensities and normalize to a loading control to determine the relative protein levels.
Measurement of Reactive Oxygen Species (ROS)
Objective: To measure the levels of ROS in cells or tissues after this compound treatment.
Protocol Outline:
-
Probe Loading: Incubate cells or tissue sections with a ROS-sensitive fluorescent probe (e.g., H₂DCFDA for general ROS or specific probes for particular ROS types).
-
Treatment: Treat the samples with this compound and/or a stress-inducing agent.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.
-
Data Analysis: Quantify the fluorescence intensity and compare the levels between different treatment groups.
Visualizations
Signaling Pathways
Caption: Overview of the this compound signaling cascade in plants.
Experimental Workflow
Caption: A typical experimental workflow for studying this compound signaling.
Conclusion
This compound has emerged as a key signaling molecule in plants, orchestrating a sophisticated response to environmental stress. The elucidation of its signaling cascade, involving key players like MBS1, SCL14, and ANAC transcription factors, has provided significant insights into the mechanisms of plant stress acclimation. The downstream effects on gene expression, detoxification pathways, and root development highlight its potential for agricultural applications, such as the development of biostimulants to enhance crop resilience. While our understanding of this compound signaling is rapidly advancing, future research is needed to further dissect the crosstalk with other signaling pathways, identify the full complement of downstream targets, and explore its potential roles in non-plant organisms. The methodologies outlined in this guide provide a robust framework for researchers to contribute to this exciting and evolving field.
References
- 1. β-Cyclocitral: Emerging Bioactive Compound in Plants | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Arabidopsis GRAS Protein SCL14 Interacts with Class II TGA Transcription Factors and Is Essential for the Activation of Stress-Inducible Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. β-Cyclocitral, a Master Regulator of Multiple Stress-Responsive Genes in Solanum lycopersicum L. Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. β-Cyclocitral is a conserved root growth regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Cyclocitral is a conserved root growth regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. β-Cyclocitral-Mediated Metabolic Changes Optimize Growth and Defense Responses in Solanum lycopersicum L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. β-Cyclocitral-Mediated Metabolic Changes Optimize Growth and Defense Responses in Solanum lycopersicum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. plantae.org [plantae.org]
- 18. researchgate.net [researchgate.net]
- 19. The response of Arabidopsis to the apocarotenoid β-cyclocitric acid reveals a role for SIAMESE-RELATED 5 in root development and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Production of β-Cyclocitral and Its Precursor β-Carotene in Microcystis aeruginosa: Variation at Population and Single-Cell Levels [mdpi.com]
- 21. β-Cyclocitral and derivatives: Emerging molecular signals serving multiple biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: β-Cyclocitral Perception and Signal Transduction in Plant Abiotic Stress Responses
Audience: Researchers, scientists, and drug development professionals.
Abstract
β-cyclocitral, a volatile apocarotenoid derived from the oxidative cleavage of carotenoids, has emerged as a critical retrograde signaling molecule in plants. It plays a pivotal role in mediating responses to abiotic stresses, particularly high light and drought. This document provides a comprehensive technical overview of the current understanding of β-cyclocitral perception, its signal transduction cascade, and the resultant physiological adaptations. We detail the key molecular players, summarize quantitative physiological and gene expression data, provide methodologies for key experiments, and present visual diagrams of the signaling pathways and experimental workflows to facilitate further research and application in crop improvement and drug development.
Introduction: β-Cyclocitral as a Retrograde Signal
Plants have evolved sophisticated signaling networks to respond to environmental stresses. Retrograde signaling, communication from organelles like chloroplasts and mitochondria to the nucleus, is essential for coordinating cellular activities. Under conditions such as high light stress, the production of reactive oxygen species (ROS) in the chloroplast leads to the oxidation of carotenoids, releasing signaling molecules including β-cyclocitral. This molecule then travels to the nucleus to reprogram gene expression, enabling the plant to acclimate to the stressful conditions. β-cyclocitral has been identified as a key messenger that regulates hundreds of genes, influencing critical physiological processes such as stomatal closure and root growth.
The β-Cyclocitral Signaling Pathway
The β-cyclocitral signaling cascade is a multi-step process that translates an environmental stress signal perceived by the chloroplast into a robust nuclear gene expression response.
2.1. Generation and Perception Under high light stress, singlet oxygen (¹O₂) accumulates in the chloroplast and triggers the oxidation of β-carotene, leading to the production of β-cyclocitral. While a specific high-affinity receptor for β-cyclocitral has not yet been definitively identified, evidence suggests that it is perceived within the cell, possibly by cytosolic or nuclear proteins, to initiate the downstream signaling events.
2.2. Signal Transduction to the Nucleus Once generated, β-cyclocitral rapidly induces a new transcriptional program. In Arabidopsis thaliana, this response is mediated by a specific set of transcription factors. The precise mechanism of how β-cyclocitral activates these factors is an area of active investigation. However, it is clear that the signal leads to the upregulation of genes involved in stress response and developmental adjustments.
2.3. Transcriptional Regulation and Downstream Effects The nuclear response to β-cyclocitral involves the regulation of a wide array of genes. Studies have shown that β-cyclocitral treatment leads to changes in the expression of genes associated with stress signaling, hormone pathways, and developmental processes. This transcriptional reprogramming results in tangible physiological changes, including:
-
Systemic Acquired Acclimation (SAA): β-cyclocitral contributes to a plant-wide acclimation response to high light.
-
Stomatal Closure: It promotes the closure of stomata, a crucial response to conserve water during drought stress.
-
Root Growth Modulation: It has been shown to inhibit primary root growth while promoting the development of lateral roots, altering the root system architecture.
Below is a diagram illustrating the core signaling pathway.
Caption: The β-cyclocitral retrograde signaling pathway from chloroplast to nucleus.
Quantitative Data on β-Cyclocitral Effects
The physiological and molecular effects of β-cyclocitral are dose-dependent. The following tables summarize key quantitative findings from published research.
Table 1: Changes in Gene Expression in Arabidopsis thaliana in Response to β-Cyclocitral Treatment
| Gene | Function | β-Cyclocitral Concentration | Fold Change | Reference |
|---|---|---|---|---|
| ZAT10 | Transcription Factor (Stress Response) | 20 µM | ~40-fold increase | |
| BAP1 | Phosphatase (Stress Response) | 20 µM | ~30-fold increase | |
| ANAC032 | Transcription Factor | Not specified | Upregulated | |
| ANAC060 | Transcription Factor | Not specified | Upregulated |
| Various | High light-responsive genes | 50 µM | Significant Overlap | |
Table 2: Physiological Responses to Exogenous β-Cyclocitral Application
| Plant Species | Response Measured | β-Cyclocitral Concentration | Result | Reference |
|---|---|---|---|---|
| Arabidopsis thaliana | Primary Root Length | 10 µM | ~50% reduction after 7 days | |
| Arabidopsis thaliana | Lateral Root Density | 10 µM | ~2-fold increase after 7 days | |
| Arabidopsis thaliana | Stomatal Aperture | 10 µM | Significant reduction |
| Arabidopsis thaliana | High Light Tolerance | 50 µM (Pre-treatment) | Increased survival | |
Key Experimental Protocols
Reproducing and building upon existing research requires standardized methodologies. The following sections detail common protocols used to study β-cyclocitral's effects.
4.1. Protocol: Gene Expression Analysis by qRT-PCR
This protocol is used to quantify the change in the expression of target genes in response to β-cyclocitral.
-
Plant Material and Treatment: Grow Arabidopsis thaliana seedlings on ½ MS agar (B569324) plates for 5-7 days under a controlled light/dark cycle. Apply a solution of β-cyclocitral (e.g., 20-50 µM in liquid ½ MS with a solvent control like DMSO) to the seedlings and incubate for the desired time (e.g., 1-4 hours).
-
RNA Extraction: Harvest seedlings, immediately freeze in liquid nitrogen, and grind to a fine powder. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.
-
DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any genomic DNA contamination. Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.
-
Quantitative Real-Time PCR (qRT-PCR): Prepare the qRT-PCR reaction mix containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green master mix. Run the reaction in a real-time PCR machine.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target gene to a stably expressed reference gene (e.g., ACTIN2 or UBQ10).
Caption: Experimental workflow for analyzing gene expression via qRT-PCR.
4.2. Protocol: Root Growth Assay
This method assesses the impact of β-cyclocitral on root system architecture.
-
Plate Preparation: Prepare square Petri dishes with ½ MS medium containing the desired concentration of β-cyclocitral (e.g., 1-10 µM) and a solvent control.
-
Seedling Transfer: Germinate Arabidopsis thaliana seeds on standard ½ MS plates. After 4-5 days, transfer seedlings of uniform size to the treatment plates.
-
Incubation: Place the plates vertically in a growth chamber under controlled conditions to allow for root growth along the agar surface.
-
Imaging and Measurement: After a set period (e.g., 7-10 days), scan the plates using a flatbed scanner. Use image analysis software (e.g., ImageJ) to measure the length of the primary root and count the number of emerged lateral roots.
-
Data Analysis: Calculate the average primary root length and lateral root density for each treatment. Perform statistical analysis (e.g., t-test) to determine significance.
4.3. Protocol: Stomatal Aperture Measurement
This protocol quantifies the effect of β-cyclocitral on stomatal opening/closing.
-
Epidermal Peels: Grow plants (e.g., Vicia faba or Arabidopsis) under controlled conditions. Carefully peel the abaxial (lower) epidermis from a mature leaf.
-
Incubation: Immediately float the epidermal peels in a buffer solution (e.g., MES-KCl) under light to induce stomatal opening. After stomata are open (e.g., 2-3 hours), transfer the peels to a new buffer containing β-cyclocitral or a solvent control.
-
Microscopy: After the treatment period (e.g., 1-2 hours), mount the peels on a microscope slide and observe under a light microscope equipped with a camera.
-
Measurement: Capture images of multiple stomata for each treatment. Use image analysis software to measure the width and length of the stomatal pore. The ratio of width to length defines the stomatal aperture.
-
Statistical Analysis: Compare the average stomatal aperture between the β-cyclocitral treated group and the control group using statistical tests.
Caption: Workflow for measuring β-cyclocitral's effect on stomatal aperture.
Conclusion and Future Directions
β-cyclocitral is a potent signaling molecule that is integral to the plant's ability to acclimate to abiotic stress. The pathway, originating from carotenoid oxidation in the chloroplast, represents a classic example of retrograde signaling that fine-tunes nuclear gene expression to optimize plant fitness. While significant progress has been made in identifying the downstream components and physiological effects, key questions remain:
-
Receptor Identification: The direct molecular target or receptor for β-cyclocitral has yet to be identified. Its discovery is a critical next step to fully elucidate the signaling mechanism.
-
Pathway Specificity: Understanding how the β-cyclocitral signal is integrated with other stress signaling pathways (e.g., ABA) will provide a more holistic view of the plant stress response network.
-
Translational Potential: Leveraging this pathway for crop improvement holds significant promise. Engineering crops with enhanced β-cyclocitral sensitivity or production could lead to varieties with improved resilience to high light and drought.
Further research in these areas will be invaluable for both fundamental plant science and for developing novel strategies to ensure agricultural productivity in a changing climate.
Methodological & Application
Quantification of β-Cyclocitral in Plant Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Cyclocitral is a volatile apocarotenoid derived from the oxidative cleavage of β-carotene.[1][2] Emerging research has highlighted its role as a significant bioactive molecule and stress signal in plants. It is implicated in various physiological processes, including acclimation to photooxidative stress, drought tolerance, and regulation of root growth.[1][3][4] In response to environmental stressors like high light, drought, or herbivory, the concentration of β-cyclocitral and its derivatives can change significantly, indicating its role in the plant's defense and signaling network.[2][5] The quantification of β-cyclocitral in plant tissues is therefore crucial for understanding plant stress responses, developing stress-resilient crops, and potentially identifying new targets for drug development based on its biological activities.
This document provides detailed application notes and protocols for the quantification of β-cyclocitral in plant tissues, primarily utilizing Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
Data Presentation: Quantitative Levels of β-Cyclocitral and its Derivatives in Plant Tissues
The following table summarizes the reported endogenous levels of β-cyclocitral and its derivative, β-cyclocitric acid, in various plant tissues under different conditions. This data provides a baseline for comparative studies.
| Plant Species | Tissue | Condition | Compound | Concentration | Reference |
| Arabidopsis thaliana | Leaves | Control (Unstressed) | β-Cyclocitral | 58 ng/g fresh weight | [6] |
| Arabidopsis thaliana | Leaves | High Light Stress | β-Cyclocitral | Accumulation observed | [6] |
| Arabidopsis thaliana | Leaves | Drought Stress | β-Cyclocitral | Doubled content | [2] |
| Arabidopsis thaliana | Leaves | Drought Stress | β-Cyclocitric Acid | 15-fold increase | [2][4] |
| Arabidopsis thaliana | Roots | Control (Unstressed) | β-Cyclocitral | 0.097 ng/mg dry weight | |
| Oryza sativa (Rice) | Roots | Control (Unstressed) | β-Cyclocitral | 0.47 ng/mg dry weight | |
| Medicago sativa (Alfalfa) | Glandular Trichomes | Control (Unstressed) | β-Cyclocitral | 0.13 ± 0.05 (relative abundance) | [7] |
| Medicago sativa (Alfalfa) | Trichome-free Stems | Control (Unstressed) | β-Cyclocitral | 0.43 ± 0.07 (relative abundance) | [7] |
| Medicago sativa (Alfalfa) | Leaves | Control (Unstressed) | β-Cyclocitral | 0.20 ± 0.03 (relative abundance) | [7] |
Experimental Protocols
Protocol 1: Quantification of β-Cyclocitral in Plant Tissues using HS-SPME-GC-MS
This protocol is optimized for the extraction and quantification of the volatile compound β-cyclocitral from plant leaf and root tissues.
1. Sample Preparation:
-
Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Accurately weigh approximately 50-100 mg of the powdered tissue into a 20 mL headspace vial.
-
(Optional) Add a known amount of an appropriate internal standard (e.g., deuterated β-cyclocitral, if available, or a compound with similar chemical properties not present in the sample).
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad coverage of volatile and semi-volatile compounds.[7][8]
-
Incubation and Extraction:
-
Place the sealed headspace vial in a heating block or the autosampler's incubation chamber.
-
Incubate the sample at 60°C for 15-20 minutes to allow the volatiles to equilibrate in the headspace.[7][9]
-
Expose the SPME fiber to the headspace of the vial for 20-30 minutes at 60°C to adsorb the analytes.[7][8]
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Immediately after extraction, introduce the SPME fiber into the GC inlet for thermal desorption of the analytes.
-
GC Parameters (example):
-
MS Parameters (example):
4. Quantification:
-
Prepare a calibration curve using authentic β-cyclocitral standards of known concentrations.
-
The concentration of β-cyclocitral in the plant sample is determined by comparing the peak area of the analyte to the calibration curve, normalized by the initial sample weight.
Visualizations
β-Cyclocitral Biosynthesis and Signaling Pathway
Caption: Biosynthesis of β-cyclocitral and its role in plant stress signaling.
Experimental Workflow for β-Cyclocitral Quantification
Caption: Workflow for β-cyclocitral quantification using HS-SPME-GC-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. β-Cyclocitral: Emerging Bioactive Compound in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Apocarotenoid β-Cyclocitric Acid Elicits Drought Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes: β-Cyclocitral Extraction from Cyanobacteria
Introduction
β-cyclocitral is a volatile apocarotenoid derived from the oxidative cleavage of β-carotene, a pigment abundant in many cyanobacteria, particularly of the genus Microcystis.[1][2][3] This compound is of significant interest to researchers due to its role as a potent signaling molecule, a defense compound against grazers, and its contribution to the taste and odor of water during algal blooms.[1][4][5] Furthermore, β-cyclocitral has demonstrated lytic activity against cyanobacterial cells, suggesting its potential involvement in regulating bloom dynamics.[6][7][8]
The extraction and quantification of β-cyclocitral present unique challenges. Research indicates that β-cyclocitral may not exist in large quantities as an intact molecule within healthy cyanobacterial cells.[6][9] Instead, it is rapidly formed from precursors, such as β-carotene, upon cell stress or lysis, often triggered by the analytical or extraction process itself.[5][6][9] Factors like heating and acidification have been shown to be critical for its formation and detection.[6][9] These application notes provide an overview of current methodologies and detailed protocols for the extraction and analysis of β-cyclocitral from cyanobacterial biomass.
Data Presentation: Comparison of Extraction Parameters & Yields
The following table summarizes quantitative data from studies on β-cyclocitral production and detection in Microcystis species, highlighting the impact of different analytical conditions.
| Parameter | Method | Cyanobacteria Strain | Value / Range | Key Findings | Reference |
| Total Concentration | HS-SPME-GC-MS | Microcystis aeruginosa | 133 - 415 µg/L | Concentration peaks during the late stationary phase of culture growth. | [1][10] |
| Intracellular Quota | HS-SPME-GC-MS | Microcystis aeruginosa | 3.81 - 10.67 fg/cell | Cellular quota varies significantly during the stationary phase. | [1] |
| Effect of Heating | Solvent Extraction | Microcystis (NIES-843) | 8.71 µg/L (at 60°C) vs. 0.44 µg/L (at RT) | Heating at 60°C critically increased the detected amount of β-cyclocitral by nearly 20-fold. | [6] |
| Effect of Acidification | Solvent Extraction | Microcystis species | More effective than heating | Acidification of the sample followed by a 1-hour storage period yielded higher amounts than heating alone. | [9] |
| Precursor Correlation | HS-SPME-GC-MS & HPLC | Microcystis aeruginosa | R² = 0.92 - 0.96 | A strong linear correlation exists between the concentrations of β-carotene and β-cyclocitral. | [1][4] |
| Release upon Lysis | Closed-Loop Stripping | Microcystis NRC-1 | ~77 amol/cell | Cell rupture via freeze-thaw or osmotic shock activates a rapid enzymatic reaction producing high amounts of β-cyclocitral. | [5] |
Experimental Protocols
Three primary methodologies for the extraction and analysis of β-cyclocitral are detailed below: a modified solvent extraction protocol designed to maximize precursor conversion, a headspace solid-phase microextraction (HS-SPME) method for sensitive quantification, and a proposed supercritical fluid extraction (SFE) protocol as a green chemistry alternative for potentially larger-scale extraction.
Protocol 1: Modified Solvent Extraction with Heating/Acidification
This protocol is adapted from studies demonstrating that β-cyclocitral detection is significantly enhanced by treatments that promote its formation from precursors.[6][9] It is suitable for analytical purposes where the total potential yield of β-cyclocitral is of interest.
Materials:
-
Cyanobacterial cell pellet (fresh or frozen)
-
Methanol (B129727) or Acetone (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Sodium chloride (NaCl), saturated solution
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Heater block or water bath
-
Glass vials for extraction and analysis
-
Rotary evaporator (optional)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Cell Harvesting: Centrifuge a known volume of cyanobacterial culture (e.g., 100 mL) at 5,000 x g for 15 minutes. Discard the supernatant and retain the cell pellet.
-
Solvent Addition: Resuspend the cell pellet in 10 mL of methanol or acetone. Vortex thoroughly to ensure cell disruption and initial pigment extraction.
-
Precursor Conversion (Choose one method):
-
Method A: Heating: Transfer the suspension to a sealed, heat-resistant vial. Heat the sample at 60°C for 30-60 minutes using a water bath or heater block.[6] Allow the sample to cool to room temperature.
-
Method B: Acidification: Add 1 mL of 1 M HCl to the suspension. Vortex and let the mixture stand at room temperature for 1 hour.[9]
-
-
Liquid-Liquid Extraction:
-
Add 10 mL of DCM and 5 mL of saturated NaCl solution to the vial.
-
Vortex vigorously for 2 minutes to partition the analytes into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
-
Extract Collection: Carefully collect the lower organic (DCM) layer using a glass pipette and transfer it to a clean flask or vial.
-
Drying and Concentration:
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
(Optional) Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
-
Analysis: Analyze the final extract using GC-MS. Use an appropriate non-polar or semi-polar capillary column for the separation of volatile compounds.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a highly sensitive, solvent-free sample preparation technique ideal for the quantification of volatile and semi-volatile compounds like β-cyclocitral from a liquid or solid matrix.[1][11]
Materials:
-
Cyanobacterial culture sample (e.g., 10 mL)
-
20 mL headspace vials with PTFE/silicone septa
-
Sodium chloride (analytical grade)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system with an SPME-compatible inlet
-
Heated agitator/autosampler
Procedure:
-
Sample Preparation: Place 10 mL of the cyanobacterial culture into a 20 mL headspace vial.
-
Salting Out: Add ~3 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample, which promotes the partitioning of volatile organic compounds from the aqueous phase into the headspace.[6]
-
Incubation and Extraction:
-
Seal the vial immediately.
-
Place the vial in the heated agitator of the autosampler.
-
Equilibrate the sample at 60°C for 15 minutes with agitation. This heating step is crucial for the formation and volatilization of β-cyclocitral.[6][9]
-
After equilibration, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the analytes.
-
-
Desorption and Analysis:
-
Retract the fiber and immediately introduce it into the heated GC inlet (e.g., at 250°C).
-
Desorb the analytes from the fiber onto the GC column for a period of 5 minutes.
-
Start the GC-MS analysis program. The temperature program should be optimized to separate β-cyclocitral from other volatile compounds.
-
Protocol 3: Proposed Supercritical Fluid Extraction (SFE)
SFE is a "green" extraction technology that uses a supercritical fluid, typically CO₂, as the solvent. It is highly efficient for extracting non-polar to moderately polar compounds.[12][13] While specific protocols for β-cyclocitral are not widely published, this generalized method can be adapted from SFE of other cyanobacterial metabolites.[14][15]
Materials:
-
Lyophilized (freeze-dried) cyanobacterial biomass
-
Supercritical Fluid Extractor system
-
High-purity CO₂
-
Co-solvent (e.g., ethanol (B145695) or methanol)
-
Collection vials
Procedure:
-
Sample Preparation: Lyophilize the cyanobacterial cell pellet to remove all water, which can interfere with the extraction efficiency of non-polar supercritical CO₂. Grind the dried biomass into a fine powder to maximize surface area.
-
Extractor Setup:
-
Load a known amount of the lyophilized biomass (e.g., 10 g) into the extraction vessel.
-
Set the SFE system parameters. Suggested starting parameters for volatile compounds are:
-
Pressure: 10-20 MPa (100-200 bar)
-
Temperature: 40-60 °C
-
CO₂ Flow Rate: 2-4 mL/min
-
-
-
Extraction:
-
Begin pumping supercritical CO₂ through the extraction vessel.
-
For moderately polar compounds, a co-solvent like ethanol (5-10%) can be added to the CO₂ stream to enhance extraction efficiency.[12][16]
-
Perform the extraction for a duration of 60-120 minutes. The process can be run in dynamic mode (continuous flow) or static-dynamic mode (a period of static soaking followed by dynamic flow).
-
-
Fraction Collection:
-
The extract-laden supercritical fluid is depressurized through a back-pressure regulator.
-
As the CO₂ transitions back to a gaseous state, it loses its solvating power, and the extracted compounds precipitate into a collection vial.
-
-
Analysis: Dissolve the collected extract in a suitable organic solvent (e.g., hexane (B92381) or acetone) for subsequent analysis by GC-MS.
Visualizations
Biosynthesis and Release Pathway of β-Cyclocitral
Caption: Biosynthesis of β-cyclocitral from its precursor β-carotene and its subsequent release.
General Workflow for β-Cyclocitral Extraction and Analysis
Caption: Comparative workflow of major methods for β-cyclocitral extraction and analysis.
References
- 1. Production of β-Cyclocitral and Its Precursor β-Carotene in Microcystis aeruginosa: Variation at Population and Single-Cell Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. β-Cyclocitral - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blue color formation of cyanobacteria with beta-cyclocitral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotechnological approaches for suppressing Microcystis blooms: insights and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Supercritical fluid extraction of microcystins from cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Analysis of β-Cyclocitral in Water Samples using SPME-GC/MS
Introduction
β-Cyclocitral is a volatile organic compound (VOC) often associated with cyanobacterial blooms in water bodies, contributing to off-flavors and odors in drinking water.[1][2] Its detection and quantification at trace levels are crucial for water quality monitoring and management.[2][3] Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC/MS) offers a sensitive, solvent-free, and efficient method for the analysis of β-cyclocitral in aqueous matrices.[2][3][4] This application note provides a detailed protocol for the determination of β-cyclocitral in water samples using SPME-GC/MS.
Principle
SPME is a sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace.[5] Volatile and semi-volatile analytes, such as β-cyclocitral, partition from the sample matrix into the fiber coating. The fiber is then transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed and introduced into the GC column for separation and subsequent detection by a mass spectrometer.[5] Studies have shown that heating or acidification of the water sample is critical for the formation and release of β-cyclocitral, suggesting it may exist in a bound or precursor form.[1]
Experimental Protocols
1. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of β-cyclocitral at a concentration of 1,000 µg/mL in methyl tert-butyl ether (MTBE).[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with MTBE to achieve final concentrations ranging from 1.0 to 100.0 ng/mL.[2]
-
Calibration Standards: To prepare calibration standards, add 10 µL of each working standard solution to 10 mL of distilled water in a 20 mL headspace vial. Add 4 g of sodium chloride (NaCl) to each vial. This results in final concentrations ranging from 1.0 to 100.0 pg/mL.[2]
-
Water Sample Preparation: Place 10 mL of the water sample into a 20 mL headspace vial. Add 4 g of NaCl. For samples suspected of containing cyanobacteria, heating or acidification may be necessary to release β-cyclocitral.[1] A typical heating procedure involves incubating the sample at 60°C.[1][4]
2. SPME Procedure
-
SPME Fiber: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for the extraction of volatile compounds like β-cyclocitral.[2][4]
-
Incubation: Place the sample vial in a heater block or water bath and incubate at 60°C for 5 minutes with agitation.[4]
-
Extraction: Expose the SPME fiber to the headspace of the sample vial for 20 minutes at 60°C with continued agitation.[4]
-
Desorption: After extraction, retract the fiber into the needle and immediately insert it into the GC injector for thermal desorption. A desorption time of 10 minutes is typically sufficient.[4]
3. GC/MS Parameters
The following table outlines typical GC/MS conditions for the analysis of β-cyclocitral.
| Parameter | Value |
| Gas Chromatograph | Shimadzu GCMS-QP2020 NX or equivalent |
| Column | SH-PolarWax (30 m × 0.25 mm I.D., 0.25 μm) or equivalent |
| Injection Mode | Splitless |
| Injection Port Temp. | 250°C |
| Oven Program | Initial temp 40°C, hold for 5 min, ramp to 240°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 200°C |
| Interface Temp. | 250°C |
| Mass Range | m/z 40-200 |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative Data Summary
The following tables summarize the quantitative performance of the SPME-GC/MS method for β-cyclocitral analysis.
Table 1: Calibration and Linearity
| Analyte | Concentration Range (pg/mL) | Linearity (R²) |
| β-Cyclocitral | 1.0 - 100.0 | > 0.999 |
| [Data sourced from Shimadzu Application News.][2] |
Table 2: Method Detection and Quantification Limits
| Analyte | Method Detection Limit (MDL) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| β-Cyclocitral | 0.10 | 0.32 |
| [Data sourced from a Korean application note using a similar method.][4] |
Table 3: Accuracy and Precision
| Analyte | Spiked Concentration (pg/mL) | Recovery (%) | Relative Standard Deviation (%RSD) |
| β-Cyclocitral | 25 | 105.3 | 0.7 |
| [Data sourced from Shimadzu Application News.][2] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for β-cyclocitral analysis.
References
- 1. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species | MDPI [mdpi.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Ultra-Sensitive Analysis of β-cyclocitral in Water Using Solid Phase Micro Extraction and Gas ChromatographyâMass Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. shimadzu.co.kr [shimadzu.co.kr]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Synthetic Routes to β-Cyclocitral and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Cyclocitral is a monoterpenoid aldehyde that serves as a crucial intermediate in the synthesis of a variety of valuable compounds, including fragrances, flavorings, and Vitamin A.[1][2] Its derivatives, such as safranal (B46814) and the damascones, are highly sought after in the perfumery and food industries. This document provides detailed application notes and experimental protocols for several key synthetic routes to β-cyclocitral and its important derivatives. The methodologies are compiled from established literature, offering a comprehensive resource for researchers in organic synthesis and drug development.
Introduction: The Central Role of β-Cyclocitral
β-Cyclocitral (2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde) is a cyclic monoterpene aldehyde.[3] It is a versatile building block for the construction of more complex molecules. Notably, it is a precursor for:
-
Damascones (α, β, γ, δ): A class of rose ketones with potent floral and fruity scents.[6][7]
-
Vitamin A: A vital nutrient for vision, growth, and immune function.[1][2]
The various synthetic pathways to β-cyclocitral and its subsequent conversion to these valuable derivatives are outlined below.
Caption: Key synthetic precursors and valuable derivatives of β-cyclocitral.
Synthetic Routes to β-Cyclocitral
Several distinct strategies have been developed for the synthesis of β-cyclocitral. The choice of route often depends on the availability of starting materials and desired isomeric purity.
Cyclization of Citral
The acid-catalyzed cyclization of citral is one of the oldest and most common methods.[1] To avoid unwanted side reactions, citral is typically first converted to a Schiff base, such as citral anil, which is then cyclized.[8][9] This method can produce a mixture of α- and β-cyclocitral isomers.[8][10] The α-isomer can be subsequently isomerized to the desired β-isomer using a base like methanolic potassium hydroxide (B78521).[9][11] An improved version of this method avoids steam distillation during work-up, which has been shown to prevent the formation of by-products like p-cymene.[9][12][13]
From 2,2,6-Trimethylcyclohexanone (B1581249) (C9 + C1 Strategy)
This approach builds the aldehyde functionality onto a pre-formed cyclohexane (B81311) ring. The key steps involve the conversion of 2,2,6-trimethylcyclohexanone to its cyanohydrin, followed by dehydration to an α,β-unsaturated nitrile.[1][14] Subsequent reduction of the nitrile with diisobutylaluminium hydride (DIBAL) affords β-cyclocitral in excellent yields.[1]
From Pyronenes
A more recent method involves the epoxidation of γ- or δ-pyronene using an agent like meta-chloroperbenzoic acid (m-CPBA).[2] The resulting epoxide is then rearranged under acidic conditions (e.g., using p-toluenesulfonic acid) to yield cyclocitral. This process is efficient and starts from inexpensive and readily available materials.[2]
Ozonolysis of β-Ionone
The ozonolysis of β-ionone provides a specific route to β-cyclocitral.[1] This method cleaves the exocyclic double bond of β-ionone to generate the aldehyde.
Data Summary: Comparison of Synthetic Routes
| Starting Material | Key Reagents / Conditions | Reported Yield | Notes | Reference(s) |
| Citral (via anil) | 1) Aniline 2) 95% H₂SO₄, -20°C 3) Isomerization with KOH/MeOH | ~57% (cyclized mixture) | Yields can vary; produces α/β mixture requiring isomerization. | [9] |
| 2,2,6-Trimethylcyclohexanone | 1) KCN, AcOH 2) SOCl₂ or POCl₃/Pyridine (B92270) 3) DIBAL | 70-80% (dehydration), 70% (reduction) | Specific synthesis of the β-isomer with excellent overall yield. | [1] |
| δ³-Pyronene | 1) m-CPBA, Ether, 0°C 2) p-TsOH, Benzene, reflux | 60% (epoxidation), 95% (rearrangement) | Efficient two-step process from an inexpensive starting material. | [2] |
| Methyl β-cyclogeranate | 1) LDA, THF, -78°C 2) VITRIDE®, Toluene | 67% | Reduction of the corresponding ester. | [15] |
| β-Ionone | 1) O₃, Methanol, -30°C 2) Reducing agent | Feasible process | Specific method for β-cyclocitral. | [16] |
Synthetic Routes to β-Cyclocitral Derivatives
β-Cyclocitral is a valuable intermediate for producing high-value aroma compounds.
Synthesis of Safranal
Safranal (2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde) can be prepared by the dehydrogenation of β-cyclocitral.[17] One reported method involves the bromination of the α-cyclocitral enol acetate (B1210297) with N-bromosuccinimide (NBS) followed by dehydrobromination.[4]
Synthesis of β-Damascone and β-Damascenone
The synthesis of damascones often starts from β-cyclocitral. A common strategy involves a Grignard reaction with an appropriate allyl or propenyl magnesium halide, followed by rearrangement and/or oxidation steps to furnish the final α,β-unsaturated ketone structure.[6][7] For example, β-damascenone can be synthesized from citral via β-cyclocitral, followed by addition of a propylene (B89431) bromine Grignard reagent, oxidation, and elimination.[18]
Caption: General pathways from β-cyclocitral to safranal and damascones.
Detailed Experimental Protocols
Protocol 1: Synthesis of β-Cyclocitral from Citral via Anil Cyclization
This protocol is adapted from the improved method by Gedye et al., which avoids steam distillation.[9][12]
Caption: Workflow for the synthesis of β-cyclocitral from citral.
Materials:
-
Citral (76 g)
-
Aniline
-
Diethyl ether
-
95% Sulfuric acid (500 g)
-
Ice (1.5 kg)
-
Methanolic potassium hydroxide
Procedure:
-
Formation of Citral Anil: Prepare citral anil from 76 g of citral according to standard procedures. Dissolve the resulting anil in 75 ml of diethyl ether.
-
Cyclization: In a suitable reaction vessel, cool 500 g of 95% sulfuric acid to -20°C. Under a nitrogen atmosphere, add the ethereal solution of citral anil dropwise to the cold acid over 30 minutes, maintaining the temperature.
-
Stirring: Stir the reaction mixture for an additional 45 minutes at -15°C.
-
Work-up: Pour the reaction mixture onto 1.5 kg of crushed ice. Extract the aqueous mixture several times with diethyl ether.
-
Distillation: Combine the ether extracts, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure. Distill the crude product (b.p. 83-90°C / 13 mm) to yield a mixture of α- and β-cyclocitral (approx. 43 g, 57% yield). The mixture typically contains a higher ratio of the α-isomer.[9]
-
Isomerization: Treat the obtained isomeric mixture with methanolic potassium hydroxide to convert the α-cyclocitral to the thermodynamically more stable β-isomer.[9]
-
Final Purification: Purify the resulting product by fractional distillation to obtain pure β-cyclocitral (b.p. 51-52°C / 0.2 mbar).[10]
Protocol 2: Synthesis of β-Cyclocitral from 2,2,6-trimethylcyclohexanone
This protocol is based on the C9 + C1 strategy reported by Picard et al.[1]
Materials:
-
trans-2,2,6-trimethylcyclohexanone cyanohydrin
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Diisobutylaluminium hydride (DIBAL)
-
Anhydrous solvent (e.g., THF or Toluene)
Procedure:
-
Dehydration of Cyanohydrin: Dehydrate the trans isomer of 2,2,6-trimethylcyclohexanone cyanohydrin using either phosphorus oxychloride in pyridine or thionyl chloride. This reaction yields the corresponding α,β-unsaturated nitrile with reported yields of 70-80%.[1]
-
Reduction of Nitrile: Dissolve the α,β-unsaturated nitrile in an appropriate anhydrous solvent.
-
DIBAL Addition: Cool the solution and treat it with diisobutylaluminium hydride (DIBAL). The reaction is typically performed at low temperatures.
-
Hydrolysis: After the reduction is complete, carefully hydrolyze the reaction mixture.
-
Work-up and Purification: Perform a standard aqueous work-up followed by extraction with an organic solvent. Dry the organic layer and remove the solvent. Purify the crude product by distillation to yield β-cyclocitral (reported yield: 70%).[1] This method specifically produces the β-isomer, free from other isomers.
Conclusion
β-Cyclocitral is a cornerstone intermediate in synthetic organic chemistry, providing access to a wide array of commercially important molecules. The synthetic routes presented here—from the classic cyclization of citral to more specific C9+C1 strategies—offer versatile options for its preparation. The choice of method will be guided by factors such as cost, availability of starting materials, required isomeric purity, and scalability. The provided protocols serve as a detailed guide for the laboratory-scale synthesis of β-cyclocitral and its valuable derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. US5175373A - Process for preparing cyclocitral - Google Patents [patents.google.com]
- 3. beta-Cyclocitral | C10H16O | CID 9895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safranal (Dehydro-beta-cyclocitral) Online | Safranal (Dehydro-beta-cyclocitral) Manufacturer and Suppliers [scimplify.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis of safranal [dspace.mit.edu]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. US4358614A - Preparation of α- and β-cyclocitral, and the N-methylaldimines of these compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. A New, Specific Synthesis of β-Cyclocitral | Semantic Scholar [semanticscholar.org]
- 15. prepchem.com [prepchem.com]
- 16. Page loading... [wap.guidechem.com]
- 17. SAFRANAL synthesis - chemicalbook [chemicalbook.com]
- 18. CN109053407B - Method for synthesizing beta-damascenone - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of β-Cyclocitral in Root Growth and Development Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Cyclocitral, a naturally occurring apocarotenoid derived from the oxidative cleavage of β-carotene, has emerged as a potent regulator of root growth and development in a variety of plant species.[1] This volatile compound has been shown to promote primary root elongation and lateral root branching by stimulating cell division in the root meristem.[1][2] Notably, its mechanism of action is independent of the well-characterized auxin, brassinosteroid, and reactive oxygen species (ROS) signaling pathways, suggesting a novel pathway for root development regulation.[1] Furthermore, β-cyclocitral has demonstrated the ability to enhance plant vigor under abiotic stress conditions, such as high salinity.[1]
These properties make β-cyclocitral a valuable tool for researchers in plant biology, agriculture, and drug development. These application notes provide detailed protocols for utilizing β-cyclocitral in root growth and development assays, along with a summary of its quantitative effects and a model of its signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of β-cyclocitral on root growth and development in the model plant Arabidopsis thaliana and in rice (Oryza sativa) under normal and salt stress conditions.
Table 1: Effect of β-Cyclocitral on Arabidopsis thaliana Root Growth
| Parameter | Treatment | Observation | Reference |
| Primary Root Length | 750 nM β-cyclocitral | ~30% increase compared to control | Dickinson et al., 2019 |
| Lateral Root Branching | 750 nM β-cyclocitral | ~30% increase compared to control | Dickinson et al., 2019 |
| Meristematic Cell Number | 1 µM β-cyclocitral | >20% increase in cortex cells | Dickinson et al., 2019 |
Table 2: Effect of β-Cyclocitral on Rice (Oryza sativa) Root Growth Under Salt Stress
| Parameter | Treatment | Observation | Reference |
| Primary Root Length | 1 µM β-cyclocitral + 100 mM NaCl | Significant increase compared to salt-treated control | Dickinson et al., 2019 |
| Root System Architecture | 1 µM β-cyclocitral + 100 mM NaCl | More compact crown root system | Dickinson et al., 2019 |
| Plant Vigor | 1 µM β-cyclocitral + 100 mM NaCl | Enhanced vigor in salt-contaminated soil | Dickinson et al., 2019 |
Experimental Protocols
Protocol 1: Arabidopsis thaliana Root Growth Assay
This protocol details the procedure for assessing the effect of β-cyclocitral on the root development of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
1x Murashige and Skoog (MS) medium including vitamins
-
Phytagel or Agar (B569324)
-
Petri dishes (square or round)
-
β-Cyclocitral (analytical grade)
-
Ethanol (B145695) (for stock solution)
-
Sterile water
-
Micropipettes and sterile tips
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Place seeds in a microcentrifuge tube.
-
Add 1 mL of 70% ethanol and incubate for 1 minute.
-
Remove ethanol and add 1 mL of 50% bleach solution with a drop of Tween-20.
-
Gently mix for 5-10 minutes.
-
Wash seeds 3-5 times with sterile water.
-
Resuspend seeds in sterile 0.1% agar solution.
-
Store at 4°C for 2-3 days for stratification.
-
-
Media Preparation:
-
Prepare 1x MS medium with 1% (w/v) sucrose and solidify with 0.8-1.0% (w/v) agar or Phytagel.
-
Autoclave the medium and cool to ~50-60°C.
-
Prepare a stock solution of β-cyclocitral in ethanol.
-
Add β-cyclocitral stock solution to the molten MS medium to achieve the desired final concentration (e.g., 100 nM to 1 µM). Ensure the final ethanol concentration is minimal and consistent across all treatments, including the control.
-
Pour the medium into sterile Petri dishes and allow them to solidify.
-
-
Plating and Growth:
-
Pipette the stratified seeds onto the surface of the solidified MS medium.
-
Seal the plates with breathable tape.
-
Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
-
Data Collection and Analysis:
-
After 7-10 days, remove the plates and scan them using a flatbed scanner.
-
Measure the primary root length and count the number of emerged lateral roots using image analysis software (e.g., ImageJ).
-
Calculate the lateral root density (number of lateral roots per unit length of the primary root).
-
Protocol 2: Analysis of Root Meristem Cell Division using Propidium Iodide Staining
This protocol describes how to visualize and quantify cell division in the root apical meristem of Arabidopsis thaliana seedlings treated with β-cyclocitral.
Materials:
-
Arabidopsis seedlings grown as described in Protocol 1.
-
Propidium iodide (PI) stock solution (1 mg/mL in water)
-
Microscope slides and coverslips
-
Confocal laser scanning microscope
Procedure:
-
Staining:
-
Prepare a working solution of 10 µg/mL PI in sterile water.
-
Carefully transfer 7-day-old seedlings from the agar plates to the PI solution.
-
Incubate for 1-2 minutes in the dark.[3]
-
Gently rinse the seedlings with sterile water to remove excess stain.
-
-
Microscopy:
-
Mount the stained seedlings in a drop of water on a microscope slide.
-
Visualize the root tips using a confocal microscope with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
Acquire optical sections through the root meristem.
-
-
Analysis:
-
Identify the quiescent center (QC) and the cortical cell file.
-
Count the number of non-elongated cortical cells in a single file from the QC to the first cell that is twice the length of the preceding cell. This represents the size of the meristematic zone.
-
Compare the number of meristematic cells between control and β-cyclocitral-treated roots.
-
Protocol 3: Rice (Oryza sativa) Root Growth Assay Under Salt Stress
This protocol is designed to evaluate the effect of β-cyclocitral on rice root growth in the presence of salt stress.
Materials:
-
Rice seeds (Oryza sativa)
-
1% (w/v) agar medium
-
Sodium chloride (NaCl)
-
β-Cyclocitral
-
Growth pouches or transparent containers
-
Growth chamber
Procedure:
-
Seed Sterilization and Germination:
-
Sterilize rice seeds as described for Arabidopsis (adjusting incubation times as needed for rice).
-
Germinate the seeds on moist sterile filter paper in the dark for 2-3 days.
-
-
Assay Setup:
-
Prepare a 1% agar medium.
-
For the control group, use the plain agar medium.
-
For the salt stress group, add NaCl to the agar medium to a final concentration of 100 mM.
-
For the treatment group, add both 100 mM NaCl and the desired concentration of β-cyclocitral (e.g., 1 µM) to the agar medium.
-
Fill growth pouches or transparent containers with the respective media.
-
-
Growth and Analysis:
-
Transfer the germinated seedlings to the growth pouches.
-
Place the pouches in a growth chamber under controlled conditions (e.g., 28°C, 16-hour light/8-hour dark).
-
After 7-14 days, photograph the root systems.
-
Analyze the images to measure primary root length, total root length, and observe changes in root system architecture.
-
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols for Enhancing Crop Stress Tolerance with beta-Cyclocitral
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-cyclocitral (β-CC), a volatile apocarotenoid derived from the oxidative cleavage of β-carotene, has emerged as a potent signaling molecule that enhances plant tolerance to a variety of abiotic stresses, including drought, salinity, and photooxidative stress.[1][2][3][4] Its application presents a promising avenue for developing strategies to improve crop resilience in the face of climate change. These application notes provide a comprehensive overview of the mechanisms of action, experimental protocols, and quantitative data related to the use of β-cyclocitral in enhancing crop stress tolerance.
Mechanism of Action
This compound acts as a stress signal that originates in the chloroplasts and initiates a retrograde signaling cascade to the nucleus, leading to the reprogramming of gene expression.[2][5] This signaling is largely independent of the abscisic acid (ABA) pathway, a classical stress response pathway.[4] The key aspects of its mechanism include:
-
Activation of Detoxification Pathways: β-cyclocitral induces the expression of genes involved in the detoxification of reactive oxygen species (ROS) and reactive carbonyl species (RCS), which are harmful byproducts of oxidative stress.[1][5]
-
Transcriptional Regulation: The signaling cascade involves the transcriptional regulators MBS1 and SCARECROW LIKE14 (SCL14), which modulate the expression of downstream stress-responsive genes.[1][2]
-
Root System Remodeling: Application of β-cyclocitral has been shown to promote root growth and branching, which can enhance water and nutrient uptake, particularly under stress conditions.[6]
-
Conversion to beta-Cyclocitric Acid (β-CCA): In planta, β-cyclocitral can be oxidized to β-cyclocitric acid (β-CCA), a more stable and water-soluble molecule that also plays a significant role in mediating stress tolerance, particularly to drought.[1][7][8]
Quantitative Data on this compound Application
The following tables summarize the quantitative data from various studies on the application of this compound and its effects on different plant species under stress.
| Plant Species | Stress Type | β-Cyclocitral Concentration | Application Method | Duration | Key Quantitative Outcomes | Reference |
| Arabidopsis thaliana | High Light | 25 µM | Volatile | Not Specified | Increased tolerance to photooxidative stress | [3] |
| Oryza sativa (Rice) | Salt Stress | Not Specified (cotreatment) | In media | Not Specified | Complete recovery of root depth inhibited by 50 mM NaCl | [3] |
| Solanum lycopersicum (Tomato) | Drought | Not Specified | Foliar Spray | Not Specified | Higher relative water content and stomatal conductance compared to untreated, drought-stressed plants | [4] |
| Arabidopsis thaliana | General Growth | 25 µM | Volatile | Not Specified | Over 20% increase in the number of meristematic cells in the root | [6] |
| Plant Species | Compound | Endogenous Concentration | Tissue | Reference |
| Arabidopsis thaliana | β-cyclocitral | 0.097 ng/mg dry weight | Root | [9] |
| Oryza sativa (Rice) | β-cyclocitral | 0.47 ng/mg dry weight | Root | [9] |
| Arabidopsis thaliana | β-cyclocitric acid | <15 ng/g fresh weight | Root | [10] |
| Arabidopsis thaliana | β-cyclocitric acid | ~140 ng/g fresh weight | Leaf | [10] |
Experimental Protocols
Protocol 1: Evaluation of this compound in Enhancing Salt Stress Tolerance in Rice (Oryza sativa)
1. Plant Material and Growth Conditions:
- Use a salt-sensitive rice cultivar for clear observation of effects.
- Sterilize rice seeds and germinate them on moist filter paper in the dark for 2-3 days.
- Transfer the germinated seedlings to a hydroponic system containing a standard nutrient solution.
- Grow the seedlings in a controlled environment (e.g., 28°C/25°C day/night temperature, 12-hour photoperiod).
2. This compound and Salt Stress Treatment:
- Prepare a stock solution of β-cyclocitral in ethanol (B145695). The final ethanol concentration in the hydroponic solution should be kept below 0.1% to avoid solvent effects.
- When seedlings are at the 2-3 leaf stage, introduce the salt stress by adding NaCl to the hydroponic solution to a final concentration of 50 mM.[3]
- For the treatment group, add β-cyclocitral to the hydroponic solution along with the NaCl. A typical starting concentration to test would be in the micromolar range.
- Include control groups: (1) nutrient solution only, (2) nutrient solution + β-cyclocitral, (3) nutrient solution + 50 mM NaCl.
3. Data Collection and Analysis:
- After a specified period of stress (e.g., 7-14 days), measure various physiological and morphological parameters:
- Root depth and biomass: Carefully remove plants, wash the roots, and measure the length of the longest root. Dry the roots in an oven at 60-70°C to a constant weight to determine biomass.
- Shoot height and biomass: Measure the height of the shoots and determine the dry weight as described for the roots.
- Survival rate: Count the number of surviving plants in each treatment group.
- Physiological measurements: Assess parameters such as chlorophyll (B73375) content, ion content (Na+/K+ ratio), and proline accumulation as indicators of stress tolerance.
Protocol 2: Assessment of this compound in Mitigating Drought Stress in Tomato (Solanum lycopersicum)
1. Plant Material and Growth Conditions:
- Grow tomato seedlings in individual pots containing a well-draining potting mix.
- Maintain the plants in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
- Water the plants regularly to ensure uniform growth before the start of the experiment.
2. This compound Application and Drought Induction:
- Prepare a solution of β-cyclocitral in water. A surfactant may be added to ensure even spreading on the leaves if applied as a foliar spray. For soil drenching, prepare an aqueous solution. A concentration of 1.5 mM of the more soluble derivative, β-cyclocitric acid, has been used for watering.[7][10]
- Apply the β-cyclocitral solution to the treatment group. This can be done as a foliar spray or by watering the soil.
- The control group should be treated with a solution lacking β-cyclocitral (e.g., water with the same concentration of surfactant, if used).
- Induce drought stress by withholding water from both the control and treatment groups.
3. Data Collection and Analysis:
- Monitor the plants daily for visible signs of wilting.
- Measure the following parameters at regular intervals during the drought period and after re-watering:
- Relative Water Content (RWC): This is a key indicator of plant water status. It is calculated as: RWC (%) = [(Fresh Weight - Dry Weight) / (Turgid Weight - Dry Weight)] x 100.
- Stomatal Conductance: Use a porometer to measure the rate of gas exchange through the stomata. Higher stomatal conductance under mild drought can indicate better physiological status.[4]
- Photosynthetic efficiency: Measure chlorophyll fluorescence (e.g., Fv/Fm) to assess the health of the photosynthetic apparatus.
- Biomass: At the end of the experiment, harvest the plants and measure the fresh and dry weight of the shoots and roots.
- Recovery: After a period of drought, re-water the plants and assess their ability to recover, recording the percentage of plants that regain turgor.
Visualizations
Caption: β-Cyclocitral signaling pathway for stress tolerance.
Caption: General experimental workflow for assessing β-CC effects.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Exogenous β-cyclocitral treatment primes tomato plants against drought by inducing tolerance traits, independent of abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2018162449A1 - Use of beta-cyclocitric acid or a salt thereof to enhance plant tolerance to drought stress - Google Patents [patents.google.com]
- 8. pnas.org [pnas.org]
- 9. β-Cyclocitral, a Master Regulator of Multiple Stress-Responsive Genes in Solanum lycopersicum L. Plants [agris.fao.org]
- 10. β-Cyclocitral-Mediated Metabolic Changes Optimize Growth and Defense Responses in Solanum lycopersicum L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Gene Expression Analysis in Response to beta-Cyclocitral Treatment
Introduction to beta-Cyclocitral
This compound (βCC) is a volatile apocarotenoid, a metabolic byproduct derived from the enzymatic or non-enzymatic oxidation of β-carotene.[1] It has emerged as a significant bioactive compound and stress signal in a wide range of organisms, from cyanobacteria to vascular plants.[1] In plants, βCC accumulates under adverse environmental conditions such as high light, drought, and salinity.[1][2] It functions as a retrograde signal, communicating stress perceived in the chloroplasts to the nucleus to initiate a protective transcriptional response, ultimately leading to stress acclimation.[1][2][3]
Mechanism of Action and Signaling Pathways
This compound is a key mediator of the plant's defense against photooxidative stress.[3] When plants absorb excessive light energy, reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), are produced.[2][3] Singlet oxygen can oxidize β-carotene in the chloroplasts, generating β-cyclocitral.[3][4] This molecule then acts as a signal to regulate nuclear gene expression, leading to a detoxification response that limits cellular damage.[3][5]
The signaling cascade initiated by β-cyclocitral involves several key components:
-
Retrograde Signaling : βCC moves from the chloroplast to the nucleus to reprogram gene expression, a process known as retrograde signaling. This pathway is crucial for acclimation to environmental stresses.[3]
-
SCL14 and ANAC Transcription Factors : In Arabidopsis thaliana, the β-cyclocitral-induced signaling pathway is mediated by the GRAS protein SCARECROW LIKE14 (SCL14).[3] SCL14 acts upstream of several ANAC transcription factors, including ANAC102, which are pivotal in activating the expression of many detoxification enzymes.[3]
-
Hormonal Crosstalk : The βCC signaling network interacts with other phytohormone pathways. It shows crosstalk with jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways, contributing to enhanced stress tolerance.[5] It has also been shown to influence auxin and brassinosteroid (BR) pathway signals, which can result in cellular enlargement and root growth promotion.[2][4][6]
-
Stress Gene Upregulation : In tomato (Solanum lycopersicum), βCC treatment upregulates a multitude of stress-responsive genes without necessarily inducing the biosynthesis of major stress hormones like abscisic acid (ABA) or JA.[7] This suggests a distinct signaling route that efficiently prepares the plant for various abiotic and biotic threats.[7]
Applications in Research and Drug Development
The ability of β-cyclocitral to modulate gene expression makes it a compound of interest for researchers and drug development professionals. Its applications include:
-
Crop Improvement : As a natural compound that enhances stress tolerance and promotes root growth, βCC is a promising candidate for agricultural applications to improve crop vigor and yield, especially under stressful conditions like high salinity.[6][8]
-
Mechanism of Action Studies : Investigating the transcriptomic and proteomic responses to βCC treatment allows for a deeper understanding of cellular stress signaling and detoxification pathways.[3][7]
-
Biomarker Discovery : Genes and proteins that are consistently regulated by βCC can serve as robust biomarkers for cellular stress and the activation of specific defense pathways.
Data Presentation: Gene Expression Changes Post-β-Cyclocitral Treatment
The following tables summarize quantitative data on gene expression changes observed in different plant species following treatment with this compound.
Table 1: Differentially Expressed Stress-Responsive Genes in Solanum lycopersicum (Tomato) after β-Cyclocitral Treatment [7]
| Gene Category | Specific Genes/Proteins | Regulation |
| Transcription Factors | MYC2, MYB44, ERFs, DREB3 | Upregulated |
| Heat Shock Proteins | Various HSPs | Upregulated |
| Calcium-Binding Proteins | Calmodulins, Calcineurins | Upregulated |
| Abiotic Stress Response | 47 specific genes identified | Upregulated |
| Biotic Stress Response | 25 specific genes identified | Upregulated |
| Shared Stress Response | 20 genes (common to abiotic & biotic) | Upregulated |
Table 2: Gene Ontology (GO) Enrichment Analysis of Upregulated Genes in Arabidopsis thaliana after β-Cyclocitral Treatment [9]
| GO Term Category | Description | Regulation |
| Biological Process | Immune system processes | Upregulated |
| Biological Process | Abiotic stress responses | Upregulated |
| Metabolic Process | Metabolite catabolism | Upregulated |
Table 3: Downregulated Genes in Chlamydomonas reinhardtii after β-Cyclocitral Treatment [10]
| Gene/Protein Name | Function | Regulation |
| GUN4 | Tetrapyrrole-binding protein | Downregulated |
| CHLI1, CHLI2, CHLD, CHLH1 | Magnesium chelatases | Downregulated |
| POR1 | Light-dependent protochlorophyllide (B1199321) reductase | Downregulated |
| CTH1 | Copper target 1 protein | Downregulated |
| CPX1 | Coproporphyrinogen III oxidase | Downregulated |
Visualizations
Signaling Pathway
Caption: β-Cyclocitral retrograde signaling from chloroplast to nucleus.
Experimental Workflow
Caption: Experimental workflow for analyzing β-cyclocitral effects.
Experimental Protocols
Protocol 1: RNA Sequencing (RNA-Seq) and Analysis
This protocol outlines the steps for a comprehensive transcriptomic analysis of cells or tissues treated with β-cyclocitral.
1. Cell/Tissue Culture and Treatment: a. Culture appropriate plant seedlings (e.g., Arabidopsis thaliana, Solanum lycopersicum) or cell suspensions under standard conditions. b. Prepare a stock solution of β-cyclocitral in a suitable solvent (e.g., DMSO). The final solvent concentration in the media should not exceed 0.1%.[11] c. Treat the experimental group with a predetermined optimal concentration of β-cyclocitral (e.g., determined via dose-response curve). d. Treat the control group with the solvent vehicle only.[11] e. Incubate for the desired time period (e.g., 6, 24, or 48 hours). f. Harvest at least three biological replicates for each condition, flash-freeze in liquid nitrogen, and store at -80°C.[11]
2. RNA Extraction and Quality Control: a. Extract total RNA from samples using a TRIzol-based method or a commercial column-based kit (e.g., RNeasy Kit).[11] b. Treat with RNase-free DNase to remove any genomic DNA contamination. c. Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). d. Verify RNA integrity using a bioanalyzer. An RNA Integrity Number (RIN) of ≥ 7.0 is recommended for high-quality sequencing data.[11]
3. Library Preparation and Sequencing: a. Starting with 100 ng - 1 µg of total RNA, prepare RNA-seq libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).[11][12] This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.[13] b. Perform quality control and quantify the final libraries. c. Sequence the libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq) to generate sufficient read depth.
4. Bioinformatic Analysis: a. Quality Control: Trim adapter sequences and filter out low-quality reads using tools like Trimmomatic.[11] b. Alignment: Align the cleaned reads to the appropriate reference genome using a splice-aware aligner like STAR or HISAT2.[11] c. Quantification: Count the number of reads mapping to each gene using tools such as featureCounts.[11] d. Differential Expression Analysis: Identify differentially expressed genes (DEGs) between β-cyclocitral-treated and control samples using R packages like DESeq2 or edgeR.[11] Genes with an adjusted p-value < 0.05 and a |log2(FoldChange)| > 1 are typically considered significant. e. Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment (e.g., KEGG) analysis on the list of DEGs to understand the biological processes affected by β-cyclocitral.
Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Validation
This protocol is for validating the expression levels of specific genes identified by RNA-Seq.[14][15]
1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from a new set of treated and control samples as described in Protocol 1, Step 2. b. Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.[14][16]
2. Primer Design and Validation: a. Design gene-specific primers for target genes and at least one stable housekeeping (reference) gene. Primers should span an exon-exon junction to avoid amplifying genomic DNA. b. Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-105%.[16]
3. qPCR Reaction: a. Prepare the qPCR reaction mix. A typical 20 µL reaction includes:
- 10 µL 2x SYBR Green Master Mix
- 1 µL Forward Primer (10 µM)
- 1 µL Reverse Primer (10 µM)
- 2 µL Diluted cDNA
- 6 µL Nuclease-free water b. Run reactions in triplicate on a real-time PCR instrument.[16] c. Use a standard thermal cycling program:
- Initial Denaturation: 95°C for 10 min
- 40 Cycles: 95°C for 15 sec, 60°C for 1 min
- Melt Curve Analysis: To confirm product specificity.
4. Data Analysis: a. Determine the quantification cycle (Cq) value for each reaction. b. Calculate the relative expression of target genes using the comparative Cq (ΔΔCq) method, normalizing to the reference gene.
Protocol 3: Western Blot Analysis for Protein Expression
This protocol determines if changes in mRNA levels correlate with changes in protein abundance.[17][18][19]
1. Protein Extraction: a. Harvest β-cyclocitral-treated and control cells/tissues. b. Lyse samples in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[20] c. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[20] d. Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA or Bradford assay.[17]
2. SDS-PAGE and Membrane Transfer: a. Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer. b. Separate proteins by size on an SDS-polyacrylamide gel.[19] c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
3. Immunodetection: a. Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20] b. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[17][19] c. Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[20] d. Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.[17][19] e. Washing: Repeat the washing step (3c).
4. Signal Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[20] b. Capture the chemiluminescent signal using a digital imaging system. c. Perform densitometry analysis using software like ImageJ. Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to quantify relative protein expression.[20]
References
- 1. β-Cyclocitral and derivatives: Emerging molecular signals serving multiple biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. β-Cyclocitral is a conserved root growth regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Cyclocitral, a Master Regulator of Multiple Stress-Responsive Genes in Solanum lycopersicum L. Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Carotenoid-derived bioactive metabolites shape plant root architecture to adapt to the rhizospheric environments [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. β-Cyclocitral Does Not Contribute to Singlet Oxygen-Signalling in Algae, but May Down-Regulate Chlorophyll Synthesis [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. RNA Sequencing Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 14. elearning.unite.it [elearning.unite.it]
- 15. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
- 17. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying β-Cyclocitral-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Cyclocitral is a naturally occurring apocarotenoid derived from the oxidative cleavage of β-carotene.[1] It has emerged as a significant signaling molecule in various biological processes, particularly in plant stress responses and potentially in mammalian cellular pathways.[1][2] Understanding the interactions between β-cyclocitral and its protein targets is crucial for elucidating its mechanism of action and for harnessing its potential in agriculture and medicine. In plants, β-cyclocitral is a key mediator of retrograde signaling from the chloroplast to the nucleus, enhancing tolerance to photooxidative stress by activating xenobiotic detoxification pathways.[3][4] This response involves the interaction of β-cyclocitral with a cascade of transcription factors, including SCARECROW LIKE14 (SCL14) and ANAC102.[1][3] In mammalian cells, β-cyclocitral has been shown to exhibit neurotrophic effects, potentially through interactions with the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Glucocorticoid Receptor (GR), thereby activating downstream signaling cascades like the PI3K/AKT and PLC/PKC pathways.[2]
These application notes provide a comprehensive overview of modern techniques to identify and characterize the interactions between β-cyclocitral and its protein partners. Detailed protocols for key experimental approaches are provided to guide researchers in this field.
Data Presentation: Quantitative Analysis of β-Cyclocitral-Protein Interactions
While direct binding affinities (Kd) for β-cyclocitral with many of its targets are not extensively reported in the public domain, the following table summarizes key quantitative data from functional assays and gene expression studies. This information provides valuable insights into the concentrations at which β-cyclocitral exerts its biological effects, serving as a proxy for interaction strength.
| Target Protein/Pathway | Organism/Cell Line | Method | Quantitative Measurement | Reference |
| Xenobiotic Response Pathway | Arabidopsis thaliana | RT-qPCR | ANAC102: ~50-fold induction with β-cyclocitral treatment. | [1] |
| Arabidopsis thaliana | RT-qPCR | ANAC002 & ANAC032: ~20-fold induction with β-cyclocitral. | [1] | |
| Arabidopsis thaliana | RT-qPCR | ANAC081: ~13-fold induction with β-cyclocitral. | [1] | |
| Arabidopsis thaliana | RT-qPCR | SCL14: Upregulated by β-cyclocitral treatment. | [1] | |
| IGF-1R Signaling | PC12 cells | Western Blot | Dose-dependent increase in IGF-1R stability with 0.1-10 µM β-cyclocitral (CETSA). | [2] |
| PC12 cells | Western Blot | Dose-dependent increase in IGF-1R stability with 0.1-10 µM β-cyclocitral (DARTS). | [2] | |
| PC12 cells | Neurite Outgrowth Assay | Significant neurite outgrowth at 3 µM and 10 µM β-cyclocitral. | [2] | |
| GR Signaling | PC12 cells | Western Blot | Dose-dependent increase in GR stability with 0.01-10 µM β-cyclocitral (CETSA). | [2] |
| PC12 cells | Western Blot | Dose-dependent increase in GR stability with 0.01-10 µM β-cyclocitral (DARTS). | [2] | |
| Transcriptome Reprogramming | Tomato (Solanum lycopersicum) | RNA-Sequencing | 211 protein-coding genes differentially expressed (115 up, 96 down) upon β-cyclocitral treatment. | [5] |
Key Experiments: Methodologies and Protocols
This section provides detailed protocols for several key techniques used to identify and characterize β-cyclocitral-protein interactions.
Target Identification using Cellular Thermal Shift Assay (CETSA)
Application: CETSA is a powerful technique to verify direct binding of a ligand (β-cyclocitral) to a target protein in a cellular context by measuring changes in the protein's thermal stability.[2]
Workflow:
References
- 1. academic.oup.com [academic.oup.com]
- 2. IGF-1 and Glucocorticoid Receptors Are Potential Target Proteins for the NGF-Mimic Effect of β-Cyclocitral from Lavandula angustifolia Mill. in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Tracing β-Cyclocitral Metabolism Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Cyclocitral is a naturally occurring apocarotenoid derived from the oxidative cleavage of β-carotene.[1][2] It is recognized as a volatile organic compound contributing to the aroma of various plants and is also an emerging bioactive molecule implicated in stress signaling and developmental regulation in plants.[3][4] Understanding the metabolic fate of β-cyclocitral is crucial for elucidating its mechanism of action and its potential applications in agriculture and pharmacology. Stable isotope labeling is a powerful technique to trace the metabolic pathways of compounds within a biological system.[5] By introducing a labeled version of β-cyclocitral (e.g., with ¹³C), researchers can track the incorporation of the isotope into downstream metabolites, providing definitive evidence of metabolic pathways and allowing for the quantification of metabolic flux.[6]
These application notes provide a comprehensive overview and detailed protocols for designing and conducting experiments to trace the metabolism of β-cyclocitral using stable isotope labeling, coupled with analysis by liquid chromatography-mass spectrometry (LC-MS).
Metabolic Pathway of β-Cyclocitral
β-Cyclocitral is primarily generated from the enzymatic cleavage of β-carotene by Carotenoid Cleavage Dioxygenases (CCDs) or through non-enzymatic oxidation.[1][7] Once formed, its primary known metabolic conversion is the oxidation of the aldehyde group to a carboxylic acid, forming β-cyclocitric acid (also known as β-cyclogeranic acid).[8][9] This transformation is catalyzed in plants, likely by a Baeyer-Villiger monooxygenase, though the specific enzyme has not yet been definitively identified.[1][9] Other potential metabolic modifications include reduction to β-cyclogeraniol and conjugation, such as glycosylation, to increase water solubility and facilitate transport or storage.[1]
Experimental Workflow
The overall workflow for tracing β-cyclocitral metabolism involves the synthesis of a stable isotope-labeled standard, introduction of this tracer into a biological system, quenching of metabolic activity, extraction of metabolites, and subsequent analysis by LC-MS to identify and quantify labeled species.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Plant Tissues (Arabidopsis thaliana seedlings)
-
Plant Material: Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) agar (B569324) plates for 10-14 days under a 16-h light/8-h dark cycle.
-
Labeling Medium Preparation: Prepare liquid MS medium. Add [U-¹³C₁₀]-β-cyclocitral to the medium to a final concentration of 10-50 µM. Use a stock solution of the labeled compound dissolved in a minimal amount of DMSO (final DMSO concentration <0.1%).
-
Labeling Experiment: Gently transfer seedlings into a 6-well plate containing 2 mL of the labeling medium per well.
-
Time-Course Sampling: Collect seedlings at various time points (e.g., 0, 1h, 4h, 8h, 24h) to monitor the dynamics of label incorporation.
-
Metabolic Quenching: At each time point, rapidly remove seedlings from the medium, blot dry on filter paper, and immediately flash-freeze in liquid nitrogen to halt all metabolic activity. Store samples at -80°C until extraction.
Protocol 2: Metabolite Extraction
-
Sample Homogenization: Place the frozen plant tissue (approx. 50-100 mg) in a 2 mL microcentrifuge tube with pre-chilled grinding beads. Add 1 mL of a pre-chilled (-20°C) extraction solvent (Methanol:Water, 80:20, v/v) containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant.
-
Homogenize: Immediately homogenize the tissue using a bead beater or tissue lyser for 2 cycles of 45 seconds at a high setting. Keep samples on ice between cycles.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL tube.
-
Drying: Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in 100 µL of Acetonitrile:Water (90:10, v/v), vortex for 1 minute, and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Final Sample: Transfer the clear supernatant to an LC-MS vial for analysis.
Protocol 3: LC-MS/MS Analysis for Apocarotenoids
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-Orbitrap) coupled with a UHPLC system.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY BEH C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-12 min: Linear gradient from 5% to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS followed by data-dependent MS/MS (dd-MS²).
-
Full Scan Range: m/z 100-500.
-
Resolution: 70,000.
-
dd-MS²: Top 5 most intense ions, normalized collision energy (NCE) stepped at 20, 30, 40.
-
Data Analysis: Identify metabolites by accurate mass, fragmentation pattern, and retention time. Confirm the presence of labeled metabolites by observing the expected mass shift (e.g., +10 Da for [U-¹³C₁₀]-β-cyclocitral and its direct derivatives).
-
Data Presentation
Quantitative data from stable isotope tracing experiments should be presented in a clear and structured format to allow for easy interpretation of label incorporation over time. The following tables represent hypothetical data from the described experiment.
Table 1: Mass Isotopologue Distribution of β-Cyclocitral and its Metabolites Over Time (Example Data)
| Time Point | Compound | M+0 (%) | M+1 (%) | M+2 (%) | ... | M+10 (%) |
| 0 h | β-Cyclocitral | 100.0 | 0.0 | 0.0 | ... | 0.0 |
| β-Cyclocitric Acid | 100.0 | 0.0 | 0.0 | ... | 0.0 | |
| 1 h | β-Cyclocitral | 15.2 | 2.1 | 5.5 | ... | 77.2 |
| β-Cyclocitric Acid | 95.1 | 1.5 | 1.2 | ... | 2.2 | |
| 4 h | β-Cyclocitral | 5.3 | 0.8 | 2.1 | ... | 91.8 |
| β-Cyclocitric Acid | 60.7 | 3.2 | 4.5 | ... | 31.6 | |
| 8 h | β-Cyclocitral | 2.1 | 0.3 | 0.9 | ... | 96.7 |
| β-Cyclocitric Acid | 25.4 | 2.1 | 3.8 | ... | 68.7 | |
| 24 h | β-Cyclocitral | 1.5 | 0.2 | 0.6 | ... | 97.7 |
| β-Cyclocitric Acid | 10.1 | 1.1 | 2.3 | ... | 86.5 |
Table 2: Isotopic Enrichment of Key Metabolites (Example Data)
| Time Point | Compound | Average ¹³C Atoms per Molecule | Isotopic Enrichment (%) |
| 1 h | β-Cyclocitral | 7.72 | 77.2 |
| β-Cyclocitric Acid | 0.22 | 2.2 | |
| 4 h | β-Cyclocitral | 9.18 | 91.8 |
| β-Cyclocitric Acid | 3.16 | 31.6 | |
| 8 h | β-Cyclocitral | 9.67 | 96.7 |
| β-Cyclocitric Acid | 6.87 | 68.7 | |
| 24 h | β-Cyclocitral | 9.77 | 97.7 |
| β-Cyclocitric Acid | 8.65 | 86.5 |
Isotopic Enrichment (%) is calculated as the percentage of the metabolite pool that has incorporated one or more ¹³C atoms from the tracer.
Conclusion
The protocols and methodologies outlined in this document provide a framework for investigating the metabolic fate of β-cyclocitral in biological systems. By employing stable isotope labeling, researchers can move beyond static metabolite profiling to gain a dynamic understanding of how β-cyclocitral is processed. This approach is fundamental for confirming metabolic pathways, identifying novel metabolites, and quantifying the flux through these pathways, ultimately providing deeper insights into the biological role of this important apocarotenoid.
References
- 1. β-Cyclocitral: Emerging Bioactive Compound in Plants [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing beta-Cyclocitral's Effect on Photosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-cyclocitral, a volatile apocarotenoid derived from the oxidative cleavage of β-carotene, has emerged as a significant signaling molecule in plants.[1][2] It plays a crucial role in mediating responses to various environmental stresses, including high light and drought, by modulating gene expression and activating defense mechanisms.[2][3] Notably, experimental evidence suggests that this compound can act as a photosynthetic rate enhancer, making it a molecule of interest for crop improvement and the development of biostimulants.[1] These application notes provide a comprehensive protocol to assess the multifaceted effects of this compound on plant photosynthesis, from gas exchange and chlorophyll (B73375) fluorescence to pigment analysis.
Data Presentation
The following table summarizes the expected dose-dependent effects of this compound on key photosynthetic parameters in the model plant Arabidopsis thaliana. This data is illustrative and serves as a template for presenting experimental findings.
| This compound Concentration (µM) | Net Photosynthetic Rate (µmol CO₂ m⁻² s⁻¹) | Stomatal Conductance (mol H₂O m⁻² s⁻¹) | Maximum Quantum Yield of PSII (Fv/Fm) | Electron Transport Rate (ETR) | Total Chlorophyll Content (mg g⁻¹ FW) | Total Carotenoid Content (mg g⁻¹ FW) |
| 0 (Control) | 10.2 ± 0.8 | 0.15 ± 0.02 | 0.83 ± 0.01 | 120 ± 10 | 1.5 ± 0.1 | 0.30 ± 0.03 |
| 10 | 11.5 ± 0.9 | 0.16 ± 0.02 | 0.83 ± 0.01 | 135 ± 12 | 1.6 ± 0.1 | 0.32 ± 0.03 |
| 25 | 12.8 ± 1.1 | 0.18 ± 0.03 | 0.84 ± 0.01 | 150 ± 15 | 1.8 ± 0.2 | 0.35 ± 0.04 |
| 50 | 11.9 ± 1.0 | 0.17 ± 0.03 | 0.82 ± 0.02 | 142 ± 13 | 1.7 ± 0.2 | 0.34 ± 0.04 |
Signaling Pathway
This compound is generated from the oxidation of β-carotene by reactive oxygen species (ROS) in the chloroplasts, particularly under stress conditions.[1] It then acts as a retrograde signal, moving from the chloroplast to the nucleus to regulate gene expression. The signaling cascade involves the activation of transcription factors such as SCARECROW LIKE14 (SCL14) and ANAC102, leading to the upregulation of genes involved in detoxification and stress responses.[3] Furthermore, this compound signaling exhibits crosstalk with phytohormone pathways, including salicylic (B10762653) acid (SA) and jasmonic acid (JA), to orchestrate a comprehensive defense response.[4]
Experimental Workflow
The overall workflow for assessing the effect of this compound on photosynthesis involves plant treatment followed by a series of physiological and biochemical measurements.
Experimental Protocols
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (e.g., ecotype Columbia-0) is recommended as a model organism.
-
Growth Medium: Grow plants in a well-drained soil mixture or on Murashige and Skoog (MS) agar (B569324) plates.
-
Growth Chamber Conditions: Maintain a controlled environment with a 16-hour light/8-hour dark photoperiod, a light intensity of 100-150 µmol photons m⁻² s⁻¹, a temperature of 22°C, and 60-70% relative humidity.
-
Plant Age: Use 4-5 week old plants with well-developed rosettes for all experiments.
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in ethanol (B145695).
-
Working Solutions: Prepare fresh working solutions of this compound (e.g., 0, 10, 25, and 50 µM) by diluting the stock solution in sterile water or MS medium. The final ethanol concentration should be below 0.1% to avoid solvent effects.
-
Application Method:
-
For soil-grown plants: Apply 50 mL of the respective working solution to the soil of each pot.
-
For agar-grown plants: Incorporate the desired concentration of this compound into the MS agar medium before pouring the plates.
-
-
Treatment Duration: Allow the plants to grow in the presence of this compound for a specified period, for example, 7-14 days, before conducting the photosynthetic measurements.
Gas Exchange Measurements
-
Instrumentation: Use a portable photosynthesis system with an infrared gas analyzer (IRGA).
-
Procedure:
-
Acclimate the instrument according to the manufacturer's instructions.
-
Set the leaf chamber conditions to match the plant growth conditions (e.g., light intensity, temperature, and CO₂ concentration).
-
Carefully enclose a fully expanded, healthy leaf in the chamber.
-
Allow the leaf to acclimate within the chamber until the gas exchange parameters stabilize (typically 15-20 minutes).
-
Record the net photosynthetic rate (A), stomatal conductance (gs), and intercellular CO₂ concentration (Ci).
-
Repeat the measurements on at least 5-8 different plants per treatment group.
-
Chlorophyll Fluorescence Measurement
-
Instrumentation: Use a modulated chlorophyll fluorometer.
-
Procedure for Fv/Fm (Maximum Quantum Yield of PSII):
-
Dark-adapt the leaves for at least 30 minutes using leaf clips.
-
Measure the minimal fluorescence (Fo) by applying a weak modulated measuring light.
-
Apply a saturating pulse of light (>6000 µmol photons m⁻² s⁻¹ for ~0.8 s) to measure the maximal fluorescence (Fm).
-
Calculate Fv/Fm as (Fm - Fo) / Fm.
-
-
Procedure for Electron Transport Rate (ETR):
-
Light-adapt the leaf in the fluorometer's leaf clip at a known actinic light intensity (e.g., growth light intensity).
-
Measure the steady-state fluorescence (Fs).
-
Apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fm').
-
Calculate the effective quantum yield of PSII (ΦPSII) as (Fm' - Fs) / Fm'.
-
Calculate ETR as ΦPSII × PAR × 0.84 × 0.5, where PAR is the photosynthetically active radiation, 0.84 is the assumed leaf absorptance, and 0.5 accounts for the distribution of energy between PSII and PSI.
-
Photosynthetic Pigment Quantification
-
Sample Preparation:
-
Harvest a known fresh weight of leaf tissue (e.g., 100 mg) from each treatment group.
-
Homogenize the tissue in 100% acetone (B3395972) or 80% acetone using a mortar and pestle or a tissue homogenizer.
-
Centrifuge the homogenate at 5000 x g for 10 minutes to pellet the cell debris.
-
Collect the supernatant containing the pigments.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm using a spectrophotometer, with the extraction solvent as a blank.
-
-
Calculation: Use the following equations (for 80% acetone) to calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids:
-
Chlorophyll a (mg/L) = 12.7(A₆₆₃) - 2.69(A₆₄₅)
-
Chlorophyll b (mg/L) = 22.9(A₆₄₅) - 4.68(A₆₆₃)
-
Total Carotenoids (mg/L) = [1000(A₄₇₀) - 3.27(Chl a) - 104(Chl b)] / 227
-
-
Final Concentration: Express the pigment content in mg per gram of fresh weight (mg g⁻¹ FW).
References
Application Notes and Protocols for Headspace Analysis of Volatile β-Cyclocitral Emissions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the qualitative and quantitative analysis of β-cyclocitral, a volatile organic compound (VOC) of interest in various fields, including environmental monitoring, food and fragrance chemistry, and plant-microbe interactions. The methodologies outlined below utilize headspace sampling techniques coupled with gas chromatography-mass spectrometry (GC-MS), offering high sensitivity and specificity for the detection of this monoterpenoid.
Introduction
β-Cyclocitral is a volatile monoterpenoid derived from the oxidative cleavage of carotenoids, such as β-carotene.[1][2] It is known for its characteristic sweet, tobacco-like aroma and is a significant contributor to the scent profile of various plants and is also produced by some cyanobacteria.[1][3] The analysis of volatile emissions, including β-cyclocitral, is crucial for understanding biological processes, monitoring environmental conditions, and for quality control in the food and fragrance industries. Headspace analysis is a preferred method for such volatile compounds as it is a solvent-free technique that minimizes sample preparation and reduces the risk of analyte loss.[4][5]
Two primary headspace sampling techniques are detailed: Static Headspace-Solid Phase Microextraction (HS-SPME) and Dynamic Headspace (Purge and Trap).
Protocol 1: Static Headspace-Solid Phase Microextraction (HS-SPME) GC-MS
This protocol is suitable for the analysis of β-cyclocitral in liquid and solid matrices, offering a simple, fast, and solvent-free extraction method.[4][5][6]
Experimental Protocol
1. Sample Preparation:
-
Aqueous Samples (e.g., water samples, cell cultures):
-
Place a defined volume (e.g., 10 mL) of the sample into a 20 mL headspace vial.[7]
-
For enhanced extraction efficiency, add a salt (e.g., 4 g of NaCl) to the vial to increase the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace.[7][8]
-
If required for the release of β-cyclocitral from a matrix, acidification of the sample may be necessary.[9][10]
-
Add a magnetic stir bar for agitation during extraction.
-
-
Solid Samples (e.g., plant material, soil):
-
Place a known weight (e.g., 1 g) of the homogenized sample into a 20 mL headspace vial.
-
The addition of a small amount of water may be necessary to facilitate the release of volatiles.
-
2. HS-SPME Procedure:
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for a broad range of analytes including β-cyclocitral.[7][11]
-
Incubation and Extraction:
-
Place the sealed vial in a heated agitator.
-
Set the incubation temperature (e.g., 60-70°C) and time (e.g., 30-60 minutes) to allow the sample to equilibrate and for the volatiles to partition into the headspace.[9][11]
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) with continuous agitation.[11]
-
-
Desorption:
-
After extraction, retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 1-5 minutes).
-
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column, such as a SH-PolarWax (30 m × 0.25 mm I.D., 0.25 μm film thickness) or equivalent, is suitable for separating β-cyclocitral from other volatiles.[7]
-
Oven Temperature Program: An initial temperature of 60°C held for 5 minutes, followed by a ramp of 6°C/min to 220°C, and a final hold at 220°C for 20 minutes can be used.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[12]
-
Mass Range: Scan from m/z 35 to 400.[12]
-
Identification: β-cyclocitral can be identified by comparing its mass spectrum and retention time with that of a pure standard or by matching with a spectral library (e.g., NIST). The predicted mass spectrum of β-cyclocitral shows major fragments at m/z 137, 152, 123, and 109.[3][13]
-
Quantitative Data
The following table summarizes typical quantitative performance data for the analysis of β-cyclocitral using HS-SPME-GC-MS.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | pg/mL level | [7] |
| Linearity (R²) | > 0.999 | [7] |
| Recovery | 105.3% | [7] |
| Relative Standard Deviation (%RSD) | 0.7% | [7] |
| Concentration in Microcystis aeruginosa cultures | 0.41 µg/L to 329 µg/L | [1] |
Experimental Workflow
Caption: HS-SPME-GC-MS workflow for β-cyclocitral analysis.
Protocol 2: Dynamic Headspace (Purge and Trap) GC-MS
Dynamic headspace analysis is ideal for collecting larger amounts of volatiles over extended periods, which is beneficial for detecting trace-level compounds or for applications requiring structural elucidation.[14] This technique involves passing a continuous stream of purified gas through the sample to sweep the volatiles onto an adsorbent trap.[15]
Experimental Protocol
1. Sample Setup:
-
Place the sample (e.g., whole plant, microbial culture) in a sealed collection chamber.[14][16]
-
The chamber should have an inlet for purified air or an inert gas and an outlet connected to an adsorbent trap.
-
"Push-pull" systems utilize both an incoming gas stream and a vacuum to pull the headspace through the trap, offering better control over the flow rate.[17]
2. Volatile Collection (Purge and Trap):
-
Adsorbent Trap: Select an appropriate adsorbent material based on the volatility of the target compounds. A common choice for a broad range of volatiles is a combination of Tenax-TA and Carbotrap.
-
Gas Flow: Purge the headspace of the sample chamber with a continuous flow of purified air or nitrogen at a controlled rate (e.g., 100-500 mL/min).
-
Collection Time: The duration of the collection can range from several minutes to hours, depending on the emission rate of the volatiles and the desired sensitivity.
3. Thermal Desorption and GC-MS Analysis:
-
Thermal Desorption:
-
Cryofocusing: The desorbed analytes are often focused at the head of the GC column using a cryotrap (e.g., cooled with liquid nitrogen) to ensure sharp chromatographic peaks.
-
GC-MS Analysis: The GC-MS conditions are similar to those described in Protocol 1.
Quantitative Data
Quantitative analysis with dynamic headspace is more complex than with HS-SPME and often requires the use of an internal standard introduced into the sample or a gaseous standard introduced into the purging gas stream for accurate quantification.
| Parameter | Description | Reference |
| Analyte Recovery | Headspace sorptive extraction (HSSE), a form of dynamic headspace, showed 52 times greater analyte recovery compared to SPME. | [18] |
| Number of Compounds Detected | HSSE captured 97 more compounds than SPME in a study on human airway cell cultures. | [18] |
Experimental Workflow
References
- 1. Production of β-Cyclocitral and Its Precursor β-Carotene in Microcystis aeruginosa: Variation at Population and Single-Cell Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volatile 2‐Phenylethanol and β‐Cyclocitral Trigger Defense‐Related Transcriptional and Metabolic Changes in Grapevine Leaves Against Downy Mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beta-Cyclocitral | C10H16O | CID 9895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solid Phase Microextraction (SPME) [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. Effects of different cultivation conditions on the production of β-cyclocitral and β-ionone in Microcystis aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. hmdb.ca [hmdb.ca]
- 14. PLANT VOLATILE SAMPLING TECHNIQUES [ebrary.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A laboratory high‐throughput glass chamber using dynamic headspace TD‐GC/MS method for the analysis of whole Brassica napus L. plantlet volatiles under cadmium‐related abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Headspace sorptive extraction-gas chromatography–mass spectrometry method to measure volatile emissions from human airway cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Headspace sorptive extraction-gas chromatography-mass spectrometry method to measure volatile emissions from human airway cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in beta-Cyclocitral quantification from complex matrices
Welcome to the technical support center for the quantification of beta-cyclocitral from complex matrices. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification in complex matrices challenging?
A1: this compound is a volatile organic compound (VOC) derived from the oxidation of β-carotene.[1][2][3] Its quantification is challenging because it often does not exist in a free, intact form within cells.[1][4][5] Instead, it is typically generated from precursors during the analytical process, particularly through methods involving heating or acidification.[1][5] This means the detected amount can be highly dependent on the sample preparation and analysis technique used, leading to variability and potential underestimation if an inappropriate method is chosen.[1][5]
Q2: I am using a standard solvent extraction method but cannot detect any this compound. Why is this happening?
A2: Standard solvent extraction methods at room temperature often fail to detect this compound because the compound is not present in its free form but as non-volatile precursors.[1][4][5] Studies have shown that this compound is formed from these precursors under conditions of heat or acid stress.[1][5] Analytical techniques like Solid Phase Micro-extraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) are often successful because they involve a heating step during thermal desorption, which facilitates the conversion and detection of this compound.[1][6]
Q3: Which analytical method is considered most effective for quantifying this compound in aqueous samples like cyanobacterial blooms?
A3: Headspace Solid Phase Micro-extraction (HS-SPME) coupled with GC-MS is a highly effective and sensitive method for quantifying this compound in water.[6][7][8] This technique is suitable for volatile compounds and incorporates a heating step that is critical for the formation and release of this compound from its precursors.[1][6] The method can achieve detection down to the picogram-per-milliliter (pg/mL) level and offers excellent linearity and reproducibility.[6]
Q4: What is the biological origin of this compound?
A4: this compound is an apocarotenoid, a product of the oxidative cleavage of carotenoids, primarily β-carotene.[1][2] This process can occur either through an enzymatic pathway involving carotenoid cleavage dioxygenase (CCD) enzymes or non-enzymatically through reaction with reactive oxygen species (ROS), such as singlet oxygen.[7][8][9] In cyanobacteria like Microcystis, cell disruption can activate a carotene dioxygenase, leading to the rapid formation of β-cyclocitral.[10]
Troubleshooting Guide for GC-MS Analysis
This guide addresses specific problems you may encounter during the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Problem 1: No peak corresponding to this compound is detected.
-
Possible Cause: The extraction method is not suitable for releasing this compound from its precursors. Conventional solvent extractions at ambient temperature are often ineffective.[1][4][5]
-
Solution:
-
Employ a Method with a Heating Step: Use Headspace Solid Phase Micro-extraction (HS-SPME), which involves thermal desorption. Heating at 60°C has been shown to be critical for this compound formation.[1][4]
-
Incorporate an Acidification Step: Acidifying the sample and allowing it to stand for at least one hour can be even more effective than heating for forming this compound.[1][4] For solvent extractions, add an acidification step (e.g., with 1M HCl) followed by a 1-hour incubation before extracting with a solvent like methyl tert-butyl ether (MTBE).[1]
-
Check Instrument Parameters: Ensure your GC-MS system is functioning correctly. Verify carrier gas flow, check for leaks in the injector, and confirm that the detector is operational.[11][12]
-
Problem 2: Poor or inconsistent peak shape (e.g., peak tailing or fronting).
-
Possible Cause 1: Active Sites: Active sites in the GC inlet liner or the front of the analytical column can interact with the analyte, causing peak tailing.[13]
-
Solution 1:
-
Possible Cause 2: Column Overload: Injecting too much sample or a sample that is too concentrated can lead to peak fronting.[13][14]
-
Solution 2:
-
Dilute your sample.
-
Reduce the injection volume.
-
Problem 3: Low reproducibility of peak areas between injections.
-
Possible Cause 1: Inconsistent Sample Preparation: Variations in heating time, temperature, or acidification duration can lead to inconsistent formation of this compound from its precursors.[1]
-
Solution 1: Strictly standardize all sample preparation steps. Use a temperature-controlled water bath or heater for consistent heating and a timer for precise incubation periods.
-
Possible Cause 2: Leaks or Flow Issues: Leaks in the syringe, septum, or column connections can cause variable injection volumes and poor reproducibility.[11][14]
-
Solution 2:
-
Regularly replace the injector septum.
-
Check the syringe for leaks or blockages.
-
Perform a leak check on the system, especially around the column fittings.
-
Problem 4: Suspected matrix effects are impacting quantification accuracy.
-
Possible Cause: Co-eluting compounds from the complex sample matrix (e.g., lipids, pigments) can interfere with the ionization of this compound in the MS source, causing ion suppression or enhancement.[15]
-
Solution:
-
Use an Internal Standard: Add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to all samples and calibration standards to correct for variations in extraction efficiency and matrix effects.
-
Prepare Matrix-Matched Standards: Create your calibration curve in a blank matrix that is as similar as possible to your samples. This helps to compensate for matrix effects by ensuring that standards and samples are affected similarly.
-
Improve Sample Cleanup: If possible, incorporate additional cleanup steps to remove interfering compounds before analysis.
-
Quantitative Data Summary
The choice of analytical method dramatically impacts the detected concentration of this compound.
Table 1: Comparison of Analytical Methods on β-cyclocitral Formation
| Method | Extraction Condition | Mean β-cyclocitral Detected (µg/L) |
| SPME | Room Temperature (Non-heat) | Not Detected |
| SPME | Heating at 60°C for 20 min | ~15 (Value estimated from graph) |
| Solvent Extraction | Room Temperature | Not Detected |
| Solvent Extraction | Heating at 60°C for 20 min | ~10 (Value estimated from graph) |
| Solvent Extraction with Acidification | Storage for 1 hour | 58.60 |
| Solvent Extraction with Acidification | Storage for 3 hours | 59.22 |
Data sourced from Arii et al. (2020). The study highlights that acidification with a 1-hour storage period was the most effective method for β-cyclocitral formation.[1]
Table 2: β-cyclocitral Concentrations in Microcystis aeruginosa Cultures
| Growth Phase | Total β-cyclocitral Concentration (µg/L) |
| Initial | 0.41 |
| Logarithmic Phase | Reached up to 222 |
| Stationary Phase | Peaked at 329 |
| Decay Phase | Decreased to 133 |
Data sourced from Li et al. (2022). Concentrations can vary significantly depending on the growth stage of the cyanobacteria.[8]
Experimental Protocols
Protocol 1: Quantification of β-cyclocitral in Water by HS-SPME-GC-MS
This protocol is adapted from methodologies used for analyzing trace levels of this compound in aqueous samples.[6][7][8]
-
Sample Preparation:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add 4 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile analytes into the headspace ("salting out").
-
If an internal standard is used, spike it into the vial at this stage.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in an autosampler tray equipped with an agitator and heater.
-
Incubation/Extraction: Equilibrate the sample at 60°C for 5-10 minutes with agitation.
-
SPME Fiber: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace of the vial for 20-30 minutes at 60°C to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorption: Immediately transfer the fiber to the heated GC inlet (typically 250°C) for thermal desorption of the analytes for 3-5 minutes. The injection should be in splitless mode to maximize sensitivity.
-
Column: Use a polar capillary column, such as one with a wax-based stationary phase (e.g., SH-PolarWax, 30 m × 0.25 mm I.D., 0.25 µm film thickness).[6]
-
Oven Temperature Program:
-
Initial temperature: 40-50°C, hold for 2-4 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 200-220°C.
-
Hold: Maintain the final temperature for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.2 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (e.g., m/z 40-300) for initial identification and Selected Ion Monitoring (SIM) mode for sensitive quantification.
-
Quantification Ions: Use characteristic ions for this compound (e.g., m/z 152, 137, 109, 91) for SIM mode analysis.
-
-
-
Calibration:
-
Prepare a series of calibration standards in distilled water (or a blank matrix) with concentrations spanning the expected sample range (e.g., 1.0 to 100.0 pg/mL).[6]
-
Process the calibration standards using the same HS-SPME-GC-MS procedure as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Visualized Workflows and Pathways
References
- 1. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Cyclocitral and derivatives: Emerging molecular signals serving multiple biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. b-Cyclocitral analytical standard 432-25-7 [sigmaaldrich.com]
- 4. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. shimadzu.com [shimadzu.com]
- 7. mdpi.com [mdpi.com]
- 8. Production of β-Cyclocitral and Its Precursor β-Carotene in Microcystis aeruginosa: Variation at Population and Single-Cell Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SPME Fiber Selection for β-Cyclocitral Analysis
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing Solid Phase Microextraction (SPME) fiber selection and troubleshooting common issues encountered during the analysis of β-Cyclocitral.
Frequently Asked Questions (FAQs)
Q1: What is β-Cyclocitral and why is its analysis important?
A1: β-Cyclocitral is a volatile organic compound (VOC) that can be produced by cyanobacteria and is often associated with unpleasant odors in water sources.[1] Its detection and quantification at trace levels are crucial for water quality management and can be an indicator of cyanobacterial blooms.[1] In the pharmaceutical and fragrance industries, related compounds are of interest for their aromatic properties.
Q2: Which SPME fiber is recommended for the analysis of β-Cyclocitral?
A2: For the analysis of β-Cyclocitral, a volatile aldehyde, a combination fiber is generally recommended to ensure efficient trapping. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly effective and has been successfully used for the analysis of β-Cyclocitral in various samples.[2][3] This fiber is suitable for a broad range of volatile and semi-volatile compounds.
Q3: What are the critical experimental parameters to optimize for β-Cyclocitral analysis using SPME?
A3: Several parameters significantly influence the extraction efficiency of β-Cyclocitral. Key parameters to optimize include:
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Extraction Temperature: Heating the sample is often critical for the detection of β-Cyclocitral.[4] A temperature of around 60°C has been shown to be effective.[3][4]
-
Extraction Time: An extraction time of 20 to 40 minutes is a good starting point for optimization.[3][5]
-
Sample Agitation: Continuous stirring or agitation of the sample during extraction is important to facilitate the release of β-Cyclocitral and improve precision.[6]
-
Addition of Salt: The addition of salt, such as sodium chloride (25-30% w/v), can increase the ionic strength of the sample, which helps to "salt out" the analyte and improve its transfer to the headspace and subsequent adsorption onto the SPME fiber.[6]
SPME Fiber Selection Guide for Volatile Aldehydes
The selection of the appropriate SPME fiber is a critical step in method development. The following table summarizes the characteristics of commonly used SPME fibers and their suitability for the analysis of volatile aldehydes like β-Cyclocitral.
| Fiber Coating | Polarity | Primary Application | Suitability for β-Cyclocitral |
| DVB/CAR/PDMS | Bipolar | Volatiles and semi-volatiles (C3-C20) | Highly Recommended |
| PDMS | Non-polar | Non-polar volatiles and semi-volatiles | Moderate |
| Polyacrylate (PA) | Polar | Polar semi-volatiles | Low to Moderate |
| DVB/PDMS | Bipolar | Volatile polar compounds (e.g., alcohols, amines) | Moderate |
| Carboxen/PDMS | Bipolar | Very volatile compounds and gases (C2-C6) | Moderate |
Troubleshooting Guide
This guide addresses common problems encountered during the SPME analysis of β-Cyclocitral.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low β-Cyclocitral Peak | Inappropriate fiber selection. | Use a DVB/CAR/PDMS fiber for optimal extraction.[2][3] |
| Insufficient extraction temperature. | Heat the sample to at least 60°C during extraction.[3][4] | |
| Sub-optimal extraction time. | Optimize the extraction time; start with 20-40 minutes.[3][5] | |
| Analyte is not being released from the sample matrix. | Add salt (e.g., NaCl) to the sample to increase its ionic strength.[6] Ensure vigorous and consistent sample agitation.[6] | |
| β-Cyclocitral may be present in a bound form. | Acidification of the sample may be necessary to release β-Cyclocitral from its precursors.[4] | |
| Poor Peak Shape (Broad or Tailing Peaks) | Using an incorrect GC inlet liner. | Use a narrow-bore inlet liner (0.75 mm I.D.) specifically designed for SPME.[6] |
| Desorption temperature is too low or desorption time is too short. | Optimize the desorption temperature and time in the GC inlet to ensure complete transfer of the analyte from the fiber to the column. | |
| Active sites in the GC system. | Use a deactivated liner and column. | |
| Poor Reproducibility | Inconsistent extraction time or temperature. | Use an autosampler for precise control over extraction parameters.[2] If performing manual injections, ensure timing and temperature are kept consistent. |
| Inconsistent sample agitation. | Maintain a constant and vigorous stirring rate for all samples and standards.[6] | |
| Fiber degradation. | Visually inspect the fiber for damage or coating stripping. Replace the fiber if necessary. Fibers typically last for 50-100 injections.[6] | |
| Carryover (Ghost Peaks) | Incomplete desorption of analytes from the previous run. | Increase the fiber desorption time and/or temperature in the GC inlet. |
| Contaminated SPME fiber. | Bake out the fiber in a clean GC inlet at the recommended conditioning temperature and time before the next injection. | |
| Short Fiber Lifetime | Physical damage to the fiber. | Ensure the needle is correctly piercing the vial septum. Avoid bending the fiber. Use a pre-drilled septum if available. |
| Exposure to harsh sample matrices. | Whenever possible, use headspace SPME to avoid direct immersion of the fiber into the sample, which can protect the fiber coating. |
Experimental Protocols
Detailed Methodology for Headspace SPME-GC-MS Analysis of β-Cyclocitral in Water
This protocol is a generalized procedure based on common practices for the analysis of volatile compounds in aqueous samples.
-
Sample Preparation:
-
Place 5-10 mL of the water sample into a 20 mL headspace vial.
-
Add sodium chloride to achieve a concentration of 25-30% (w/v).
-
If necessary, adjust the pH of the sample. For aldehydes, a neutral to slightly acidic pH is generally suitable.
-
-
SPME Fiber Conditioning:
-
Before first use, and as needed, condition the DVB/CAR/PDMS fiber in the GC inlet according to the manufacturer's instructions.
-
-
Extraction:
-
Place the vial in a heating block or water bath equipped with a magnetic stirrer.
-
Set the temperature to 60°C and the stirring speed to a consistent and vigorous rate.
-
Allow the sample to equilibrate for 5-10 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes.
-
-
Desorption and GC-MS Analysis:
-
Immediately after extraction, retract the fiber and insert it into the GC injection port.
-
Desorb the analytes from the fiber at 250°C for 2-5 minutes in splitless mode.
-
GC Column: Use a suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
MS Detection:
-
Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.
-
Scan a mass range of m/z 35-350.
-
-
Visualizations
References
- 1. Ultra-Sensitive Analysis of β-cyclocitral in Water Using Solid Phase Micro Extraction and Gas ChromatographyâMass Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. shimadzu.com [shimadzu.com]
- 3. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improving sensitivity on untargeted SPME analysis (dairy) - Chromatography Forum [chromforum.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
improving beta-Cyclocitral synthesis yield and purity
Welcome to the technical support center for β-cyclocitral synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of β-cyclocitral in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of β-cyclocitral.
Q1: My β-cyclocitral synthesis from citral (B94496) is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the cyclization of citral are a common issue and can often be attributed to several factors:
-
Polymerization: Acid-catalyzed polymerization of citral and its intermediates can significantly reduce the yield.
-
Troubleshooting: Ensure the reaction temperature is kept low (typically between -20°C and 0°C) during the addition of the acid catalyst. Maintaining a nitrogen atmosphere can also help to minimize side reactions.[1]
-
-
Byproduct Formation: The formation of byproducts such as p-cymene (B1678584) and 1-acetyl-4,4-dimethyl-1-cyclohexene can decrease the yield of the desired β-cyclocitral.[2][3]
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Ensure a sufficient molar excess of the cyclizing agent (e.g., concentrated sulfuric acid) is used.[4] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Q2: I am observing a significant amount of α-cyclocitral in my product mixture. How can I increase the proportion of the β-isomer?
A2: The ratio of α- to β-cyclocitral is highly dependent on the reaction and work-up conditions.
-
Isomerization: The α-isomer can be isomerized to the more thermodynamically stable β-isomer.
-
Troubleshooting: After the initial cyclization and work-up, the crude product mixture containing both isomers can be treated with a base, such as methanolic potassium hydroxide (B78521), to promote the conversion of α-cyclocitral to β-cyclocitral.[1]
-
-
Work-up Conditions: The pH during the hydrolysis of the intermediate (e.g., citral anil or N-methylaldimine) can influence the isomer ratio.
-
Troubleshooting: Hydrolysis in a slightly acidic solution (pH 3-6) at a controlled temperature (-20°C to 40°C) can favor the formation of β-cyclocitral.[4]
-
Q3: My final product has a low purity, with several unidentified peaks in the GC-MS analysis. What are the best purification strategies?
A3: Achieving high purity often requires a multi-step approach.
-
Initial Work-up: Proper initial work-up is crucial to remove the majority of impurities.
-
Troubleshooting: After quenching the reaction, ensure thorough washing of the organic extract to remove any remaining acid and water-soluble byproducts.
-
-
Fractional Distillation: This is a common and effective method for separating β-cyclocitral from its isomers and other byproducts with different boiling points.[4]
-
Troubleshooting: Use a fractional distillation column with a sufficient number of theoretical plates for good separation.[5] Conduct the distillation under reduced pressure to avoid thermal degradation of the product.
-
-
Chromatography: For very high purity requirements, column chromatography can be employed.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for different β-cyclocitral synthesis methods.
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Purity | Key Considerations |
| Cyclization of Citral Anil | Citral, Aniline | 95% Sulfuric Acid | 50-70%[4] | Moderate to High | Avoidance of steam distillation is critical to prevent byproduct formation.[2][3] Yield can be lower due to polymerization.[1] |
| Cyclization of Citral N-methylaldimine | Citral, Methylamine (B109427) | Concentrated Sulfuric Acid | 80-90%[4] | High | Higher yields reported compared to the citral anil method. Work-up pH influences isomer ratio.[4] |
| Ozonolysis of β-Ionone | β-Ionone | Ozone, Reducing Agent | Moderate | High | Requires specialized ozonolysis equipment. Reaction is typically carried out at low temperatures.[8][9] |
| From 2,2,6-Trimethylcyclohexanone | 2,2,6-Trimethylcyclohexanone | Thionyl Chloride, DIBAL-H | Good | High | A specific synthesis route that avoids isomeric mixtures.[10] |
Experimental Protocols
Below are detailed methodologies for key β-cyclocitral synthesis experiments.
Protocol 1: Synthesis of β-Cyclocitral from Citral via Citral Anil
-
Formation of Citral Anil: In a round-bottom flask, combine citral and a slight molar excess of aniline. Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the citral spot on a TLC plate.
-
Cyclization: In a separate flask equipped with a dropping funnel and a mechanical stirrer, cool a multi-molar excess of concentrated sulfuric acid to -20°C in an ice-salt bath. Slowly add the prepared citral anil to the cold sulfuric acid while maintaining the temperature below -15°C. Stir the reaction mixture for an additional 30-60 minutes at this temperature.
-
Work-up: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or hexane) multiple times.
-
Washing: Combine the organic extracts and wash them sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine until the washings are neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to separate β-cyclocitral from α-cyclocitral and other byproducts.
Protocol 2: Synthesis of β-Cyclocitral from Citral via N-methylaldimine
-
Formation of Citral N-methylaldimine: Pass methylamine gas into citral at a controlled temperature (e.g., 20-25°C) or use an aqueous solution of methylamine. An aqueous phase will separate out. After the reaction is complete, separate the organic layer containing the N-methylaldimine.
-
Cyclization: In a flask cooled to -15°C to -10°C, slowly add the crude citral N-methylaldimine to a multi-molar excess of concentrated sulfuric acid under a nitrogen atmosphere with vigorous stirring.[11]
-
Hydrolysis and Work-up: Pour the reaction mixture onto ice. Carefully neutralize the mixture to a pH of 3-6 with a base (e.g., potassium hydroxide solution) while keeping the temperature low. Extract the product with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic extract as described in Protocol 1. The resulting crude product can be purified by fractional distillation under vacuum.[4]
Visualizations
Experimental Workflow for β-Cyclocitral Synthesis from Citral
Caption: Workflow for the synthesis of β-cyclocitral from citral.
Troubleshooting Logic for Low Yield in β-Cyclocitral Synthesis
Caption: Troubleshooting decision tree for low β-cyclocitral yield.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. US4358614A - Preparation of α- and β-cyclocitral, and the N-methylaldimines of these compounds - Google Patents [patents.google.com]
- 5. Purification [chem.rochester.edu]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Mechanism and kinetic properties for the gas-phase ozonolysis of β-ionone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A New, Specific Synthesis of β-Cyclocitral | Semantic Scholar [semanticscholar.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
troubleshooting beta-Cyclocitral stability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-Cyclocitral in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility and Solution Preparation
Question: I am having difficulty dissolving this compound in my aqueous buffer. What is the recommended procedure for preparing an aqueous solution?
Answer:
This compound is characterized by its poor solubility in water.[1][2] Direct dissolution in aqueous buffers will likely result in a cloudy suspension or undissolved oily droplets. To achieve a homogenous aqueous solution, the following methods are recommended:
-
Co-solvent Method: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent such as ethanol, methanol (B129727), or dimethyl sulfoxide (B87167) (DMSO).[1][2] Then, slowly add this stock solution to your aqueous buffer while stirring vigorously. It is crucial to keep the final concentration of the organic solvent as low as possible to avoid affecting your experimental system.
-
Use of Solubilizing Agents (Cyclodextrins): Cyclodextrins, such as hydroxypropyl-beta-cyclodextrin (HP-β-CD), can be used to encapsulate the hydrophobic this compound molecule, thereby increasing its aqueous solubility.[3][4][5] To prepare a solution using this method, first dissolve the HP-β-CD in the aqueous buffer, and then add the this compound to this solution. Sonication or gentle heating may aid in the formation of the inclusion complex.
Troubleshooting Tip: If you observe precipitation or cloudiness upon adding the this compound stock solution to the buffer, it is likely that the solubility limit has been exceeded. You may need to decrease the final concentration of this compound or increase the concentration of the co-solvent or solubilizing agent.
2. Stability and Degradation
Question: My this compound solution seems to be degrading over time, as indicated by a change in appearance or a decrease in activity. What are the primary causes of its instability in aqueous solutions?
Answer:
This compound is susceptible to degradation in aqueous solutions through several pathways, primarily oxidation and photodegradation.[6][7][8][9][10]
-
Oxidation: this compound can be readily oxidized in the presence of dissolved oxygen.[8] The primary oxidation product in aqueous media is beta-cyclocitric acid.[7][8][10] This oxidation can occur spontaneously in water.[7] Other potential oxidation byproducts include 2,2,6-trimethylcyclohex-1-ene-1-yl formate (B1220265) and 2,2,6-trimethylcyclohexanone.[8]
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of this compound.[6][9] This can lead to the formation of various degradation products and a loss of the parent compound.
-
pH: The pH of the solution can influence the rate of degradation. Acidic conditions have been shown to favor the degradation of this compound, especially in the presence of UV light and chlorine.[6][9]
Question: How can I minimize the degradation of this compound in my aqueous solutions?
Answer:
To enhance the stability of your this compound solutions, consider the following precautions:
-
Protect from Light: Prepare and store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Deoxygenate Solutions: To minimize oxidation, use deoxygenated buffers. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the buffer before adding this compound.
-
Control pH: Maintain the pH of your solution within a stable range, avoiding strongly acidic conditions if possible. The optimal pH for stability should be determined experimentally for your specific application.
-
Use of Antioxidants: The addition of antioxidants can help to prevent oxidative degradation. The choice of antioxidant should be compatible with your experimental system.
-
Storage Conditions: Store stock solutions and working solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C) to slow down the degradation rate.[1][2] Always check for precipitation upon thawing frozen solutions.
-
Fresh Preparation: Whenever possible, prepare fresh solutions of this compound for your experiments to ensure potency and minimize the impact of degradation products.
3. Analytical Issues
Question: I am seeing unexpected peaks in my chromatogram when analyzing my this compound sample. What could be the cause?
Answer:
The appearance of unexpected peaks in your analytical run (e.g., HPLC or GC) is likely due to the presence of degradation products. As mentioned, this compound can degrade into several byproducts.
Troubleshooting Workflow for Unexpected Peaks:
Caption: A flowchart for identifying the source of unexpected peaks in analytical chromatography.
To confirm if the extra peaks are degradation products, you can perform a forced degradation study on a pure sample of this compound and compare the resulting chromatogram with that of your experimental sample.
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H16O | [1][2] |
| Molecular Weight | 152.23 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [11] |
| Boiling Point | 62-63 °C at 3 mmHg | [1][2] |
| Water Solubility | Poorly soluble/Insoluble | [1][2] |
| Organic Solvent Solubility | Soluble in ethanol, methanol, DMSO, chloroform, dichloromethane, ethyl acetate | [1][2] |
| Stability | Sensitive to air and light | [2] |
Table 2: Known Degradation Products of this compound in Aqueous Media
| Degradation Product | Formation Condition | Analytical Method for Identification | Reference |
| beta-Cyclocitric acid | Oxidation in water | GC-MS, LC-MS | [7][8][10] |
| 2,2,6-trimethylcyclohex-1-ene-1-yl formate | Oxidation in water | GC-MS | [8] |
| 2,2,6-trimethylcyclohexanone | Oxidation in water | GC-MS | [8] |
| 2,6-dimethyl-cyclohexanol | UV light exposure | Not specified | [9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for a specified time.
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for a specified time.
-
At each time point, withdraw a sample and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Also, heat an aliquot of the stock solution at 60°C.
-
At each time point, withdraw a sample and prepare for analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a transparent container to UV light in a photostability chamber.
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.
-
At specified time points, withdraw samples from both the exposed and control solutions for analysis.
-
-
Analysis: Analyze all samples using a suitable analytical method, such as HPLC-UV/MS or GC-MS, to identify and quantify the degradation products.
Caption: A workflow diagram for the forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution:
-
Start with a suitable ratio of A and B (e.g., 70:30) and gradually increase the proportion of B to elute the more hydrophobic compounds. A typical gradient might be:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 30% B (re-equilibration)
-
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C Detection Wavelength: 245 nm (This should be optimized based on the UV spectrum of this compound)
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the samples obtained from the forced degradation study.
-
Monitor the separation of peaks and adjust the gradient profile as necessary to achieve good resolution between this compound and its degradation products.
-
Validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.
Signaling Pathway
While this compound itself is the subject of stability studies, it's important to understand its origin as a degradation product of beta-carotene (B85742). This signaling pathway highlights the formation of this compound in biological systems.
Caption: A simplified diagram showing the formation of this compound from beta-carotene and its subsequent degradation.
References
- 1. 432-25-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 432-25-7 [chemicalbook.com]
- 3. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102040675A - Method for preparing hydroxypropyl-beta-cyclodextrin - Google Patents [patents.google.com]
- 5. Investigation on the Combined Effect of Hydroxypropyl Beta-Cyclodextrin (HPβCD) and Polysorbate in Monoclonal Antibody Formulation [mdpi.com]
- 6. Degradation kinetics and pathways of β-cyclocitral and β-ionone during UV photolysis and UV/chlorination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Apocarotenoid β-Cyclocitric Acid Elicits Drought Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristic oxidation behavior of β-cyclocitral from the cyanobacterium Microcystis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. β-Cyclocitral: Emerging Bioactive Compound in Plants [mdpi.com]
- 11. This compound, 432-25-7 [thegoodscentscompany.com]
Technical Support Center: Beta-Cyclocitral Extraction and Analysis
Welcome to the technical support center for beta-cyclocitral analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction and analysis of this compound, a volatile apocarotenoid. Due to its chemical nature and origin as a degradation product of β-carotene, this compound analysis is prone to artifacts. This guide will help you navigate these challenges to obtain accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Is the this compound detected in my sample real or an artifact?
A1: This is a critical question in this compound analysis. Research has shown that this compound often does not exist in its intact form within cells or the sample matrix.[1] Instead, it is frequently formed from its precursors, such as β-carotene, during the analytical process itself.[1] The application of heat or acidic conditions during extraction and analysis can cause the degradation of these precursors, leading to the formation of this compound as an artifact.[1][2][3]
Q2: Why is this compound detected with Solid Phase Microextraction (SPME) but not with solvent extraction?
A2: Standard solvent extraction methods at room temperature may fail to detect this compound because it is often not present in a free form.[1][2][3] SPME, particularly when coupled with heating during extraction or thermal desorption in the GC inlet, provides the necessary energy to release this compound from its precursors.[1][2][3] Studies have demonstrated that heating (e.g., at 60°C) is a critical factor for the formation and subsequent detection of this compound when using SPME.[1]
Q3: What are the main sources of artifact formation in this compound analysis?
A3: Artifacts in this compound analysis can arise from several stages of the experimental workflow:
-
Sample Preparation: Exposure of the sample to heat, light, or oxygen can initiate the degradation of β-carotene, the precursor of this compound.[4]
-
Extraction: As mentioned, heating or acidification during extraction are major contributors to the artificial formation of this compound.[1][5]
-
Gas Chromatography (GC) Analysis: High temperatures in the GC inlet can cause thermal degradation of compounds in the sample, leading to the formation of artifacts.[6] For terpenes in general, heating in the presence of oxygen can generate extraneous compounds like acetone.[7][8][9]
Q4: Can the formation of this compound be completely avoided?
A4: Completely avoiding the formation of this compound may not be possible if its precursors are present in the sample. The goal is to standardize the methodology to ensure that the results are at least consistent and comparable across different samples. By carefully controlling the conditions of extraction and analysis, you can minimize unintended variations in artifact formation. Using methods with lower temperatures, such as on-column injection in GC, can significantly reduce thermally induced artifacts.[6]
Troubleshooting Guides
Issue 1: High variability in this compound concentrations between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent heating during sample preparation or extraction. | Ensure uniform and consistent temperature control for all samples. Use a calibrated heating block or water bath. |
| Non-homogenous sample matrix. | Homogenize the sample thoroughly before taking aliquots for extraction. |
| Variable exposure to light or oxygen. | Prepare samples under controlled lighting conditions and consider using an inert atmosphere (e.g., nitrogen or argon) during heating steps to prevent oxidation.[7][8][9] |
| Inconsistent SPME fiber placement or extraction time. | Use an autosampler for precise control over fiber placement and extraction time. |
Issue 2: No detection of this compound.
| Possible Cause | Troubleshooting Step |
| Use of a gentle extraction method (e.g., room temperature solvent extraction) where this compound is not released from its precursor. | Consider a modified extraction protocol that includes a controlled heating or acidification step to intentionally and reproducibly form this compound for relative quantification.[1][5] |
| Insufficient sensitivity of the analytical method. | Optimize the GC-MS parameters, including using a more selective SPME fiber coating (e.g., DVB/CAR/PDMS) and ensuring the MS is in a sensitive scan or SIM mode.[2] |
| Loss of the volatile compound during sample preparation. | Keep samples and extracts chilled to prevent the loss of volatile analytes.[10] |
Issue 3: Presence of unexpected peaks or artifacts in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Thermal degradation in the GC inlet. | Reduce the injector temperature. If possible, use a gentler injection technique like on-column injection.[6] |
| Contamination from solvents or sample handling. | Run solvent blanks to identify any contaminants. Ensure all glassware and equipment are scrupulously clean. |
| Oxidation of terpenes during analysis. | Purge headspace vials with an inert gas like argon before heating to minimize oxidative artifact formation.[7][8][9] |
Data Presentation
Table 1: Effect of Heating on this compound Formation
This table summarizes the significant increase in this compound detection upon heating, indicating its formation from precursors.
| Condition | This compound (µg/L) | Beta-Ionone (µg/L) | Beta-Cyclocitric Acid (µg/L) |
| Room Temperature | 0.44 | 1.17 | 0.49 |
| Heated (60°C) | 8.71 | No significant change | No significant change |
| Data adapted from a study on Microcystis species, demonstrating the effect of heating on this compound formation.[5] |
Table 2: Effect of Acidification and Storage Time on this compound Formation
This table shows that acidification is even more effective than heating for the formation of this compound from its precursors.
| Storage Time after Acidification (hours) | This compound (µg/L) |
| 0.5 | 15.66 |
| 1 | 58.60 |
| 3 | 59.22 |
| 6 | 59.93 |
| 24 | 53.09 |
| Data adapted from a study on Microcystis species, showing the impact of acidification over time.[5] |
Experimental Protocols
Protocol 1: Recommended Method for SPME-GC-MS Analysis of this compound
This protocol is designed for the sensitive and reproducible analysis of this compound in aqueous samples.
-
Sample Preparation:
-
Place 10 mL of the aqueous sample into a 20 mL headspace vial.
-
Add 4 g of NaCl to the vial to increase the ionic strength of the sample, which aids in the partitioning of volatile compounds into the headspace.[2]
-
If a controlled formation of this compound is desired for consistent measurement, acidify the sample to a specific pH and allow it to equilibrate for at least 1 hour.[5]
-
-
SPME Extraction:
-
Use a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber for broad-range volatility coverage.[2]
-
Precondition the fiber according to the manufacturer's instructions.
-
Place the vial in a heating block or autosampler agitator set to a controlled temperature (e.g., 60°C).[1]
-
Expose the SPME fiber to the headspace of the sample for a fixed time (e.g., 30 minutes) with constant agitation.
-
-
GC-MS Analysis:
-
Injector: Desorb the fiber in the GC inlet at a temperature sufficient for efficient desorption but minimized degradation (e.g., 250°C) for a set time (e.g., 2 minutes). Use a splitless injection mode for higher sensitivity.
-
Column: Use a polar capillary column such as a SH-PolarWax (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[2]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/minute.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
For higher sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 109, 121, 152).
-
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Ultra-Sensitive Analysis of β-cyclocitral in Water Using Solid Phase Micro Extraction and Gas ChromatographyâMass Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Acetone as Artifact of Analysis in Terpene Samples by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acetone as Artifact of Analysis in Terpene Samples by HS-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labcompare.com [labcompare.com]
Technical Support Center: Matrix Effects in LC-MS Analysis of beta-Cyclocitral
Welcome to the technical support center for troubleshooting matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of beta-cyclocitral. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][3] This can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[3]
Q2: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes?
A: Ion suppression in plasma samples is a common issue and can be attributed to several factors. One of the primary culprits is the presence of phospholipids (B1166683) from cell membranes, which are often co-extracted with the analyte of interest and can interfere with the electrospray ionization (ESI) process.[2][3] Other endogenous components like salts and proteins can also contribute to this effect. The choice of a non-selective sample preparation method, such as simple protein precipitation, can lead to higher levels of these interfering compounds in the final extract.[3]
Q3: My this compound peak is inconsistent or unexpectedly high in some of my plant extract samples. Could this be a matrix effect?
A: While ion enhancement is a possibility, it is also crucial to consider the stability and origin of this compound itself, especially in complex matrices like plant extracts. Research has shown that this compound can be formed from the degradation of its precursor, β-carotene, during sample preparation, particularly when heating or acidification is involved.[4] Therefore, inconsistent or high signals might not solely be a matrix effect but could indicate the artificial formation of this compound during your analytical process.
Q4: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A: The most common method to quantify matrix effects is by calculating the Matrix Factor (MF). This is determined by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a pure standard solution at the same concentration.[1][3]
-
Matrix Factor (MF) = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solution) [3]
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
Q5: What is a stable isotope-labeled internal standard (SIL-IS) and how can it help with matrix effects for this compound analysis?
A: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavier stable isotopes (e.g., Deuterium, ¹³C). A commercially available deuterated version, β-Cyclocitral-d5, is available. Since the SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte, it will co-elute and experience the same degree of ion suppression or enhancement. By adding a known amount of the SIL-IS to your samples before preparation, you can use the ratio of the analyte peak area to the IS peak area for quantification. This ratio remains consistent even with variations in matrix effects, thus improving the accuracy and precision of the results.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS analysis of this compound.
Problem 1: Poor reproducibility and accuracy of this compound quantification.
-
Possible Cause: Significant and variable matrix effects between samples.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Quantify the matrix effect using the post-extraction spike method to determine the degree of ion suppression or enhancement.
-
Improve Sample Preparation: If significant matrix effects are observed, enhance your sample preparation protocol. Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering components.
-
Optimize Chromatography: Modify your LC method to improve the separation of this compound from co-eluting matrix components. Adjusting the gradient, flow rate, or using a different column chemistry can be effective.
-
Utilize an Internal Standard: The most robust solution is to incorporate a stable isotope-labeled internal standard (e.g., β-Cyclocitral-d5) into your workflow. This will compensate for matrix effects and improve data reliability.
-
Problem 2: No detectable this compound peak in solvent extraction, but a peak appears with SPME-GC/MS.
-
Possible Cause: this compound may not be present in its free form in the sample and is being generated during the analytical process.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation Conditions: The Solid Phase Microextraction (SPME) method often involves heating, which has been shown to induce the formation of this compound from its precursors.[4] Your solvent extraction method may be too mild to cause this conversion.
-
Controlled Degradation Study: To confirm this, you can try subjecting your sample extract to controlled heating or acidification before LC-MS analysis to see if a this compound peak appears or increases.
-
Method Re-evaluation: Depending on the goal of your analysis (quantifying free this compound versus total potential this compound), you may need to adjust your sample preparation protocol accordingly. Clearly state the sample preparation conditions in your methodology as it directly impacts the results.
-
Problem 3: Ion suppression is observed, but a stable isotope-labeled internal standard is not available.
-
Possible Cause: Presence of co-eluting matrix components.
-
Troubleshooting Steps:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to ensure that the standards and the samples experience similar matrix effects, leading to more accurate quantification.
-
Standard Addition: This method involves adding known amounts of a this compound standard to the actual samples. By creating a calibration curve within each sample, the matrix effect for that specific sample can be compensated for. This is a very accurate but time-consuming approach.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the matrix effect. However, ensure that the final concentration of this compound remains above the limit of quantification of your instrument.
-
Quantitative Data on Matrix Effects (Illustrative Examples)
The following tables provide illustrative examples of how matrix effects can be quantified for this compound in different biological matrices. Note: These are representative values and the actual matrix effect will vary depending on the specific matrix, sample preparation method, and LC-MS conditions.
Table 1: Matrix Effect of this compound in Human Plasma with Different Sample Preparation Methods.
| Sample Preparation Method | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Protein Precipitation (Acetonitrile) | 500,000 | 200,000 | 0.40 | 60% Suppression |
| Liquid-Liquid Extraction (MTBE) | 500,000 | 400,000 | 0.80 | 20% Suppression |
| Solid-Phase Extraction (C18) | 500,000 | 475,000 | 0.95 | 5% Suppression |
Table 2: Matrix Effect of this compound in Different Biological Matrices (using SPE).
| Matrix | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Human Urine | 600,000 | 540,000 | 0.90 | 10% Suppression |
| Rat Plasma | 600,000 | 420,000 | 0.70 | 30% Suppression |
| Tomato Leaf Extract | 600,000 | 660,000 | 1.10 | 10% Enhancement |
Experimental Protocols
Protocol 1: Extraction and LC-QTOF-MS/MS Analysis of this compound from Plant Tissue (Tomato Leaves)
This protocol is adapted from a study on the metabolic changes in tomato plants.[5]
-
Sample Preparation:
-
Flash-freeze 200 mg of tomato leaf tissue in liquid nitrogen and pulverize.
-
Add 1 mL of methanol (B129727) containing a suitable internal standard (e.g., formononetin (B1673546) at 10 µg/mL, or ideally, β-Cyclocitral-d5).
-
Vortex continuously for 15 minutes.
-
Centrifuge at 15,000 x g at 4°C for 20 minutes.
-
Filter the supernatant before LC-MS analysis.
-
-
LC-QTOF-MS/MS Conditions:
-
Column: Agilent Zorbax-Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% (v/v) formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
Start with 95% A for 1 min.
-
Linear gradient to 95% B over 14 min.
-
Return to 95% A at 17.5 min and hold until 20 min.
-
-
Injection Volume: 10 µL
-
Ionization Mode: Dual ESI (positive and negative modes can be tested for optimal sensitivity for this compound).
-
Protocol 2: UHPLC-MS Analysis of Apocarotenoids including this compound from Plant Roots (Rice)
This protocol is based on a method for analyzing carotenoid-derived hormones and apocarotenoids.[6]
-
Sample Preparation (Ultrasound-Assisted and Solid-Phase Extraction):
-
Homogenize dried plant root powder.
-
Perform ultrasound-assisted extraction with an appropriate solvent.
-
Further purify the extract using a C18 Solid-Phase Extraction (SPE) cartridge.
-
Elute the apocarotenoids with methanol.
-
Dry the eluate and reconstitute in 90% (v/v) aqueous acetonitrile.
-
-
UHPLC-MS Conditions:
-
Column: ACQUITY BEH C18 column
-
Mobile Phase A: Acetonitrile/Water (20:80, v/v) with 0.5% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.5% formic acid
-
Gradient:
-
0 to 1 min: 0% B
-
1 to 3 min: 0% to 40% B
-
3 to 8 min: 40% to 80% B
-
8 to 14 min: 80% to 90% B
-
14 to 15 min: 90% to 100% B
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 35°C
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound using LC-MS/MS.
Caption: Troubleshooting logic for addressing matrix effects in this compound analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. mdpi.com [mdpi.com]
- 5. β-Cyclocitral-Mediated Metabolic Changes Optimize Growth and Defense Responses in Solanum lycopersicum L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.kaust.edu.sa]
Technical Support Center: Overcoming Low Recovery of beta-Cyclocitral
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the common challenge of low recovery of beta-Cyclocitral during sample preparation.
Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments in a direct question-and-answer format.
Q1: Why is my this compound recovery consistently low or undetectable when using traditional liquid-liquid extraction (LLE) methods?
A1: Traditional solvent extraction methods are often ineffective for this compound for two primary reasons. Firstly, this compound is a volatile organic compound (VOC), making it susceptible to loss during solvent evaporation steps.[1][2][3] Secondly, and more critically, studies have shown that this compound may not exist in its free, intact form within the sample matrix (such as cyanobacteria cells).[1][2] Instead, it is often present as a precursor, like β-carotene, and is formed and released only through processes such as heating or acidification during analysis.[1][2][3][4] Standard LLE protocols typically lack these necessary release steps, leading to poor or non-existent recovery.
Q2: I am using Solid Phase Microextraction (SPME), but my recovery is still poor. What parameters should I optimize for this volatile compound?
A2: Solid Phase Microextraction (SPME), particularly in the headspace mode (HS-SPME), is the recommended technique for this compound analysis.[5][6][7] If you are experiencing low recovery, optimizing the following parameters is crucial:
-
Heating and Extraction Temperature: Heating the sample is a critical step. An extraction temperature of around 60°C has been shown to be essential for the formation and thermal desorption of this compound from the sample matrix onto the SPME fiber.[1][2][3]
-
Sample Acidification: For many sample types, acidification can be even more effective than heating at releasing this compound.[1][3] Adding an acid to the sample vial and allowing it to incubate (e.g., for 1 hour) prior to extraction can significantly increase the amount of detectable analyte.[1][2]
-
"Salting Out" Effect: The addition of a salt, such as sodium chloride (NaCl), to your aqueous samples increases the ionic strength of the solution.[5] This reduces the solubility of organic compounds like this compound and promotes their partitioning into the headspace, making them more available for extraction by the SPME fiber.[3][5]
-
SPME Fiber Selection: The choice of fiber coating is vital. For a volatile compound like this compound, a bipolar fiber with a combination of coatings is recommended to ensure efficient adsorption. The 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a proven and effective choice for this application.[5][8]
-
Equilibrium and Extraction Time: It is important to allow sufficient time for the sample to equilibrate at the set temperature before exposing the fiber. Both equilibrium and extraction times should be systematically optimized to ensure maximum analyte adsorption onto the fiber.[9]
Data Presentation: Impact of Extraction Conditions
The following table summarizes quantitative data from studies comparing different extraction methodologies, highlighting the critical impact of sample treatment on analyte recovery.
| Extraction Method | Key Parameters | Analyte Concentration Detected | Reported Recovery | Reference |
| Solvent Extraction | Room Temperature | 0.44 µg/L | Low | [3] |
| Solvent Extraction | Heated at 60°C | 8.71 µg/L | Significantly Increased | [3] |
| HS-SPME-GC-MS | Acidification, 1-hour storage | Most sensitive results reported | High | [1][3] |
| Optimized HS-SPME-GC-MS | Heating, NaCl addition | pg/mL level quantification | 105.3% (RSD 0.7%) | [5] |
Experimental Protocols
Optimized Headspace SPME (HS-SPME) Protocol for this compound Analysis
This protocol is a synthesized methodology based on validated techniques for quantifying this compound in aqueous samples.[1][3][5]
1. Materials and Reagents:
-
SPME Fiber: 50/30 μm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane)
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
-
Reagents: Sodium chloride (NaCl), Hydrochloric acid (HCl) for acidification (if needed), this compound standard, solvent for stock solution (e.g., MTBE or Methanol).[5][10]
-
Instrumentation: GC-MS system equipped with an autosampler capable of performing HS-SPME.
2. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1,000 µg/mL) in a suitable solvent like methyl tert-butyl ether (MTBE).[5]
-
Perform serial dilutions to create working standard solutions at the desired concentrations.
-
Prepare calibration standards by spiking known amounts of the working solutions into 10 mL of distilled water in a headspace vial.
3. Sample Preparation:
-
Place 10 mL of the aqueous sample into a 20 mL headspace vial.
-
Salting Out: Add 4 g of NaCl to the vial.[5]
-
(Optional but Recommended) Acidification: If optimizing for maximum release from precursors, adjust the sample to an acidic pH using HCl and allow it to incubate for 1 hour at room temperature before proceeding.[1][3]
-
Immediately cap the vial securely.
4. HS-SPME Extraction and Analysis:
-
Place the vial in the autosampler tray.
-
Incubation/Equilibrium: Incubate the sample at 60°C for at least 5-10 minutes to allow the analyte to partition into the headspace.
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for a pre-determined optimal time (e.g., 20-30 minutes) at 60°C with agitation.
-
Desorption: After extraction, retract the fiber and immediately inject it into the GC inlet heated to a temperature sufficient for thermal desorption (e.g., 250°C).
-
GC-MS Analysis: Perform the analysis using a suitable capillary column (e.g., a polar wax column) and mass spectrometry conditions optimized for this compound detection.[5]
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Optimized workflow for this compound analysis using HS-SPME-GC-MS.
Frequently Asked Questions (FAQs)
Q: What are the key chemical properties of this compound I should be aware of during sample handling and storage? A: this compound is a volatile compound that is insoluble in water but soluble in many organic solvents.[10][11] It is also sensitive to air and light.[10][11] Therefore, standards and samples should be stored in tightly sealed containers, protected from light, and kept at low temperatures (e.g., in a freezer at -20°C) under an inert atmosphere to prevent degradation and evaporative losses.[10][11]
Q: Can this compound degrade during the analytical process itself? A: Yes. Beyond evaporative loss, this compound can be susceptible to degradation from UV light.[12] It is also a product of β-carotene oxidation, so minimizing oxidative conditions during sample handling is beneficial.[4] Where possible, sample preparation should be carried out under dim light and cold conditions to maintain analyte integrity.[13]
Q: My sample matrix is very complex and contains particulates. How should I handle this? A: For samples with significant particulate matter, filtration prior to extraction is recommended to protect your analytical column.[14] However, be cautious, as the filter material itself can sometimes adsorb the analyte, leading to lower recovery.[15] If you suspect this is an issue, choose a filter material with low binding properties (consult the manufacturer's chemical compatibility chart) and rinse the filter with a small amount of clean solvent before filtering your sample to remove any potential leachates.[15]
References
- 1. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. mdpi.com [mdpi.com]
- 7. Production of β-Cyclocitral and Its Precursor β-Carotene in Microcystis aeruginosa: Variation at Population and Single-Cell Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops [mdpi.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. This compound | 432-25-7 [chemicalbook.com]
- 11. 432-25-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Degradation kinetics and pathways of β-cyclocitral and β-ionone during UV photolysis and UV/chlorination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Derivatization Methods for β-Cyclocitral GC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of derivatization methods for β-Cyclocitral analysis by Gas Chromatography (GC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of β-Cyclocitral for GC analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Product Peak | 1. Reagent Degradation: The derivatization reagent, commonly O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), is sensitive to moisture and can degrade over time. | 1. Use a fresh batch of PFBHA. Ensure the reagent is stored in a desiccator to prevent moisture absorption. |
| 2. Suboptimal Reaction Conditions: The reaction time, temperature, or pH may not be optimal for the derivatization of β-Cyclocitral. | 2. Optimize reaction conditions. For PFBHA derivatization, a reaction time of 60 minutes at 60°C is often a good starting point. The pH of the reaction mixture should be adjusted to the optimal range for oxime formation, typically around 3-4.[1] | |
| 3. Presence of Moisture: Water in the sample or solvent can hydrolyze the derivatization reagent and the formed derivative, reducing the yield. | 3. Ensure all glassware is thoroughly dried. Use anhydrous solvents. If the sample is aqueous, consider a liquid-liquid extraction or solid-phase extraction (SPE) to transfer β-Cyclocitral to an organic solvent before derivatization. | |
| Inconsistent Peak Areas/Poor Reproducibility | 1. Variability in Reaction Time and Temperature: Inconsistent heating or timing of the derivatization reaction will lead to variable yields. | 1. Use a calibrated heating block or water bath for precise temperature control. Use a timer to ensure consistent reaction times for all samples and standards. |
| 2. Pipetting Inaccuracy: Small volumes of reagents and standards are often used, and errors in pipetting can lead to significant variability. | 2. Use calibrated micropipettes and ensure proper pipetting technique. Prepare a master mix of the derivatization reagent and solvent to add to each sample, reducing the number of individual pipetting steps. | |
| 3. Incomplete Reaction: The derivatization reaction may not be going to completion, leading to variable amounts of the derivative. | 3. Increase the reaction time or temperature. Ensure a sufficient excess of the derivatization reagent is used. A molar ratio of at least 2:1 of PFBHA to the expected amount of β-Cyclocitral is recommended. | |
| Presence of Multiple Peaks for the β-Cyclocitral Derivative | 1. Formation of (E) and (Z) Isomers: The reaction of PFBHA with aldehydes like β-Cyclocitral can form two stereoisomers of the oxime derivative, the (E) and (Z) isomers.[2] | 1. This is a normal outcome of the derivatization. The two isomers may be partially or fully separated by the GC column. For quantification, the peak areas of both isomers should be summed. Ensure your GC method provides good resolution of both peaks from other matrix components. |
| 2. Side Reactions or Byproducts: The derivatization reagent may react with other components in the sample matrix, or side reactions may occur under the chosen conditions. | 2. Optimize the sample cleanup procedure to remove interfering compounds before derivatization. Adjusting the reaction pH and temperature may also help to minimize side reactions. | |
| Peak Tailing or Poor Peak Shape | 1. Active Sites in the GC System: The β-Cyclocitral derivative may be interacting with active sites in the GC inlet liner, column, or detector. | 1. Use a deactivated GC inlet liner. Condition the GC column according to the manufacturer's instructions. Silanizing the glassware used for sample preparation can also help reduce active sites. |
| 2. Co-elution with Interfering Compounds: A matrix component may be co-eluting with the β-Cyclocitral derivative, affecting its peak shape. | 2. Optimize the GC temperature program to improve the separation of the analyte from interfering peaks. A slower temperature ramp or a different GC column stationary phase may be necessary. | |
| Artificially High β-Cyclocitral Concentration | 1. Formation from Precursors: β-Cyclocitral can be formed from the degradation of carotenoids (e.g., β-carotene) during sample preparation, particularly with heating or acidification.[3] | 1. Minimize heat and avoid acidic conditions during sample extraction and preparation if the goal is to measure the native β-Cyclocitral concentration. Consider analyzing for β-carotene as well to assess the potential for precursor degradation. |
| 2. Contamination: Contamination from glassware, solvents, or other laboratory equipment. | 2. Use high-purity solvents and thoroughly clean all glassware. Run a method blank with each batch of samples to check for contamination. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of β-Cyclocitral?
A1: Derivatization is employed for several reasons. It increases the volatility and thermal stability of β-Cyclocitral, making it more suitable for GC analysis.[4] The process also improves chromatographic peak shape and enhances the sensitivity of detection, particularly when using an electron capture detector (ECD) with a fluorinated derivatizing agent like PFBHA.
Q2: What is the most common derivatization reagent for β-Cyclocitral and other aldehydes for GC analysis?
A2: The most widely used derivatization reagent for aldehydes and ketones, including β-Cyclocitral, is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[2] PFBHA reacts with the carbonyl group of the aldehyde to form a stable oxime derivative that is highly responsive to an electron capture detector (ECD) and also provides good mass spectra for GC-MS analysis.
Q3: How can I be sure that the derivatization reaction has gone to completion?
A3: To ensure the reaction goes to completion, it is important to use an excess of the derivatization reagent and to optimize the reaction time and temperature. You can perform a time-course experiment, analyzing samples at different reaction times (e.g., 30, 60, 90, 120 minutes), to determine the point at which the peak area of the derivative no longer increases. Similarly, different temperatures can be tested to find the optimal condition.
Q4: I see two peaks for my derivatized β-Cyclocitral standard. Is this normal?
A4: Yes, this is a common and expected outcome when derivatizing aldehydes with PFBHA. The reaction produces two stereoisomers, the (E) and (Z) isomers of the PFBHA-oxime.[2] These isomers can be separated by the GC column, resulting in two distinct peaks. For accurate quantification, the areas of both peaks should be summed.
Q5: Can the sample preparation method itself affect the concentration of β-Cyclocitral?
A5: Yes, this is a critical consideration for β-Cyclocitral analysis. Studies have shown that β-Cyclocitral can be formed from the degradation of its precursor, β-carotene, and other carotenoids, particularly when samples are heated or exposed to acidic conditions.[3] Therefore, if you are interested in the endogenous concentration of β-Cyclocitral, it is crucial to use mild extraction and preparation techniques that avoid heat and strong acids.
Quantitative Data Summary
The following table summarizes typical experimental parameters for the PFBHA derivatization of aldehydes. Note that optimal conditions may vary depending on the specific sample matrix and analytical instrumentation.
| Parameter | Condition | Reference |
| Derivatization Reagent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) | [2] |
| PFBHA Concentration | 100 - 200 µg/mL | [5] |
| Reaction Temperature | 60 - 80°C | [2][5] |
| Reaction Time | 30 - 60 minutes | [2][5] |
| pH | 3 - 4 | [1] |
| Solvent | Toluene, Dichloromethane (B109758), or Ethyl Acetate (B1210297) | [6][7] |
Experimental Protocols
Detailed Methodology for PFBHA Derivatization of β-Cyclocitral
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation:
-
For liquid samples (e.g., water), transfer a known volume (e.g., 5-10 mL) into a clean glass vial.
-
For solid samples, perform an appropriate extraction to isolate β-Cyclocitral into a suitable organic solvent.
-
If the sample is aqueous, perform a liquid-liquid extraction with a solvent like dichloromethane or ethyl acetate to transfer β-Cyclocitral into the organic phase. Dry the organic extract with anhydrous sodium sulfate.
-
-
Derivatization Reaction:
-
Prepare a stock solution of PFBHA in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1-2 mg/mL.
-
To the sample extract, add a sufficient volume of the PFBHA solution to ensure a molar excess of the reagent.
-
Adjust the pH of the reaction mixture to approximately 3-4 using a dilute acid (e.g., HCl).
-
Securely cap the vial and place it in a heating block or water bath set to 60-80°C.
-
Allow the reaction to proceed for 30-60 minutes.
-
-
Extraction of the Derivative:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
If the reaction was performed in an aqueous matrix, perform a liquid-liquid extraction with a small volume of an immiscible organic solvent (e.g., hexane (B92381) or toluene) to extract the PFBHA-oxime derivative.
-
Carefully transfer the organic layer to a clean vial for GC analysis.
-
-
GC Analysis:
-
Inject an aliquot (e.g., 1 µL) of the final extract into the GC-MS or GC-ECD system.
-
Use a suitable GC column, such as a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane), for the separation of the (E) and (Z) isomers of the β-Cyclocitral derivative.
-
Develop a temperature program that provides good resolution of the derivative peaks from other matrix components.
-
Visualizations
Caption: General workflow for the derivatization and GC analysis of β-Cyclocitral.
References
- 1. Ultra-Sensitive Analysis of β-cyclocitral in Water Using Solid Phase Micro Extraction and Gas ChromatographyâMass Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: β-Cyclocitral Volatility in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the volatility of β-cyclocitral in experimental settings. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What makes β-cyclocitral challenging to work with in the lab?
A1: β-Cyclocitral is an endogenous volatile compound, meaning it readily evaporates at room temperature.[1][2] This high volatility can lead to a significant loss of the compound from your experimental setup, resulting in inaccurate concentrations and inconsistent results.
Q2: How can I minimize the loss of β-cyclocitral due to evaporation during my experiments?
A2: To minimize evaporation, it is crucial to limit the exposure of β-cyclocitral solutions to the air. Best practices include using sealed containers, working quickly, and minimizing headspace in your vials.[3] For plate-based assays, using sealing tapes or low-evaporation lids is highly recommended.
Q3: What is the best solvent for preparing and storing β-cyclocitral stock solutions?
A3: β-Cyclocitral is soluble in various organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, chloroform, and ethyl acetate.[4] For cell culture experiments, DMSO is a common choice. However, it's important to be aware that the stability of compounds in DMSO can be affected by water content and prolonged storage at room temperature.[5][6][7]
Q4: At what temperature should I store my β-cyclocitral stock solutions?
A4: To maintain stability and reduce evaporation, it is recommended to store β-cyclocitral stock solutions at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), in tightly sealed containers.[4]
Q5: Can I pre-dilute my β-cyclocitral working solutions and store them?
A5: It is best to prepare fresh dilutions of β-cyclocitral for each experiment from a concentrated stock solution. Storing dilute solutions can lead to a more significant percentage of loss due to adsorption to container surfaces and evaporation.
Q6: How does temperature affect the stability and volatility of β-cyclocitral during an experiment?
A6: Higher temperatures increase the vapor pressure of β-cyclocitral, leading to a higher evaporation rate.[8] Additionally, thermal degradation can occur at elevated temperatures, although β-cyclocitral is relatively stable at typical cell culture incubation temperatures (e.g., 37°C) for the duration of most experiments. However, prolonged exposure to heat and light should be avoided.
Troubleshooting Guide
Inconsistent or unexpected results when working with β-cyclocitral are often linked to its volatility. This guide will help you identify and resolve common issues.
| Problem | Probable Cause Related to Volatility | Recommended Solution |
| Inconsistent results between replicate wells/tubes. | Differential evaporation rates across the plate or between tubes. The "edge effect" in multi-well plates, where outer wells evaporate faster, is a common issue. | Use sealing films or tapes on multi-well plates. Fill outer wells with a blank medium or water to create a humidity barrier. Ensure all tubes are sealed tightly and consistently. |
| Lower than expected biological activity or effect. | Loss of β-cyclocitral due to evaporation, leading to a lower effective concentration than intended. | Prepare working solutions immediately before use. Minimize the time plates or tubes are unsealed. Use pre-chilled solutions and plates to reduce the initial evaporation rate. |
| High variability between experiments performed on different days. | Inconsistent handling procedures leading to varying degrees of β-cyclocitral loss. Changes in ambient temperature and humidity can also affect evaporation rates. | Standardize your experimental workflow with a detailed protocol. Record laboratory conditions (temperature, humidity) if possible. Always use fresh dilutions from a properly stored stock. |
| No observable effect of β-cyclocitral. | Complete or significant loss of the compound before or during the experiment. Degradation of the stock solution. | Verify the concentration of your stock solution periodically using an appropriate analytical method (e.g., GC-MS). Review your handling procedures to identify potential steps with high evaporation risk. |
Quantitative Data Summary
Understanding the physical properties of β-cyclocitral is essential for managing its volatility.
| Property | Value | Source |
| Molecular Weight | 152.23 g/mol | [4] |
| Boiling Point | 62-63 °C at 3 mmHg | [4] |
| Vapor Pressure | 0.3239 hPa at 20°C; 0.4747 hPa at 25°C | [8] |
| Solubility | Insoluble in water; Soluble in chloroform, dichloromethane, ethyl acetate, and methanol. | [4] |
| Storage Temperature | 2-8°C or -20°C (in a sealed container) | [4] |
Experimental Protocols
Protocol 1: Preparation of β-Cyclocitral Stock and Working Solutions
This protocol outlines the best practices for preparing solutions to minimize loss due to volatility.
Materials:
-
β-Cyclocitral
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Gas-tight syringe or calibrated positive displacement pipette
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
Procedure:
-
Allow the β-cyclocitral vial and anhydrous DMSO to come to room temperature in a desiccator to prevent water condensation.
-
Work in a well-ventilated area, preferably a fume hood.
-
Prepare a concentrated stock solution (e.g., 100 mM) by dissolving a known weight of β-cyclocitral in the appropriate volume of anhydrous DMSO.
-
Use a gas-tight syringe or a positive displacement pipette to handle the neat β-cyclocitral to minimize evaporation during transfer.
-
Vortex the solution until the β-cyclocitral is completely dissolved.
-
Aliquot the stock solution into smaller, single-use amber glass vials to minimize freeze-thaw cycles and headspace.
-
Store the aliquots at -20°C, tightly sealed.
Protocol 2: Cell-Based Assay in a 96-Well Plate
This protocol provides a workflow for treating cells with β-cyclocitral while minimizing evaporative loss.
Materials:
-
Cells cultured in a 96-well plate
-
β-Cyclocitral working solution (freshly prepared)
-
Cell culture medium
-
Adhesive plate seal (sterile, breathable for long-term culture, or non-breathable for short assays)
-
Multichannel pipette
Procedure:
-
Culture cells in the 96-well plate to the desired confluency. To mitigate the "edge effect," consider not using the outer wells for experimental data points and instead fill them with sterile media or PBS.
-
Just before treatment, prepare the final dilutions of β-cyclocitral in the cell culture medium. It is advisable to pre-warm the medium to 37°C.
-
Perform the media change and addition of the β-cyclocitral treatment as quickly as possible. A multichannel pipette is recommended for efficiency.
-
Immediately after adding the treatment, seal the plate with a sterile adhesive seal.
-
Incubate the plate for the desired period.
-
For analysis, remove the seal just before adding any reagents (e.g., for a viability assay) and work swiftly.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. 432-25-7 CAS MSDS (BETA-CYCLOCITRAL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of β-Cyclocitral and Its Precursor β-Carotene in Microcystis aeruginosa: Variation at Population and Single-Cell Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of β-Cyclocitral and Its Precursor β-Carotene in Microcystis aeruginosa: Variation at Population and Single-Cell Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Chromatographic Resolution of β-Cyclocitral Isomers
Welcome to the technical support center for the chromatographic analysis of β-Cyclocitral isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on resolving common challenges encountered during the separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is β-Cyclocitral and why is its isomeric resolution important?
A1: β-Cyclocitral is a volatile monoterpenoid aldehyde derived from the oxidation of β-carotene.[1][2] It is found in various plants, cyanobacteria, and fungi, contributing to their aroma.[2] Like many natural compounds, it can exist as different isomers (compounds with the same formula but different structures). In pharmaceutical and fragrance applications, different isomers can have distinct biological activities or sensory properties. Therefore, accurate separation and quantification of individual isomers are crucial for research, quality control, and ensuring the desired therapeutic or aromatic effect.
Q2: What are the main challenges in separating β-Cyclocitral isomers?
A2: The primary challenges stem from the structural similarity of the isomers. Terpene isomers, including β-Cyclocitral, often have very similar boiling points and polarities, which can lead to co-elution (overlapping peaks) in chromatographic systems.[3] Furthermore, β-Cyclocitral is a volatile compound, making it susceptible to loss during sample preparation if not handled correctly.[3][4] Achieving separation, especially of chiral enantiomers, requires specialized chromatographic columns and carefully optimized methods.[5][6]
Q3: Which chromatographic techniques are best suited for β-Cyclocitral isomer analysis?
A3: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used.
-
Gas Chromatography (GC) , particularly coupled with Mass Spectrometry (GC-MS), is highly effective due to the volatile nature of β-Cyclocitral.[3][7] For separating enantiomers (chiral isomers), GC with a chiral stationary phase, often based on cyclodextrins, is the method of choice.[5][6][8]
-
High-Performance Liquid Chromatography (HPLC) , typically in a reverse-phase setup, is also a viable method.[9][10] Chiral HPLC columns are necessary for resolving enantiomers.[11][12]
Q4: What is a chiral stationary phase and why is it necessary for some isomers?
A4: A chiral stationary phase (CSP) is a column packing material that is itself chiral.[11] It is used to separate enantiomers, which are non-superimposable mirror-image isomers. Enantiomers have identical physical properties in a non-chiral environment, making them inseparable on standard columns. A CSP interacts differently with each enantiomer, forming temporary diastereomeric complexes, which causes them to travel through the column at different speeds and elute at different times.[11][12] Cyclodextrin-based CSPs are very common for this purpose in both GC and HPLC.[5][11]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Q: I am seeing poor resolution or co-elution of my β-Cyclocitral isomers. What should I do?
A: Poor resolution in GC is a common issue when dealing with isomers. The primary factors to investigate are the GC column, the oven temperature program, and the carrier gas flow rate.[6] Follow this logical workflow to troubleshoot the problem.
Caption: Troubleshooting workflow for poor GC resolution.
Detailed Steps:
-
Column Selection : For enantiomers, a chiral stationary phase is mandatory. Cyclodextrin-based columns like Rt-βDEX or Chirasil-Dex are effective.[5][8] For positional or geometric isomers, a polar column (e.g., a wax-based phase like SH-PolarWax) can provide the necessary selectivity.[7]
-
Temperature Program : A slow oven temperature ramp (1-2 °C/min) increases the interaction time between the isomers and the stationary phase, often improving resolution.[5] For isothermal runs, lowering the overall oven temperature can increase the separation factor (α).[13]
-
Carrier Gas Flow : Operating at the optimal linear velocity for your carrier gas (e.g., ~40 cm/s for Hydrogen) maximizes column efficiency, leading to sharper peaks and better resolution.[5][6]
Q: My peaks are tailing. What is the cause?
A: Peak tailing can be caused by several factors:
-
Column Overload : Injecting too much sample can saturate the column, leading to broad, tailing peaks.[5] Try diluting your sample.
-
Active Sites : The column may have active sites (e.g., exposed silanols) that interact strongly with the analyte. This is less common with modern, well-deactivated columns but can occur as a column ages.
-
Injection Issues : A slow injection or a mismatched injector temperature can cause the sample band to broaden before it reaches the column. Ensure the injector temperature is appropriate for the volatility of β-Cyclocitral (~250 °C is a good starting point).[14]
HPLC Troubleshooting
Q: My β-Cyclocitral isomers are not separating on a standard C18 column. What should I try?
A: Standard C18 columns separate based on hydrophobicity and may not have enough selectivity for closely related isomers.[15]
-
Try a Different Stationary Phase : A phenyl-based column can offer different selectivity through π-π interactions, which may resolve positional isomers.[16] For enantiomers, a chiral stationary phase is required. Cyclodextrin-based (e.g., CYCLOBOND™) or polysaccharide-based CSPs are excellent choices.[17]
-
Modify the Mobile Phase : Adjusting the organic modifier (e.g., switching from acetonitrile (B52724) to methanol (B129727) or vice-versa) can alter selectivity.[18] Changing the pH of the aqueous portion can also be effective if the isomers have ionizable groups, though this is not the case for β-Cyclocitral.[15]
-
Lower the Temperature : Reducing the column temperature can sometimes enhance separation by increasing the differential interactions between the isomers and the stationary phase.
Q: I'm experiencing retention time drift. What's the problem?
A: Fluctuating retention times in HPLC usually point to issues with the mobile phase or the pump.[19][20]
-
Mobile Phase Composition : Ensure your mobile phase is well-mixed and degassed. If using a gradient, inconsistent mixing can cause drift. Try preparing the mobile phase manually (pre-mixed) to see if the problem resolves.[20]
-
Pump Issues : Leaks in pump seals or faulty check valves can lead to inaccurate flow rates and shifting retention times.[21] Check for any salt buildup around fittings, which indicates a leak.
-
Column Temperature : Ensure your column oven is maintaining a stable temperature. A 1 °C change can alter retention times by 1-2%.[19]
Experimental Protocols
Protocol 1: SPME-GC-MS Analysis of β-Cyclocitral
This protocol is based on established methods for analyzing volatile compounds like β-Cyclocitral in aqueous matrices.[4][7]
Caption: Experimental workflow for SPME-GC-MS analysis.
Methodology:
-
Sample Preparation : Place 10 mL of the aqueous sample into a 20 mL headspace vial. Add approximately 4 g of NaCl to "salt out" the volatile analytes, increasing their concentration in the headspace.[7] Note that heating (60°C) or acidification can form β-cyclocitral from its precursors, which is critical to consider during analysis.[22]
-
SPME Conditions : Use a Solid Phase Microextraction (SPME) fiber such as a 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. Incubate the sample vial (e.g., at 60°C) and expose the fiber to the headspace for a defined period (e.g., 20-30 minutes) to adsorb the volatile compounds.[7][22]
-
GC-MS Conditions :
-
Injector : Operate in splitless mode at a temperature sufficient to desorb the analytes (e.g., 250°C).[14]
-
Column : A polar capillary column, such as a SH-PolarWax (30 m x 0.25 mm, 0.25 µm), is suitable.[7] For chiral separations, a column like Rt-βDEXsa would be used.[5]
-
Oven Program : A typical program might start at 40-60°C, hold for a few minutes, then ramp at 5-10°C/min to a final temperature of 240°C. For better isomer resolution, a slower ramp of 1-2°C/min is recommended.[5][14]
-
Carrier Gas : Helium or Hydrogen at a constant flow or pressure.
-
MS Detector : Use Scan mode to identify compounds and Selected Ion Monitoring (SIM) mode for sensitive quantification.
-
Protocol 2: Reverse-Phase HPLC Analysis of β-Cyclocitral
This protocol outlines a general method for the analysis of β-Cyclocitral using reverse-phase HPLC.[9][10]
Methodology:
-
Sample Preparation : Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol. Filter the sample through a 0.45 µm filter before injection.
-
HPLC Conditions :
-
Column : A reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1, is recommended to prevent peak tailing.[9] For chiral separations, a cyclodextrin-based column (e.g., Astec CYCLOBOND™ I 2000 DMP) would be used.[18]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water is common. A small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) is often added to improve peak shape.[9][10]
-
Flow Rate : Typically 1.0 mL/min for a standard 4.6 mm ID column.
-
Detection : UV detection at a wavelength where β-Cyclocitral absorbs (e.g., ~242 nm, characteristic of α,β-unsaturated aldehydes).
-
Column Temperature : Maintain a constant temperature, for example, 30°C, for reproducible results.
-
Data Presentation
The following tables summarize typical starting conditions for the chromatographic methods described. Optimization will be required for specific applications and isomer pairs.
Table 1: GC Method Parameters for β-Cyclocitral Analysis
| Parameter | Achiral Analysis | Chiral Analysis |
| Technique | SPME-GC-MS | GC-FID/MS |
| Column | SH-PolarWax (or similar WAX phase) | Cyclodextrin-based (e.g., Rt-βDEX) |
| Dimensions | 30 m x 0.25 mm, 0.25 µm | 30 m x 0.25 mm, 0.25 µm |
| Injector Temp. | 250 °C | 250 °C |
| Mode | Splitless | Split/Splitless |
| Carrier Gas | Helium, ~1 mL/min | Hydrogen, ~40-60 cm/s linear velocity |
| Oven Program | 60°C (2 min), ramp 10°C/min to 240°C | 60°C (1 min), ramp 2°C/min to 200°C |
| Detector | Mass Spectrometer (Scan/SIM) | FID or Mass Spectrometer |
Table 2: HPLC Method Parameters for β-Cyclocitral Analysis
| Parameter | Achiral Analysis | Chiral Analysis |
| Technique | Reverse-Phase HPLC | Chiral Reverse-Phase HPLC |
| Column | Newcrom R1 (or C18/Phenyl) | Astec CYCLOBOND™ or Polysaccharide CSP |
| Dimensions | 150 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water with 0.1% Acid | Acetonitrile / Water or Methanol / Water |
| Mode | Isocratic or Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 25 °C |
| Detector | UV (e.g., 242 nm) | UV or Chiral Detector (e.g., CD) |
References
- 1. beta-Cyclocitral | C10H16O | CID 9895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-Cyclocitral - Wikipedia [en.wikipedia.org]
- 3. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 4. Ultra-Sensitive Analysis of β-cyclocitral in Water Using Solid Phase Micro Extraction and Gas ChromatographyâMass Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Gas chromatography-mass spectrometry resolution of sugar acid enantiomers on a permethylated beta-cyclodextrin stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 12. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 13. gcms.cz [gcms.cz]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Beta-Cyclocitral Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of beta-Cyclocitral during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is oxidation.[1][2] As a volatile aldehyde derived from β-carotene, it is susceptible to both autoxidation in the presence of air (oxygen) and photo-oxidation when exposed to light.[1] Reactive oxygen species (ROS) can also contribute to its degradation.[3]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored at low temperatures, protected from light, and in an inert atmosphere. Commercial suppliers recommend storing it in a freezer at -20°C for long-term storage.[4] For short-term use, refrigeration at 2-8°C is acceptable. It should be kept in a tightly sealed, light-resistant container, and the headspace should be flushed with an inert gas like argon or nitrogen to minimize contact with oxygen.
Q3: My this compound has turned a yellowish color. Is it still usable?
A3: A color change to yellow may indicate degradation. The appearance of color could be due to the formation of oxidation products. It is recommended to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), before use.
Q4: Can I store this compound dissolved in a solvent?
A4: Yes, but the choice of solvent is critical. This compound is soluble in various organic solvents like chloroform, dichloromethane, ethyl acetate, and methanol.[4] However, the stability in solution can vary. It is advisable to use freshly prepared solutions. If storage in solution is necessary, use a high-purity, degassed solvent and store the solution under the same ideal conditions as the neat compound (low temperature, protected from light, under an inert atmosphere).
Q5: What are the common degradation products of this compound?
A5: A common degradation product of this compound is β-cyclocitric acid, which is formed through oxidation.[2] Other potential degradation products, especially under UV light exposure, can include 2,2,6-trimethyl-cyclohexanone and 2,6-dimethyl-cyclohexanol.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or inconsistent experimental results. | Degradation of this compound due to improper storage. | Verify the purity of your stock using HPLC or GC-MS. If degraded, procure a fresh batch and strictly adhere to recommended storage conditions (-20°C, dark, inert atmosphere). |
| Visible change in appearance (e.g., color change, precipitation). | Oxidation or other chemical reactions. | Do not use the product. Dispose of it according to your institution's safety guidelines and obtain a fresh supply. |
| Difficulty dissolving the compound. | The compound may have polymerized or degraded into less soluble products. | Try sonicating the solution gently. If it still does not dissolve, it is likely degraded and should not be used. |
| Inconsistent results between different aliquots of the same stock solution. | Improper handling of the stock solution, leading to degradation in some aliquots. | When preparing aliquots, work quickly, minimize exposure to air and light, and flush each vial with inert gas before sealing. Store all aliquots under identical, ideal conditions. |
Data Presentation: Illustrative Stability of this compound
The following table provides an illustrative summary of this compound stability under various storage conditions. This data is compiled from general knowledge of volatile aldehyde stability and available literature, as comprehensive quantitative stability data for this compound is limited.
| Storage Condition | Temperature | Atmosphere | Light Condition | Estimated Purity after 6 Months |
| Ideal | -20°C | Inert Gas (Argon/Nitrogen) | Dark | >98% |
| Sub-optimal 1 | 4°C | Inert Gas (Argon/Nitrogen) | Dark | 90-95% |
| Sub-optimal 2 | -20°C | Air | Dark | 85-90% |
| Sub-optimal 3 | Room Temperature | Inert Gas (Argon/Nitrogen) | Dark | <80% |
| Poor | Room Temperature | Air | Light | <60% |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of this compound and detecting its degradation products.
1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Sonicator
4. Chromatographic Conditions (Example): [5]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 241 nm
-
Injection Volume: 10 µL
5. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Stability Samples: Subject this compound samples to various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation). At specified time points, dissolve the samples in acetonitrile to a known concentration.
6. Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6]
7. Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Quantify the amount of this compound remaining and the amount of each degradation product formed.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. β-Cyclocitral: Emerging Bioactive Compound in Plants [mdpi.com]
- 2. Characteristic oxidation behavior of β-cyclocitral from the cyanobacterium Microcystis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of β-Cyclocitral and Its Precursor β-Carotene in Microcystis aeruginosa: Variation at Population and Single-Cell Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate internal standards for beta-Cyclocitral quantification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of internal standards for the accurate quantification of β-Cyclocitral.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a suitable internal standard for β-Cyclocitral quantification?
An ideal internal standard (IS) for β-Cyclocitral analysis should possess several key characteristics to ensure accurate and reliable quantification.[1] Primarily, it should be a compound that is not naturally present in the sample matrix being analyzed.[1] Structurally, it should be similar to β-Cyclocitral to ensure comparable behavior during sample preparation and analysis, including extraction efficiency and chromatographic retention.[1] Furthermore, the internal standard's peak should be well-resolved from β-Cyclocitral and other matrix components in the chromatogram.[1] For mass spectrometry-based detection (e.g., GC-MS), a deuterated version of the analyte, such as β-Cyclocitral-d_x_, is often considered the "gold standard" as it has nearly identical chemical and physical properties to the unlabeled analyte but can be distinguished by its mass-to-charge ratio.[2][3]
Q2: Which compounds are commonly used as internal standards for β-Cyclocitral and other volatile terpenes?
Several compounds have been successfully employed as internal standards for the quantification of β-Cyclocitral and similar volatile organic compounds. The choice of IS often depends on the specific analytical method (e.g., GC-MS, HPLC-MS) and the sample matrix. Some commonly used internal standards include:
-
Deuterated β-Cyclocitral (e.g., D1-β-cyclocitral): This is the most ideal internal standard due to its chemical similarity to the analyte.
-
Linalool: This terpene alcohol has been used as an internal standard in the analysis of β-Cyclocitral and other related compounds.[4]
-
Camphor (B46023): Due to its structural similarity as a cyclic monoterpenoid, camphor can be a suitable internal standard.[5][6]
-
n-Tridecane: This alkane is often used as an internal standard for the analysis of a wide range of terpenes in various matrices, including cannabis.[7][8][9]
-
Geosmin-d3: This deuterated compound has been used as an internal standard in the GC/MS analysis of β-Cyclocitral in cyanobacteria cultures.[10]
Q3: What are the primary analytical techniques for β-Cyclocitral quantification where an internal standard is beneficial?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the analysis of volatile compounds like β-Cyclocitral.[11] The use of an internal standard in GC-MS is highly recommended to correct for variations in injection volume, sample preparation, and instrument response.[1] Solid Phase Microextraction (SPME) coupled with GC-MS is a particularly effective method for extracting and concentrating β-Cyclocitral from various matrices, and an internal standard is crucial for accurate quantification with this technique.[10][12][13][14] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) can also be used, especially for less volatile derivatives of β-Cyclocitral or when derivatization is employed.
Troubleshooting Guides
Issue 1: Poor Peak Shape for β-Cyclocitral or the Internal Standard
-
Symptom: Tailing or fronting peaks for either the analyte or the internal standard.
-
Possible Causes & Solutions:
-
Active Sites in the GC System: The injector liner, column, or other components may have active sites that interact with the analytes.
-
Improper Injection Technique: A slow or inconsistent injection can lead to poor peak shape.
-
Solution: For manual injections, ensure a rapid and smooth process. For autosamplers, check the injection speed settings.[17]
-
-
Column Overload: Injecting too much sample can lead to fronting peaks.
-
Solution: Dilute the sample or reduce the injection volume.[16]
-
-
Inappropriate Solvent: The sample solvent may not be compatible with the GC column or conditions.
-
Solution: Ensure the solvent is appropriate for the analysis and consider using a solvent with a boiling point that is not too far from the initial oven temperature.[15]
-
-
Issue 2: High Variability in the Internal Standard Response
-
Symptom: The peak area of the internal standard varies significantly across different samples and standards.
-
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Errors in adding the internal standard solution to each sample.
-
Solution: Use a calibrated pipette and add the internal standard to all samples and standards at the same step of the preparation process.[1]
-
-
Matrix Effects: Components in the sample matrix can enhance or suppress the ionization of the internal standard in the MS source.[12]
-
Solution: Optimize the sample cleanup procedure to remove interfering matrix components. Consider using a matrix-matched calibration curve.
-
-
Instrumental Instability: Fluctuations in the GC-MS system's performance.
-
Degradation of the Internal Standard: The internal standard may not be stable in the sample matrix or under the storage conditions.
-
Solution: Evaluate the stability of the internal standard in the matrix over time and under different storage conditions.
-
-
Issue 3: Internal Standard Peak Co-elutes with an Interfering Compound
-
Symptom: The peak for the internal standard is not baseline-resolved from another peak in the chromatogram.
-
Possible Causes & Solutions:
-
Inappropriate Internal Standard: The chosen internal standard has a similar retention time to a compound present in the sample matrix.
-
Solution: Select a different internal standard with a different retention time. Analyze a blank matrix sample to check for potential interferences before selecting an internal standard.[1]
-
-
Suboptimal Chromatographic Conditions: The GC method is not providing sufficient separation.
-
Solution: Optimize the GC oven temperature program (e.g., change the ramp rate or initial/final hold times) or use a different GC column with a different stationary phase to improve resolution.[15]
-
-
Data Presentation
Table 1: Physicochemical Properties of β-Cyclocitral and Potential Internal Standards
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Kovats Retention Index (non-polar column) | Key Characteristics |
| β-Cyclocitral | C₁₀H₁₆O | 152.23 | 62-63 @ 3 mmHg[18] | ~1190-1225[18] | Analyte of interest, a volatile monoterpenoid.[19] |
| β-Cyclocitral-d_x_ | C₁₀H₁₆-_x_D_x_O | >152.23 | Similar to β-Cyclocitral | Similar to β-Cyclocitral | Ideal IS, chemically identical to the analyte.[3] |
| Linalool | C₁₀H₁₈O | 154.25 | 198 | ~1095-1100 | Acyclic terpene alcohol, structurally similar.[4] |
| Camphor | C₁₀H₁₆O | 152.23 | 204 | ~1140-1150 | Cyclic monoterpenoid, similar molecular weight.[5][6] |
| n-Tridecane | C₁₃H₂₈ | 184.37 | 234 | 1300 | Non-polar alkane, chromatographically distinct.[7][8] |
| Geosmin-d3 | C₁₂H₁₉D₃O | 185.31 | ~270 | ~1400-1450 | Deuterated bicyclic alcohol, used in water analysis.[10] |
Experimental Protocols
A detailed experimental protocol for the quantification of β-Cyclocitral using an internal standard by SPME-GC-MS is outlined below. This protocol serves as a general guideline and may require optimization based on the specific sample matrix and instrumentation.
Objective: To quantify the concentration of β-Cyclocitral in a liquid sample using an internal standard.
Materials:
-
β-Cyclocitral analytical standard
-
Selected Internal Standard (e.g., Linalool, Camphor, or β-Cyclocitral-d_x_)
-
Methanol or other suitable solvent
-
20 mL headspace vials with PTFE-faced septa
-
Solid Phase Microextraction (SPME) fiber assembly (e.g., DVB/CAR/PDMS)
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of β-Cyclocitral (e.g., 1000 µg/mL) in methanol.
-
Prepare a stock solution of the internal standard (e.g., 1000 µg/mL) in methanol.
-
Create a series of calibration standards by spiking a known volume of the β-Cyclocitral stock solution into a blank matrix (e.g., deionized water) in headspace vials to achieve a concentration range that brackets the expected sample concentrations.
-
Add a fixed amount of the internal standard stock solution to each calibration standard and sample vial to achieve a constant final concentration (e.g., 1 µg/mL).
-
-
Sample Preparation:
-
Place a known volume or weight of the sample into a 20 mL headspace vial.
-
Spike the sample with the same fixed amount of the internal standard solution as used for the calibration standards.
-
If necessary, add salt (e.g., NaCl) to the vial to increase the ionic strength of the sample and enhance the partitioning of β-Cyclocitral into the headspace.[20]
-
-
SPME-GC-MS Analysis:
-
Equilibrate the sample or standard in the headspace vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes).
-
Retract the fiber and immediately insert it into the hot GC inlet for thermal desorption of the analytes onto the GC column.
-
Run the GC-MS method with an appropriate temperature program and mass spectrometer settings to separate and detect β-Cyclocitral and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of β-Cyclocitral and the internal standard in the chromatograms of the standards and samples.
-
Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Area_IS) / (Concentration_analyte / Concentration_IS).
-
Create a calibration curve by plotting the area ratio (Area_analyte / Area_IS) against the concentration ratio (Concentration_analyte / Concentration_IS).
-
Determine the concentration of β-Cyclocitral in the samples by calculating their area ratio and using the calibration curve.[21]
-
Mandatory Visualization
Caption: Experimental workflow for β-Cyclocitral quantification using an internal standard.
Caption: Logical relationship for selecting an appropriate internal standard.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Comparative study on camphor enantiomers behavior under the conditions of gas-liquid chromatography and reversed-phase high-performance liquid chromatography systems modified with alpha- and beta-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ncasi.org [ncasi.org]
- 10. mdpi.com [mdpi.com]
- 11. Production of β-Cyclocitral and Its Precursor β-Carotene in Microcystis aeruginosa: Variation at Population and Single-Cell Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. shimadzu.co.uk [shimadzu.co.uk]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. beta-Cyclocitral | C10H16O | CID 9895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. β-Cyclocitral - Wikipedia [en.wikipedia.org]
- 20. shimadzu.com [shimadzu.com]
- 21. chem.libretexts.org [chem.libretexts.org]
enhancing the sensitivity of beta-Cyclocitral detection methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β-Cyclocitral detection methods. The focus is on enhancing the sensitivity and accuracy of analytical procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the detection and quantification of β-Cyclocitral.
Issue 1: No or Very Low β-Cyclocitral Signal Detected by GC-MS.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction | β-Cyclocitral may not be effectively released from the sample matrix. Conventional solvent extraction methods are often insufficient.[1][2] | Implement Solid Phase Microextraction (SPME) for more efficient extraction and thermal desorption.[1][2] |
| β-Cyclocitral Precursor Not Converted | β-Cyclocitral may exist in a precursor form within the sample.[2][3][4] | Apply heat (e.g., 60°C) or acidification to the sample during preparation to promote the formation of β-Cyclocitral.[2][3][4] Acidification with a 1-hour storage period has been shown to be more effective than heating.[2][3] |
| Inappropriate SPME Fiber | The SPME fiber may not be suitable for trapping β-Cyclocitral. | Use a 50/30 μm DVB/CAR/PDMS fiber for optimal adsorption.[1] |
| Sub-optimal GC-MS Conditions | The instrument parameters may not be optimized for β-Cyclocitral detection. | Refer to the detailed GC-MS analytical conditions provided in the Experimental Protocols section. |
Issue 2: Poor Reproducibility and Precision in Quantitative Analysis.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Manual Sample Preparation Variability | Inconsistent manual injection and sample preparation can introduce errors. | Utilize an autosampler, such as the AOC-6000 Plus, which supports automated SPME injection and sample preprocessing to improve efficiency and reproducibility.[1] |
| Matrix Effects | Complex sample matrices can interfere with the analysis. | Optimize sample cleanup procedures. The use of SPME can help minimize matrix effects by selectively extracting the analyte.[1] |
| Inconsistent Heating/Acidification | Variations in temperature or incubation time during sample preparation can lead to inconsistent β-Cyclocitral formation. | Precisely control the temperature and duration of the heating or acidification step. |
Issue 3: Difficulty in Detecting β-Cyclocitral with HPLC-UV/Vis.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Lack of a Strong Chromophore | β-Cyclocitral does not possess a strong UV-absorbing chromophore, leading to low sensitivity. | Derivatization of β-Cyclocitral to introduce a UV-active functional group may be necessary.[5] However, this can be complex and may introduce other issues. |
| Low Concentration in Sample | The concentration of β-Cyclocitral may be below the detection limit of the HPLC-UV/Vis system. | Consider using a more sensitive detection method such as GC-MS with SPME, which can achieve detection at the pg/mL level.[1] |
| Mobile Phase Interference | The mobile phase may have high background absorbance at the detection wavelength. | Use an alternative detector such as a Refractive Index Detector (RID) or Mass Spectrometer (MS) if derivatization is not feasible.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is SPME-GC-MS the recommended method for sensitive β-Cyclocitral detection?
A1: SPME-GC-MS is highly recommended due to its superior sensitivity and efficiency in extracting β-Cyclocitral, a volatile organic compound.[1][2] Conventional solvent extraction methods often fail to detect β-Cyclocitral because it requires energy, in the form of heat or acidification, to be released from its precursors within the sample matrix.[1][2] SPME facilitates this by allowing for thermal desorption of the analyte from the sample matrix directly onto the fiber, which is then injected into the GC-MS system.[1][2] This method has been shown to enable quantification down to the picogram-per-milliliter (pg/mL) level.[1]
Q2: What is the importance of heating or acidifying the sample during preparation?
A2: Heating (e.g., at 60°C) or acidification is a critical step for the formation and release of β-Cyclocitral from its precursors.[2][3][4] Studies have indicated that β-Cyclocitral may not exist in its free, intact form within cells but is rather formed from intermediates upon heating or acidification.[2][3] Acidification followed by a one-hour storage period has been demonstrated to be even more effective in increasing the yield of β-Cyclocitral compared to heating alone.[2]
Q3: Can I use derivatization to enhance the detection of β-Cyclocitral?
A3: Derivatization is a technique used to modify an analyte to improve its analytical properties, such as volatility, thermal stability, or detectability.[6][7] For GC-MS analysis, derivatization, often through silylation, can be employed to increase the volatility of compounds.[8] For HPLC-UV analysis, where β-Cyclocitral shows poor response, derivatization could be used to introduce a UV-active functional group. However, for sensitive analysis of β-Cyclocitral, the combination of SPME with GC-MS is generally preferred and has proven to be highly effective without the need for derivatization.[1]
Q4: What are the key parameters to optimize for the SPME-GC-MS method?
A4: Key parameters to optimize include the choice of SPME fiber (50/30 μm DVB/CAR/PDMS is recommended), extraction temperature, sample stirring rate, and the effect of salt addition (salting out) to enhance the release of volatile compounds from the aqueous matrix.[1][4] The analytical conditions for the GC-MS, such as the column type (e.g., SH-PolarWax) and temperature program, are also crucial for good separation and detection.[1]
Quantitative Data Summary
Table 1: Linearity and Recovery Data for β-Cyclocitral Analysis by SPME-GC-MS
| Parameter | Value | Reference |
| Calibration Curve Range | 1.0 – 100.0 pg/mL | [1] |
| Coefficient of Determination (R²) | > 0.999 | [1] |
| Mean Recovery | 105.3% | [1] |
| Relative Standard Deviation (%RSD) | 0.7% | [1] |
Experimental Protocols
Protocol 1: Ultra-Sensitive Analysis of β-Cyclocitral in Water using SPME-GC-MS
This protocol is based on the methodology described by Shimadzu Corporation for the analysis of β-Cyclocitral in water samples.[1]
1. Materials and Reagents:
-
β-Cyclocitral standard (97% purity)
-
tert-Butyl methyl ether (MTBE, 99% purity)
-
Distilled water (Milli-Q or equivalent)
-
Sodium chloride (NaCl)
-
SPME fiber: 50/30 μm DVB/CAR/PDMS
-
GC column: SH-PolarWax (30 m × 0.25 mm I.D., 0.25 μm)
2. Standard Solution Preparation:
-
Prepare a stock solution of β-Cyclocitral at a concentration of 1,000 µg/mL in MTBE.
-
Prepare a series of standard solutions by diluting the stock solution with MTBE to final concentrations of 1.0, 5.0, 10.0, 20.0, 50.0, and 100.0 ng/mL.
3. Calibration Standard Preparation:
-
For each calibration point, add 10 µL of the corresponding standard solution to 10 mL of distilled water in a 20 mL headspace vial.
-
Add 4 g of NaCl to each vial.
-
The resulting final concentrations of the calibration standards will be 1.0, 5.0, 10.0, 20.0, 50.0, and 100.0 pg/mL in distilled water.
4. SPME and GC-MS Analysis:
-
Utilize a GC-MS system equipped with an autosampler capable of SPME (e.g., Shimadzu GCMS-QP2020 NX with AOC-6000 Plus).
-
SPME Conditions:
-
Incubation Temperature: 60°C
-
Incubation Time: 20 min
-
Extraction Time: 20 min
-
Desorption Time: 1 min
-
-
GC Conditions:
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Column Oven Temperature Program: 40°C (hold 5 min) -> 10°C/min to 240°C (hold 5 min)
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
-
MS Conditions:
-
Ion Source Temperature: 200°C
-
Interface Temperature: 250°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor Ions: m/z 137, 152, 109
-
Visualizations
Caption: Experimental workflow for β-Cyclocitral analysis.
Caption: β-Cyclocitral mediated retrograde signaling pathway.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
addressing the impact of pH on beta-Cyclocitral stability and extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the impact of pH on beta-cyclocitral stability and extraction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommendation |
| Low or no detection of β-cyclocitral after solvent extraction. | Formation from Precursors: β-cyclocitral may exist in your sample as a precursor and requires specific conditions to be released. Studies have shown that heating or acidification can be critical for its formation and subsequent detection.[1] | Consider a pre-treatment step of gentle heating (e.g., 60°C) or acidification of your sample before extraction.[1] |
| Incomplete Extraction: The chosen solvent and pH may not be optimal for partitioning β-cyclocitral into the organic phase. | Optimize your liquid-liquid extraction protocol by testing different organic solvents and adjusting the pH of the aqueous phase. Acidic conditions may favor the extraction of β-cyclocitral. | |
| Degradation of β-cyclocitral during sample processing or storage. | pH-mediated Degradation: β-cyclocitral is susceptible to degradation in aqueous solutions, potentially through oxidation to β-cyclocitric acid and other byproducts.[2] This degradation can be influenced by the pH of the medium. | Maintain samples at a neutral or slightly acidic pH during processing and storage. Avoid strongly alkaline conditions. For long-term storage, consider keeping samples at low temperatures (-20°C or -80°C) in a non-aqueous solvent. |
| Oxidation: Being an aldehyde, β-cyclocitral can be sensitive to air and light, leading to oxidation. | Handle samples under an inert atmosphere (e.g., nitrogen or argon) and protect them from light, especially during long-term storage. | |
| Inconsistent extraction efficiency across different sample batches. | Matrix Effects: The composition of your sample matrix can significantly influence the extraction efficiency of β-cyclocitral. | Develop a standardized sample preparation protocol to minimize variability between batches. The use of an internal standard during extraction and analysis is highly recommended to correct for recovery differences. |
| pH Variability: Inconsistent pH of the sample matrix between batches can lead to variable extraction yields. | Always measure and adjust the pH of your sample to a consistent value before performing the extraction. | |
| Formation of unknown peaks in chromatograms. | Degradation Products: The additional peaks may correspond to degradation products of β-cyclocitral, such as β-cyclocitric acid, 2,2,6-trimethylcyclohex-1-ene-1-yl formate (B1220265), or 2,2,6-trimethylcyclohexanone.[2] | Analyze your samples promptly after preparation to minimize degradation. If degradation is suspected, try to identify the byproducts using techniques like GC-MS. |
| Reaction with Solvents: β-cyclocitral, being a reactive aldehyde, might react with certain solvents or impurities over time. | Ensure the use of high-purity solvents and prepare fresh solutions for your experiments. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about the stability and extraction of this compound.
Q1: What is the optimal pH for the stability of this compound in aqueous solutions?
A1: While specific quantitative data on the intrinsic stability of this compound at various pH values is limited, acidic conditions have been noted to be favorable in the context of UV/chlorination degradation processes.[3][4] However, for general stability in aqueous solutions, it is advisable to maintain a neutral to slightly acidic pH to minimize potential degradation. It is known that β-cyclocitral can be oxidized to β-cyclocitric acid, a process that could be pH-dependent.[2]
Q2: How does pH affect the extraction of this compound?
A2: The pH of the aqueous phase is a critical parameter in the liquid-liquid extraction of ionizable compounds. While this compound itself is not strongly ionizable, its extraction can be influenced by the pH due to its potential to participate in acid-base catalyzed reactions or due to the pH-dependent properties of the sample matrix. Acidification is often a key step to release this compound from its precursors in complex samples like cyanobacteria cultures.[1] For a successful extraction, it is recommended to optimize the pH of your specific sample type.
Q3: Which solvent is best for extracting this compound?
A3: The choice of solvent will depend on the extraction technique. For liquid-liquid extraction, solvents such as tert-butyl methyl ether (MTBE) have been used successfully after acidification of the sample.[1] The selection of an appropriate solvent should be based on the polarity of this compound and the nature of the sample matrix. It is recommended to test a range of solvents with varying polarities to determine the most efficient one for your specific application.
Q4: Can I use Solid Phase Microextraction (SPME) for this compound analysis?
A4: Yes, SPME is a commonly used and often preferred method for the analysis of volatile organic compounds like this compound.[1] It has been reported that SPME can be more effective than solvent extraction, in part because the heating step involved in SPME can help release this compound from its precursors.[1]
Q5: What are the main degradation products of this compound?
A5: Under aqueous conditions, this compound can be oxidized to form several products. The most commonly cited degradation product is β-cyclocitric acid.[2] Other identified oxidation products include 2,2,6-trimethylcyclohex-1-ene-1-yl formate and 2,2,6-trimethylcyclohexanone.[2]
Experimental Protocols
Protocol for Determining β-Cyclocitral Stability at Various pH Levels
This protocol provides a framework for assessing the stability of this compound in aqueous solutions at different pH values.
1. Materials:
-
β-cyclocitral standard
-
Buffer solutions (pH 4, 5, 6, 7, 8, 9)
-
High-purity water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Autosampler vials with caps
-
Analytical instrument (e.g., GC-MS, HPLC-UV)
2. Procedure:
-
Prepare a stock solution of β-cyclocitral in a suitable organic solvent.
-
In separate vials, add a known volume of the β-cyclocitral stock solution to each buffer solution to achieve the desired final concentration.
-
Prepare a "time zero" sample for each pH by immediately extracting an aliquot of the buffered solution.
-
Incubate the remaining buffered solutions at a controlled temperature (e.g., 25°C or 37°C) and protect from light.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution.
-
To each aliquot, add a known amount of the internal standard.
-
Extract the β-cyclocitral and the internal standard from the aqueous solution using a suitable organic solvent.
-
Analyze the organic extracts using a validated analytical method.
3. Data Analysis:
-
Calculate the concentration of β-cyclocitral at each time point relative to the internal standard.
-
Plot the concentration of β-cyclocitral versus time for each pH.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) at each pH.
Protocol for Optimized Liquid-Liquid Extraction of β-Cyclocitral
This protocol outlines a method for optimizing the liquid-liquid extraction of this compound from an aqueous matrix.
1. Materials:
-
Aqueous sample containing β-cyclocitral
-
A range of organic extraction solvents (e.g., hexane, ethyl acetate, dichloromethane, MTBE)
-
Acid (e.g., HCl) and base (e.g., NaOH) solutions for pH adjustment
-
Internal standard
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical instrument (e.g., GC-MS)
2. Procedure:
-
Solvent Selection:
-
To separate aliquots of your aqueous sample, add an equal volume of each of the selected organic solvents.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Analyze the organic phase to determine which solvent yields the highest recovery of β-cyclocitral.
-
-
pH Optimization:
-
Using the best solvent identified in the previous step, take several aliquots of your aqueous sample.
-
Adjust the pH of each aliquot to a different value (e.g., 3, 4, 5, 6, 7, 8).
-
Add a known amount of internal standard to each aliquot.
-
Perform the liquid-liquid extraction with the chosen solvent.
-
Analyze the organic extracts to determine the optimal pH for extraction.
-
-
Optimization of Extraction Parameters:
-
Further optimize the extraction by varying the solvent-to-sample volume ratio, the number of extractions, and the mixing time.
-
3. Data Analysis:
-
Calculate the extraction recovery at each condition by comparing the amount of β-cyclocitral extracted to the amount in a standard solution.
-
Determine the optimal solvent, pH, and other extraction parameters that provide the highest and most reproducible recovery.
Visualizations
Caption: Potential degradation pathway of β-cyclocitral in aqueous solution.
Caption: General workflow for the liquid-liquid extraction of β-cyclocitral.
Caption: Decision tree for troubleshooting low β-cyclocitral recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Characteristic oxidation behavior of β-cyclocitral from the cyanobacterium Microcystis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics and pathways of β-cyclocitral and β-ionone during UV photolysis and UV/chlorination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
refinement of protocols for studying beta-Cyclocitral in soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying β-cyclocitral in soil matrices. The information is tailored for researchers, scientists, and professionals in drug development to refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is β-cyclocitral and why is it studied in soil?
A1: β-cyclocitral is a volatile apocarotenoid, a byproduct of β-carotene oxidation.[1][2] It is investigated in soil due to its roles in plant development, including promoting root growth and enhancing stress tolerance, which has potential agricultural applications.[3][4] Its presence can also be an indicator of microbial activity, as it is produced by various microorganisms like cyanobacteria.[1][5]
Q2: Which analytical technique is most suitable for β-cyclocitral analysis in soil?
A2: Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing volatile organic compounds (VOCs) like β-cyclocitral in soil.[6][7] For sample introduction, headspace (HS) and purge-and-trap (P&T) are common techniques.[7][8] However, solid-phase microextraction (SPME) followed by GC-MS has shown high sensitivity for β-cyclocitral, especially in complex matrices where conventional solvent extraction may fail.[5][9]
Q3: Can I use solvent extraction for β-cyclocitral from soil?
A3: Solvent extraction methods are often hampered by dilution effects and solvent bias, which can impact sensitivity for VOCs like β-cyclocitral.[10] Studies have shown that conventional solvent extraction may fail to detect β-cyclocitral, while SPME is successful.[5][9] This could be due to the volatile nature of β-cyclocitral and its potential to be an artifact of thermal or chemical treatment during analysis rather than existing in its free form in the sample.[5]
Q4: What is the "matrix effect" and how can it affect my results?
A4: The soil matrix, with its variable composition of sand, clay, and organic matter, can interfere with the analysis of β-cyclocitral.[8][11] This "matrix effect" can suppress or enhance the analytical signal, leading to inaccurate quantification.[12][13][14] To mitigate this, it is recommended to use matrix-matched calibration standards or perform spike and recovery experiments to assess and correct for these effects.[15][16]
Troubleshooting Guide
Problem 1: Low or no recovery of β-cyclocitral.
-
Possible Cause: Inefficient extraction method.
-
Possible Cause: Degradation of the analyte.
-
Solution: β-cyclocitral can be degraded by UV light and chlorination.[17] Ensure samples are stored in amber vials and protected from light. Minimize sample handling and analysis time.
-
-
Possible Cause: Inappropriate sample storage.
Problem 2: Poor chromatographic peak shape (e.g., tailing).
-
Possible Cause: Active sites in the GC inlet or column.
-
Solution: Use a deactivated inlet liner and a high-quality capillary column suitable for VOC analysis. Regular maintenance, such as baking the column and replacing the liner, is crucial.
-
-
Possible Cause: Co-eluting matrix components.
-
Solution: Optimize the GC temperature program to improve separation. A slower temperature ramp or an isothermal hold can enhance resolution. Consider using a column with a different stationary phase.
-
Problem 3: High variability between replicate samples.
-
Possible Cause: Inhomogeneous distribution of β-cyclocitral in the soil sample.
-
Solution: Thoroughly homogenize the soil sample before taking subsamples for analysis. This can be done by sieving and mixing the soil.[20]
-
-
Possible Cause: Inconsistent spiking procedure for standards.
-
Solution: For spike and recovery experiments, ensure the standard is uniformly distributed throughout the soil. This can be achieved by adding the standard solution to a subsample, allowing the solvent to evaporate, and then thoroughly mixing it with the rest of the sample.[21] Mechanical shaking can aid in distribution.[22]
-
Problem 4: Suspected artifact formation of β-cyclocitral during analysis.
-
Possible Cause: Thermal or acid-catalyzed conversion of β-carotene or its precursors.
-
Solution: Be aware that heating or acidification during sample preparation can lead to the formation of β-cyclocitral.[5] Analyze a sample with and without the heating or acidification step to assess the contribution of artifact formation. Report the sample preparation conditions clearly in your methodology.
-
Data Presentation
Table 1: Recommended GC-MS Parameters for β-Cyclocitral Analysis
| Parameter | Recommended Setting |
| GC Column | SH-PolarWax (30 m x 0.25 mm I.D., 0.25 µm) or similar |
| Injector Temperature | 260 °C |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp at 10 °C/min to 210 °C (hold 5 min) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | 152 |
| Qualifier Ion (m/z) | 137 |
Source: Adapted from Shimadzu Application News and Molecules, 2020.[5][9]
Table 2: SPME Parameters for β-Cyclocitral Extraction from Soil
| Parameter | Recommended Condition |
| SPME Fiber | 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |
| Extraction Temperature | 60 °C (Heating is critical) |
| Extraction Time | 30 - 60 minutes |
| Desorption Temperature | 260 °C |
| Desorption Time | 10 minutes |
| Sample Agitation | Continuous stirring or vortexing |
| Salt Addition | Addition of NaCl (e.g., 4g per 10 mL sample) to increase ionic strength |
Source: Based on findings from Molecules, 2020 and Shimadzu Application News.[5][9]
Experimental Protocols
Protocol 1: Soil Sample Preparation and Spiking
-
Collect soil samples and store them in airtight containers at -20°C until analysis.
-
Prior to analysis, thaw the samples and homogenize them by passing them through a 2 mm sieve.[20]
-
For spike and recovery experiments, weigh a known amount of homogenized soil (e.g., 5 g) into a headspace vial.
-
Prepare a stock solution of β-cyclocitral in a suitable solvent like methanol (B129727) or acetone.
-
Add a known volume of the stock solution to the soil sample to achieve the desired spiking concentration.
-
Gently mix the spiked sample and allow the solvent to evaporate for a short period (e.g., 30 minutes) in a fume hood.
-
Seal the vial immediately after solvent evaporation to prevent loss of the volatile analyte.
Protocol 2: SPME-GC-MS Analysis of β-Cyclocitral in Soil
-
Place the sealed headspace vial containing the soil sample into an autosampler with an agitator and heater.
-
Equilibrate the sample at 60°C for 5-10 minutes with continuous agitation.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30-60 minutes at 60°C with continued agitation.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 260°C for 10 minutes.
-
Start the GC-MS analysis using the parameters outlined in Table 1.
-
Quantify the β-cyclocitral concentration by comparing the peak area to a calibration curve prepared with matrix-matched standards.
Visualizations
Caption: Experimental workflow for β-cyclocitral analysis in soil.
Caption: Troubleshooting decision tree for low β-cyclocitral signal.
Caption: Potential for β-cyclocitral formation during analysis.
References
- 1. β-Cyclocitral - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. β-Cyclocitral is a conserved root growth regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. pacelabs.com [pacelabs.com]
- 7. Volatile Organic Compounds (VOCs) Analysis in Soil | Agilent [agilent.com]
- 8. gcms.cz [gcms.cz]
- 9. shimadzu.com [shimadzu.com]
- 10. The science beneath your feet - untargeted approaches to volatile organic compound (VOC) emissions from soil | Markes International [markes.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Degradation kinetics and pathways of β-cyclocitral and β-ionone during UV photolysis and UV/chlorination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydrocarbon degradation by a soil microbial population with beta-cyclodextrin as surfactant to enhance bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microbial flora analysis for the degradation of beta-cypermethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. files.isric.org [files.isric.org]
- 21. Method for spiking soil samples with organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Validating the In Vivo Biological Activity of Synthetic Beta-Cyclocitral: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo biological activity of synthetic beta-cyclocitral with other chemical elicitors known to enhance plant resilience to abiotic stressors. The information is curated to assist researchers in selecting and designing experiments for validating compounds that can improve crop performance under challenging environmental conditions.
Overview of this compound and Alternatives
This compound, a volatile apocarotenoid derived from the oxidation of β-carotene, has emerged as a significant signaling molecule in plants, enhancing tolerance to photooxidative and drought stress.[1][2] Its application primes plants for stress by inducing a range of physiological and molecular responses.[1] This guide compares the in vivo effects of this compound with several other well-documented stress-mitigating compounds:
-
Beta-cyclocitric Acid (β-CCA): A less volatile, water-soluble derivative of this compound that also plays a crucial role in drought tolerance.[3][4][5][6]
-
Salicylic (B10762653) Acid (SA): A phenolic phytohormone integral to plant defense signaling against both biotic and abiotic stresses.
-
Proline: An amino acid that acts as an osmoprotectant, accumulating in plants under various stress conditions to maintain cellular water balance.
-
Chitosan: A naturally derived polysaccharide known to elicit defense responses and promote plant growth under stress.
-
Melatonin: A pleiotropic molecule recognized for its role as a potent antioxidant and signaling molecule in plant stress tolerance.
-
Paclobutrazol (B33190) (PBZ): A synthetic plant growth regulator that can enhance stress tolerance, often by modulating root architecture.[7]
Comparative Performance Data
The following tables summarize quantitative data from various in vivo studies on the effects of this compound and its alternatives on plant performance under abiotic stress. It is important to note that the experimental conditions, including plant species, stress levels, and application methods, vary between studies, making direct comparisons challenging.
Table 1: Effect of this compound and Beta-cyclocitric Acid on Plant Drought Tolerance
| Compound | Plant Species | Concentration | Application Method | Key Quantitative Finding(s) | Reference |
| This compound | Solanum lycopersicum (Tomato) | Not specified (exogenous treatment) | Not specified | Increased proline accumulation and superoxide (B77818) dismutase (SOD) activity in drought-exposed plants. | [1] |
| beta-Cyclocitric Acid | Arabidopsis thaliana | 1.5 mM | Soil drench | Pre-treated plants remained fully turgid after 10 days of water deprivation, while control plants wilted. | [3] |
| beta-Cyclocitric Acid | Arabidopsis thaliana | 1.5 mM | Watering | Leaf relative water content (RWC) was significantly higher in treated plants throughout the drought period. | [6] |
| beta-Cyclocitric Acid | Solanum lycopersicum (Tomato) | 1.5 mM | Irrigation | Treated plants retained more water and showed fewer signs of dehydration under drought. | [5] |
Table 2: Comparative Effects of Salicylic Acid, Proline, and Chitosan on Plant Abiotic Stress Tolerance
| Compound | Plant Species | Stress Type | Concentration | Application Method | Key Quantitative Finding(s) | Reference |
| Salicylic Acid | Triticum aestivum (Wheat) | Drought | 0.5 mM | Foliar spray | Increased photosynthetic rate by 25% in drought-stressed plants compared to untreated stressed plants. | [8] |
| Proline | Triticum aestivum (Wheat) | Salt | 50 mM & 100 mM | Foliar spray | Significantly improved germination, growth, and biochemical attributes under salt stress. | [9] |
| Chitosan | Zea mays (Maize) | Drought | 50 ppm | Seedling treatment | Increased chlorophyll (B73375) content and suppressed H2O2, MDA, and proline content in drought-stressed plants. |
Table 3: Influence of Melatonin and Paclobutrazol on Plant Growth and Stress Response
| Compound | Plant Species | Stress/Condition | Concentration | Application Method | Key Quantitative Finding(s) | Reference |
| Melatonin | Various | Abiotic Stress | Various | Exogenous application | Enhances detoxification, promotes physiological activities, and upregulates stress-responsive genes. | |
| Paclobutrazol | Phoebe bournei | Root development | 6 mg/L | Not specified | Increased total root length by 69.90%, root surface area by 56.35%, and lateral root number by 47.17%. | [10] |
| Paclobutrazol | Quercus palustris & Quercus alba | Root development | 2 g a.i. per inch dbh | Soil injection | Significantly increased fine root densities. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are summaries of experimental protocols from key studies cited in this guide.
Drought Stress Tolerance Induced by Beta-cyclocitric Acid in Arabidopsis thaliana
-
Plant Material and Growth Conditions: Arabidopsis thaliana (ecotype Col 0) were grown for 5 weeks in short-day conditions (8h/16h, day/night) at a moderate photon flux density (~150 µmol photons m⁻² s⁻¹) with controlled temperature and humidity.
-
Treatment Application: Plants were watered with 25 ml per pot of a 1.5 mM β-CCA solution. Control plants received water acidified with citric acid to the same pH.
-
Drought Stress Induction: Watering was withheld for a period of 7 to 10 days.
-
Phenotypic and Physiological Analysis: Plant turgidity was visually assessed. Leaf relative water content (RWC) was measured to quantify plant water status. Stomatal conductance was measured using a porometer or an infrared gas analyzer (IRGA).[4][6]
Evaluation of Salicylic Acid Effects on Wheat Under Drought Stress
-
Plant Material: Six ecotypes of Sardari winter wheat were used.
-
Treatments: Plants were subjected to drought stress (30% of field capacity) and/or foliar application of 0.5 mM salicylic acid.
-
Photosynthetic Measurements: Photosynthetic rate, stomatal conductance, carboxylation efficiency, and transpiration rate were measured.
-
Biochemical Assays: Membrane electrolyte leakage and lipid peroxidation were determined to assess membrane stability. Chlorophyll content and antioxidant enzyme activities were also measured.[8]
Proline Application to Mitigate Salt Stress in Wheat
-
Plant Material: Two cultivars of Triticum aestivum L. were used.
-
Stress and Treatment Application: Plants were subjected to different levels of salt stress (50 mM and 100 mM NaCl). Proline (50 mM and 100 mM) was applied as a foliar spray.
-
Data Collection: Germination parameters, growth attributes (root and shoot length, biomass), and biochemical compositions (photosynthetic pigments, flavonoids, mineral ion uptake) were analyzed.[9]
Paclobutrazol-Induced Root Development in Phoebe bournei
-
Plant Material: Seedlings of the difficult-to-root plant Phoebe bournei.
-
Treatment: Seedlings were treated with different concentrations of paclobutrazol (0.6 mg/L, 6 mg/L, and 60 mg/L).
-
Root Morphology Analysis: Total root length, root surface area, and the number of lateral roots were measured.
-
Hormone Quantification: Endogenous levels of indole-3-acetic acid (IAA) and abscisic acid (ABA) were quantified to investigate the hormonal regulation of root growth.[10]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the bioactivity of these compounds is essential for their targeted application. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
This compound Induced Stress Signaling
Caption: this compound signaling pathway in response to abiotic stress.
Melatonin Biosynthesis and Signaling in Plant Stress Response
Caption: Melatonin biosynthesis and its role in plant abiotic stress signaling.
General Workflow for Validating a Chemical Elicitor's In Vivo Activity
Caption: A generalized experimental workflow for in vivo validation.
Conclusion
This compound is a promising natural compound for enhancing plant abiotic stress tolerance. This guide provides a comparative framework against other known chemical elicitors, highlighting the available quantitative data and experimental approaches. While direct comparative studies are limited, the compiled information on individual compound efficacy, coupled with insights into their signaling pathways, offers a valuable resource for researchers. Future studies should focus on direct comparative trials under standardized stress conditions to provide a clearer understanding of the relative performance of these bioactive compounds for agricultural applications.
References
- 1. Exogenous β-cyclocitral treatment primes tomato plants against drought by inducing tolerance traits, independent of abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Cyclocitral, a Master Regulator of Multiple Stress-Responsive Genes in Solanum lycopersicum L. Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The response of Arabidopsis to the apocarotenoid β-cyclocitric acid reveals a role for SIAMESE-RELATED 5 in root development and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The Apocarotenoid β-Cyclocitric Acid Elicits Drought Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total Root and Shoot Biomass Inhibited by Paclobutrazol Application on Common Landscape Trees | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 8. Salicylic acid alleviated the effect of drought stress on photosynthetic characteristics and leaf protein pattern in winter wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aloki.hu [aloki.hu]
- 10. mdpi.com [mdpi.com]
Beta-Cyclocitral vs. Abscisic Acid: A Comparative Guide to Their Roles in Plant Stress Responses
Introduction
In the intricate world of plant biology, survival hinges on the ability to perceive and respond to a myriad of environmental stresses. Phytohormones and signaling molecules are central to orchestrating these adaptive responses. Among these, abscisic acid (ABA) has long been recognized as a key player in mediating abiotic stress responses, particularly drought.[1][2][3] However, recent research has illuminated the significant role of beta-cyclocitral (β-cyclocitral), a volatile apocarotenoid derived from β-carotene, as a potent regulator of stress tolerance, often acting independently of the classical ABA pathway.[4][5][6] This guide provides a comprehensive comparison of this compound and abscisic acid, detailing their signaling pathways, mechanisms of action, and experimental evidence supporting their roles in plant stress mitigation.
Comparative Analysis of this compound and Abscisic Acid in Plant Stress Responses
This compound and abscisic acid, while both crucial for plant survival under adverse conditions, employ distinct mechanisms to confer stress tolerance. ABA is a well-established hormone that regulates a wide array of developmental processes and stress responses, most notably by inducing stomatal closure to reduce water loss during drought.[1][2] In contrast, this compound has emerged as a novel signaling molecule that enhances plant resilience to a variety of stresses, including photooxidative stress, drought, and herbivory, through ABA-independent pathways.[4][5][7][8]
One of the key distinctions lies in their signaling cascades. The ABA signaling pathway is well-characterized, involving receptors like PYR/PYL/RCAR, protein phosphatases (PP2Cs), and kinases (SnRK2s) that ultimately lead to the regulation of downstream genes and physiological responses.[1] this compound, on the other hand, mediates a retrograde signal from the chloroplasts to the nucleus, activating a detoxification response and upregulating multiple stress-responsive genes without inducing ABA biosynthesis.[4][9][10]
Quantitative Data Summary
The following table summarizes the comparative effects of exogenous application of this compound and ABA on various stress-related parameters in plants, as documented in scientific literature.
| Parameter | This compound Treatment | Abscisic Acid (ABA) Treatment | Key Findings |
| Stomatal Conductance | No significant change or slight increase under drought.[6] | Significant decrease, inducing stomatal closure.[1][2] | β-cyclocitral enhances drought tolerance without the typical ABA-induced stomatal closure.[6] |
| Relative Water Content (RWC) | Higher RWC maintained under drought stress.[6] | Helps maintain RWC, primarily through stomatal closure. | Both compounds contribute to maintaining water status, but through different primary mechanisms. |
| Photosynthesis Rate | Increased photosynthetic rate under drought.[6] | Can decrease due to stomatal closure limiting CO2 uptake. | β-cyclocitral appears to preserve photosynthetic activity under stress.[6] |
| Root Growth | Promotes primary root length and lateral root branching.[11][12] | Can inhibit primary root growth at high concentrations but may promote lateral root formation.[11] | β-cyclocitral is a potent root growth promoter, which can enhance water and nutrient uptake.[11][12] |
| Stress-Responsive Gene Expression | Upregulates a broad range of stress-responsive genes, including those related to detoxification and heat shock proteins, independent of ABA biosynthetic genes.[4][10] | Induces the expression of a well-defined set of ABA-responsive genes containing the ABRE element in their promoters.[3] | The two molecules activate largely distinct sets of stress-responsive genes.[4] |
| Proline Accumulation | Enhances proline accumulation.[5] | Known to induce proline biosynthesis as an osmoprotectant. | Both contribute to osmotic adjustment. |
| Superoxide Dismutase (SOD) Activity | Increases SOD activity.[5] | Can modulate antioxidant enzyme activity as part of the stress response. | Both are involved in managing oxidative stress. |
| ABA Levels | Does not increase endogenous ABA levels.[5][6] | Directly increases the overall ABA concentration. | This highlights the ABA-independent nature of β-cyclocitral's action.[5][6] |
Signaling Pathways
The signaling pathways of this compound and abscisic acid are distinct, reflecting their different modes of action in conferring stress tolerance.
This compound Signaling Pathway
This compound acts as a retrograde signal, originating from the photo-oxidation of β-carotene in the chloroplasts under stress conditions. This signal is then transduced to the nucleus to regulate gene expression.
Caption: this compound signaling pathway.
Abscisic Acid (ABA) Signaling Pathway
The ABA signaling pathway is a well-established cascade that is initiated by the binding of ABA to its receptors, leading to the activation of downstream transcription factors and the regulation of gene expression.
Caption: Abscisic acid (ABA) signaling pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies used to compare the effects of this compound and ABA on plant stress responses.
Plant Material and Stress Treatment
-
Plant Growth: Grow plants (e.g., Arabidopsis thaliana, Tomato (Solanum lycopersicum)) in a controlled environment (e.g., growth chamber with controlled light, temperature, and humidity).
-
Treatment Application: Apply this compound and ABA to the plants. This can be done by watering the soil with a solution of the compound, spraying the leaves, or adding it to the hydroponic solution. Include a mock-treated control group.
-
Stress Induction: Induce the desired stress, for example, drought stress by withholding water, or high light stress by exposing plants to intense light.
Measurement of Physiological Parameters
-
Relative Water Content (RWC):
-
Excise a leaf and record its fresh weight (FW).
-
Immerse the leaf in deionized water for a specified period (e.g., 4 hours) to achieve full turgor and record the turgid weight (TW).
-
Dry the leaf in an oven at a specific temperature (e.g., 80°C) until a constant weight is achieved to get the dry weight (DW).
-
Calculate RWC using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100.
-
-
Stomatal Conductance:
-
Use a porometer to measure the rate of gas exchange (water vapor) through the stomata on the leaf surface.
-
Take measurements at a consistent time of day to minimize diurnal variations.
-
-
Photosynthesis Rate:
-
Use an infrared gas analyzer (IRGA) to measure the rate of CO2 assimilation by the leaves.
-
Molecular Analysis
-
Gene Expression Analysis (qRT-PCR):
-
Harvest plant tissue (e.g., leaves, roots) at different time points after treatment and stress induction.
-
Extract total RNA from the tissue.
-
Synthesize complementary DNA (cDNA) from the RNA template.
-
Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for target stress-responsive genes and housekeeping genes for normalization.
-
-
Phytohormone Quantification:
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for comparing the effects of this compound and ABA on plant drought stress response.
Caption: Experimental workflow for comparison.
Conclusion
The comparative analysis of this compound and abscisic acid reveals two distinct yet complementary pathways for enhancing plant stress tolerance. While ABA remains a cornerstone of the abiotic stress response, particularly in regulating water balance through stomatal control, this compound offers an alternative, ABA-independent mechanism. This novel pathway, involving retrograde signaling and the activation of a broad detoxification and stress-responsive gene network, provides new avenues for understanding and improving plant resilience. The ability of this compound to promote stress tolerance without the associated growth inhibition often seen with high levels of ABA makes it a particularly attractive target for developing strategies to enhance crop performance in challenging environments. Further research into the interplay and potential synergies between these two signaling molecules will undoubtedly deepen our understanding of the complex regulatory networks governing plant responses to environmental stress.
References
- 1. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]
- 2. Mechanisms of Abscisic Acid-Mediated Drought Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abscisic Acid and Abiotic Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Cyclocitral, a Master Regulator of Multiple Stress-Responsive Genes in Solanum lycopersicum L. Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exogenous β-cyclocitral treatment primes tomato plants against drought by inducing tolerance traits, independent of abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | β-Cyclocitral as a Cross-Species Mediator of Abiotic Stress Signaling: Insights and Future Directions Toward Crop Improvement [frontiersin.org]
- 9. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. β-Cyclocitral is a conserved root growth regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endogenous ABA Extraction and Measurement from Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Beta-Cyclocitral and Beta-Ionone Effects for Researchers
An objective guide for researchers, scientists, and drug development professionals detailing the comparative biological effects of beta-cyclocitral and beta-ionone (B89335), supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparative analysis of the biological activities of two prominent apocarotenoids, this compound and beta-ionone. Derived from the oxidative cleavage of carotenoids, these volatile compounds play significant roles in various biological processes, from stress signaling in plants to pharmacological effects in animal models. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant signaling pathways to facilitate a deeper understanding of their distinct and overlapping functions.
Data Presentation: Quantitative Comparison of Effects
The following tables summarize the key quantitative data comparing the biological effects of this compound and beta-ionone.
| Parameter | This compound | beta-Ionone | Reference |
| Effect on Root Architecture in Arabidopsis thaliana | Induces primary root and lateral root growth. The number of meristematic cells in the root increased by over 20%. | Does not increase lateral root branching. | [1][2] |
| Induction of Stress-Responsive Genes in Arabidopsis thaliana (Fold Change vs. Control) | [3] | ||
| GSTU13 (Singlet Oxygen Marker) | Significant induction | No significant effect | [3] |
| MAPKKK18 (Singlet Oxygen Marker) | Significant induction | No significant effect | [3] |
| CRK21 (Hydrogen Peroxide Marker) | No significant effect | No significant effect | [3] |
| OAP2 (Hydrogen Peroxide Marker) | No significant effect | No significant effect | [3] |
| Anticancer Activity (IC50 Values) | Data not available | DU145 (Prostate Cancer): 210 µM; LNCaP (Prostate Cancer): 130 µM; PC-3 (Prostate Cancer): 130 µM; SGC-7901 (Gastric Adenocarcinoma): 89 µM | [4][5] |
| Effect on Plant Pathogen Resistance | Induces expression of multiple stress-responsive genes, suggesting a role in defense. | Enhances resistance to Botrytis cinerea in Arabidopsis, tobacco, and tomato. | [6][7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Caption: this compound signaling pathway in plants.
Caption: beta-Ionone signaling in animal cells.
Experimental Workflow
Caption: Comparative experimental workflow diagram.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
Plant Growth and Volatile Compound Treatment (Arabidopsis thaliana)
Objective: To assess the effects of volatile this compound and beta-ionone on plant growth and gene expression.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype).
-
Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324).
-
Petri dishes (90 mm).
-
Airtight transparent boxes.
-
Cotton wicks.
-
This compound (≥97% purity).
-
Beta-ionone (≥97% purity).
-
Growth chamber with controlled light and temperature.
Protocol:
-
Sterilize Arabidopsis thaliana seeds and sow them on MS agar plates.
-
Vernalize the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber under long-day conditions (16 h light/8 h dark) at 22°C.
-
After 7-10 days, transfer the seedlings to new MS plates.
-
Place the open Petri dishes inside airtight transparent boxes.
-
For volatile treatment, place a cotton wick inside the box, separate from the plates.
-
Apply the desired amount of pure this compound or beta-ionone (e.g., 50 µL) onto the cotton wick. For the control, apply the same volume of the solvent (e.g., ethanol (B145695) or water).[3]
-
Seal the boxes and incubate in the growth chamber for the specified duration (e.g., 4 hours for gene expression analysis or several days for root growth assays).[3]
-
Following treatment, harvest plant material for analysis (e.g., root imaging, RNA extraction).
Root Growth Quantification in Arabidopsis thaliana
Objective: To quantitatively measure the effect of this compound and beta-ionone on primary root length and lateral root density.
Materials:
-
Arabidopsis thaliana seedlings grown on vertical MS agar plates.
-
Flatbed scanner or a high-resolution camera.
-
Image analysis software (e.g., ImageJ with the NeuronJ plugin or RootNav).
Protocol:
-
After the treatment period, remove the lids from the Petri dishes and capture high-resolution images of the plates.
-
Import the images into the image analysis software.
-
Calibrate the software using the dimensions of the Petri dish as a scale.
-
Trace the primary root from the root-shoot junction to the tip to measure its length.
-
Count the number of emerged lateral roots along the primary root.
-
Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the root parameters between control and treated plants.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the relative expression levels of target genes in response to this compound and beta-ionone treatment.
Materials:
-
Plant tissue harvested from treated and control plants.
-
Liquid nitrogen.
-
RNA extraction kit.
-
DNase I.
-
cDNA synthesis kit.
-
qPCR master mix (containing SYBR Green).
-
Gene-specific primers.
-
qRT-PCR instrument.
Protocol:
-
Immediately freeze the harvested plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reactions in a 96-well plate, including the cDNA template, gene-specific forward and reverse primers, and qPCR master mix. Include no-template controls and no-reverse-transcriptase controls.
-
Run the qRT-PCR program on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a stable reference gene (e.g., ACTIN2).
Anticancer Activity Assessment by MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of beta-ionone on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., DU145, LNCaP, PC-3, SGC-7901).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Beta-ionone.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
Microplate reader.
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of beta-ionone in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of beta-ionone. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the cell viability against the log of the beta-ionone concentration and determine the IC50 value using non-linear regression analysis.
Botrytis cinerea Resistance Assay in Arabidopsis thaliana
Objective: To evaluate the effect of beta-ionone pretreatment on the resistance of Arabidopsis to the fungal pathogen Botrytis cinerea.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old).
-
Botrytis cinerea culture.
-
Potato Dextrose Agar (PDA) plates.
-
Spore suspension buffer (e.g., 1/2 potato dextrose broth).
-
Hemocytometer.
-
Beta-ionone solution.
-
Humid chamber.
Protocol:
-
Grow Botrytis cinerea on PDA plates for 10-14 days to allow for sporulation.
-
Harvest the spores by flooding the plate with spore suspension buffer and gently scraping the surface.
-
Filter the spore suspension through miracloth to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 2 x 10^5 spores/mL).
-
Pre-treat the Arabidopsis plants with a beta-ionone solution (e.g., by spraying) 24 hours prior to inoculation. Control plants should be treated with a mock solution.[7]
-
Inoculate the leaves of the treated and control plants by placing a droplet (e.g., 5 µL) of the B. cinerea spore suspension onto the leaf surface.
-
Place the inoculated plants in a humid chamber to maintain high humidity, which is conducive to fungal infection.
-
Incubate the plants for 48-72 hours.
-
Measure the lesion size (diameter) on the inoculated leaves as an indicator of disease progression.
-
Statistically compare the lesion sizes between beta-ionone-treated and control plants.
References
- 1. β-Cyclocitral is a conserved root growth regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Beta-Cyclocitral
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary analytical techniques for the quantification of beta-cyclocitral: Gas Chromatography-Mass Spectrometry (GC-MS), particularly with Solid Phase Microextraction (SPME), and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for accurate and reliable results in research and development. This document outlines the performance characteristics, experimental protocols, and underlying principles of each method to aid in the selection of the most suitable technique for your specific application.
Methodology Comparison
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification based on mass spectra. The use of SPME as a sample preparation technique for GC-MS provides a solvent-free, efficient, and highly sensitive method for detecting this compound, especially at trace levels in complex matrices.[1][2]
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, which is volatile, reverse-phase HPLC is a viable method, offering straightforward sample preparation for liquid samples.[3]
The choice between GC-MS and HPLC depends on factors such as the required sensitivity, the sample matrix, and the specific goals of the analysis. For ultra-trace level detection, SPME-GC-MS is often the preferred method due to its exceptional sensitivity.[1][2] However, HPLC can be a robust and reliable alternative, particularly when analyzing samples in which this compound is present at higher concentrations or when a simpler sample preparation workflow is desired.
Data Presentation: Quantitative Performance
The following table summarizes the validation parameters for SPME-GC-MS and provides typical performance characteristics for an RP-HPLC method for the analysis of this compound.
| Parameter | SPME-GC-MS | RP-HPLC |
| Linearity (r²) | > 0.999[1] | Typically > 0.99 |
| Limit of Detection (LOD) | pg/mL level | Typically ng/mL to µg/mL |
| Limit of Quantification (LOQ) | 1.0 pg/mL | Typically ng/mL to µg/mL |
| Accuracy (Recovery %) | 105.3%[1] | Typically 98-102% |
| Precision (%RSD) | 0.7%[1] | Typically < 2% |
Note: The HPLC data is based on typical performance characteristics of validated reverse-phase HPLC methods for similar analytes, as specific, comprehensive validation reports for this compound were not available in a single source.
Experimental Protocols
SPME-GC-MS Protocol for this compound Analysis
This protocol is adapted from a validated method for the ultra-sensitive quantification of this compound in water.[1]
1. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1,000 µg/mL) in a suitable solvent like methyl tert-butyl ether (MTBE).
-
Create a series of standard solutions by diluting the stock solution to final concentrations ranging from 1.0 to 100.0 ng/mL in MTBE.
-
For calibration standards, add 10 µL of each standard solution to 10 mL of distilled water in a 20 mL headspace vial.
-
Add 4 g of NaCl to each vial to improve the extraction efficiency. The final concentrations will be in the range of 1.0 to 100.0 pg/mL.
2. SPME Procedure:
-
Use a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.
-
Place the sample vial in a heater/agitator.
-
Expose the SPME fiber to the headspace of the sample at 60°C for 20 minutes with agitation. Heating is a critical step as it can promote the formation of this compound from its precursors.[4]
3. GC-MS Conditions:
-
GC System: Shimadzu GCMS-QP2020 NX or equivalent.
-
Column: SH-PolarWax (30 m × 0.25 mm I.D., 0.25 µm film thickness) or similar polar capillary column.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 40°C (hold for 5 min), ramp to 210°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS System:
-
Ion Source Temperature: 200°C.
-
Interface Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 152, 137).
-
Reverse-Phase HPLC Protocol for this compound Analysis
This protocol is based on a method for the analysis of this compound in plant extracts.[3]
1. Sample Preparation:
-
Extract the sample with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
Prepare a stock solution of this compound in the mobile phase.
-
Generate a calibration curve by preparing a series of dilutions of the stock solution.
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or similar C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 95% Solvent A.
-
Hold at 95% A for 1 minute.
-
Linearly increase to 95% Solvent B over 14 minutes.
-
Return to 95% Solvent A over 2.5 minutes and hold for 2.5 minutes for column re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of 242 nm (based on the UV absorbance maximum of the this compound chromophore).
Visualizations
Caption: Workflow for the cross-validation of GC-MS and HPLC methods for this compound analysis.
Caption: Key principles and characteristics of GC-MS versus HPLC for this compound analysis.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Ultra-Sensitive Analysis of β-cyclocitral in Water Using Solid Phase Micro Extraction and Gas ChromatographyâMass Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. β-Cyclocitral-Mediated Metabolic Changes Optimize Growth and Defense Responses in Solanum lycopersicum L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Guide to the Structure-Activity Relationship of β-Cyclocitral Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of β-cyclocitral derivatives, focusing on their structure-activity relationships (SAR). Experimental data is presented to objectively assess their performance against alternative compounds, offering valuable insights for the development of new therapeutic agents and agricultural chemicals.
Introduction to β-Cyclocitral and its Derivatives
β-Cyclocitral is a naturally occurring apocarotenoid, a cleavage product of β-carotene, found in various plants, cyanobacteria, and fungi.[1][2] It is recognized as a signaling molecule involved in plant responses to abiotic stresses such as drought and high light intensity.[3] Derivatives of β-cyclocitral, modified at the aldehyde functional group or the cyclohexene (B86901) ring, have been synthesized and evaluated for a range of biological activities, including plant growth regulation, antimicrobial effects, and cytotoxicity. Understanding the relationship between the chemical structure of these derivatives and their biological function is crucial for designing more potent and selective compounds.
Performance Comparison: β-Cyclocitral Derivatives in Plant Stress Tolerance
β-Cyclocitral and its derivatives have demonstrated significant potential in enhancing plant resilience to environmental stressors. Their primary mode of action involves regulating gene expression and physiological responses to mitigate damage from conditions like salinity and drought.
Promoting Root Growth Under Salt Stress
Soil salinization is a major agricultural challenge, limiting crop productivity. β-Cyclocitral has been identified as a promoter of root growth in various plant species, including rice and tomato, particularly under salt stress.[2][4] However, its volatility and instability in aqueous solutions limit its practical application. To address this, researchers have synthesized more stable derivatives.
A notable example is the acyl hydrazone derivative, DQC-8 . Studies have shown that DQC-8 is significantly more stable in water than β-cyclocitral and demonstrates superior efficacy in promoting root growth under saline conditions.[5]
Table 1: Comparison of β-Cyclocitral and its Derivative DQC-8 on Rice Root Growth Under Salt Stress
| Compound | Concentration | Primary Root Length Increase (%) (vs. Untreated Control) | Plant Biomass Increase (%) (vs. Untreated Control) | Stability in Water (retained after 6 days) |
| β-Cyclocitral | 750 nM | 30%[4] | Not Reported | 0.42%[5] |
| DQC-8 | Not Specified | 61% (in 9311 rice under 100 mM NaCl)[5] | up to 24% (in 9311 rice under 100 mM NaCl)[5] | >30% (after 31 days)[5] |
Structure-Activity Relationship Insights: The modification of the aldehyde group in β-cyclocitral to an acyl hydrazone moiety in DQC-8 significantly enhances its stability and biological activity in promoting root growth under salt stress. This suggests that the core cyclohexene ring structure is essential for activity, while modifications to the side chain can improve physicochemical properties and efficacy.
Enhancing Drought Tolerance
Drought is another critical abiotic stress that severely impacts agriculture. β-Cyclocitral and its oxidized derivative, β-cyclocitric acid, have been shown to accumulate in plants under drought conditions and act as stress signals.[3] Exogenous application of these compounds can enhance drought tolerance.[6][7]
β-Cyclocitric acid (β-CCA), being more water-soluble and stable than β-cyclocitral, presents a promising alternative for agricultural applications.[7][8]
Table 2: Comparison of β-Cyclocitral and β-Cyclocitric Acid in Enhancing Drought Tolerance
| Compound | Plant Species | Observed Effect | Reference |
| β-Cyclocitral | Tomato | No wilting, higher relative water content, enhanced photosynthesis and root growth under drought.[6] | [6] |
| β-Cyclocitric Acid | Arabidopsis, Pepper, Tomato | Prevents water loss and promotes recovery after drought stress.[9] | [9] |
Structure-Activity Relationship Insights: The oxidation of the aldehyde group of β-cyclocitral to a carboxylic acid in β-cyclocitric acid retains and, in some aspects, improves its function in drought tolerance, particularly in terms of applicability due to increased water solubility.[7][8] This highlights the importance of the cyclohexene ring and the potential for modification at the C1 position to enhance practical utility.
Antimicrobial Activity of β-Cyclocitral Derivatives
While research on the antimicrobial properties of β-cyclocitral derivatives is less extensive than their role in plant stress, some studies have explored their potential. The core structure of β-cyclocitral, a monoterpenoid, is shared by many compounds with known antimicrobial activity.
One study investigated the antibacterial activity of nitrogen-containing derivatives of related monoterpenes, providing insights that could be applicable to β-cyclocitral analogs. For instance, the oxime and lactam derivatives of (−)-menthone and (+)-pulegone showed notable activity against Staphylococcus aureus.[1]
Table 3: Antimicrobial Activity of Monoterpene Derivatives (as a proxy for potential β-Cyclocitral derivative activity)
| Compound | Derivative Type | Target Microorganism | MIC₉₀ (µg/mL) |
| (−)-Menthone oxime | Oxime | Staphylococcus aureus | 100[1] |
| (+)-Pulegone oxime | Oxime | Staphylococcus aureus | 100[1] |
Structure-Activity Relationship Insights: The introduction of nitrogen-containing functional groups, such as oximes and lactams, into a monoterpene scaffold can confer antibacterial activity.[1] This suggests a promising avenue for the synthesis and evaluation of novel β-cyclocitral derivatives with antimicrobial properties. The lipophilicity and electronic properties of these modifications likely play a crucial role in their interaction with bacterial cell membranes or intracellular targets.
Cytotoxic Activity of β-Cyclocitral Derivatives
The potential of β-cyclocitral derivatives as anticancer agents is an emerging area of research. While specific quantitative SAR studies on β-cyclocitral derivatives are limited in the public domain, related compounds and general principles of SAR for cytotoxicity provide a framework for future investigation.
For comparison, a study on Cylindrol B analogues, which share some structural similarities with cyclic terpenoids, demonstrated that modification of hydroxyl groups through esterification significantly enhanced cytotoxic activity against various cancer cell lines.[10]
Table 4: Cytotoxic Activity of Cylindrol B Analogues (Illustrative for Potential SAR of Cyclic Terpenoids)
| Compound | R¹ Group | R² Group | IC₅₀ (µM) against A549 (lung cancer) | IC₅₀ (µM) against K562 (leukemia) |
| Cylindrol B | H | H | >40[10] | >40[10] |
| Analogue 6d | H | n-Bu | 7.15[10] | 5.21[10] |
| Analogue 7d | Me | n-Bu | 9.87[10] | 7.64[10] |
Structure-Activity Relationship Insights: This data suggests that for cyclic compounds, the presence and nature of substituents can dramatically influence cytotoxicity. Esterification and the length of the alkyl chain were key determinants of activity in the Cylindrol B series.[10] This indicates that systematic modification of the functional groups on the β-cyclocitral scaffold could lead to the discovery of potent cytotoxic agents.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of β-cyclocitral derivatives.
Root Growth Assay Under Salt Stress
This protocol is adapted from methods used to evaluate the effect of chemical treatments on plant root growth under saline conditions.
Objective: To quantify the effect of β-cyclocitral derivatives on primary root length and lateral root formation in seedlings grown under salt stress.
Materials:
-
Arabidopsis thaliana or rice (Oryza sativa) seeds
-
Murashige and Skoog (MS) medium
-
Sucrose
-
Sodium Chloride (NaCl)
-
β-Cyclocitral derivatives
-
Petri dishes
-
Sterile water
-
Growth chamber
Procedure:
-
Seed Sterilization: Surface sterilize seeds using 70% ethanol (B145695) followed by a bleach solution and rinse with sterile water.
-
Plating: Place sterilized seeds on MS agar plates.
-
Germination: Stratify the seeds at 4°C for 2-3 days in the dark, then transfer to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
Treatment Application: After a set period of growth (e.g., 5-7 days), transfer seedlings to new MS agar plates containing the desired concentration of NaCl (e.g., 100-150 mM) and the β-cyclocitral derivative to be tested. Control plates should contain only NaCl.
-
Incubation: Place the plates vertically in the growth chamber and incubate for an additional 7-10 days.
-
Data Collection: Scan the plates and measure the primary root length and the number of lateral roots using image analysis software (e.g., ImageJ).
-
Analysis: Compare the root parameters of treated plants to the control plants to determine the percentage of growth promotion.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific bacterium.
Objective: To determine the lowest concentration of a β-cyclocitral derivative that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
β-Cyclocitral derivative stock solution
-
96-well microtiter plates
-
Spectrophotometer (optional, for OD readings)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the β-cyclocitral derivative stock solution in MHB across the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Biosynthesis of β-Cyclocitral
β-Cyclocitral is derived from the oxidative cleavage of β-carotene, a common carotenoid pigment in plants. This process can be either enzymatic, mediated by carotenoid cleavage dioxygenases (CCDs), or non-enzymatic, through the action of reactive oxygen species (ROS).
Caption: Biosynthesis pathway of β-cyclocitral from β-carotene.
Experimental Workflow for Root Growth Assay
The following diagram illustrates the key steps in evaluating the effect of β-cyclocitral derivatives on plant root growth under salt stress.
Caption: Experimental workflow for the root growth assay.
Conclusion
β-Cyclocitral and its derivatives represent a promising class of bioactive molecules with significant potential in agriculture and medicine. The structure-activity relationship studies highlighted in this guide demonstrate that targeted chemical modifications can lead to substantial improvements in stability and biological efficacy. The acyl hydrazone derivative DQC-8 shows great promise for enhancing salt stress tolerance in crops, while β-cyclocitric acid is a viable candidate for improving drought resistance. Further research into the antimicrobial and cytotoxic activities of novel β-cyclocitral analogs is warranted and could lead to the development of new therapeutic agents. The experimental protocols and visualizations provided herein offer a foundation for researchers to further explore the potential of this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. β-Cyclocitral and derivatives: Emerging molecular signals serving multiple biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Cyclocitral is a conserved root growth regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Carotenoid-derived bioactive metabolites shape plant root architecture to adapt to the rhizospheric environments [frontiersin.org]
- 6. Exogenous β-cyclocitral treatment primes tomato plants against drought by inducing tolerance traits, independent of abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Apocarotenoid β-Cyclocitric Acid Elicits Drought Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants [frontiersin.org]
- 9. WO2018162449A1 - Use of beta-cyclocitric acid or a salt thereof to enhance plant tolerance to drought stress - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
The Effects of Beta-Cyclocitral Across Plant Species: A Comparative Guide
Beta-cyclocitral (βCC), a volatile apocarotenoid derived from the oxidation of β-carotene, has emerged as a significant signaling molecule in plants, mediating a range of developmental and stress-responsive processes.[1][2] This guide provides a comparative analysis of the effects of β-cyclocitral across various plant species, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Overview of this compound's Role
Derived from β-carotene through either enzymatic action by carotenoid cleavage dioxygenases (CCDs) or direct oxidation by reactive oxygen species (ROS), β-cyclocitral acts as a stress signal that accumulates under adverse environmental conditions.[1][2][3] It functions as a retrograde signal, originating in the chloroplast and influencing nuclear gene expression to enhance tolerance to abiotic stresses like drought, salinity, and photooxidative stress.[1][2][4] Furthermore, it has been identified as a potent regulator of root system architecture, a trait of significant agricultural interest.[5][6]
Comparative Effects on Plant Growth and Development
The most conserved effect of β-cyclocitral across different plant species is the promotion of root growth.[6] This effect has been observed in both eudicots like Arabidopsis thaliana and tomato (Solanum lycopersicum), and monocots like rice (Oryza sativa).[5][7]
Table 1: Effects of β-Cyclocitral on Root Growth Across Species
| Species | Effect | Concentration | Key Findings | Citation(s) |
| Arabidopsis thaliana | Promotes primary root growth and lateral root branching. | 750 nM (max effect) | Increases the number of meristematic cells by over 20%. Growth promotion is independent of auxin, brassinosteroid, and ROS signaling pathways. | [5][6][8] |
| Oryza sativa (Rice) | Enhances root and shoot growth, especially under salt stress. | Not specified | Generates a more compact crown root system. Completely recovered root depth under 50 mM NaCl treatment. | [5][6][7][9] |
| Solanum lycopersicum (Tomato) | Stimulates primary and lateral root growth. | Not specified | Effects are conserved, similar to those observed in Arabidopsis and rice. | [5][6][9] |
It is important to note that a derivative of β-cyclocitral, β-cyclocitric acid (β-CCA), has shown contrasting effects. In Arabidopsis, β-CCA was found to inhibit root growth at a concentration of 1.5 mM, suggesting a complex regulatory network where the molecule and its concentration can lead to different outcomes.[10]
Comparative Effects on Stress Tolerance
This compound plays a crucial role in enhancing plant resilience to various environmental stressors. It triggers a detoxification response and modulates the expression of numerous stress-responsive genes.[2][4][11]
Table 2: Effects of β-Cyclocitral on Abiotic Stress Tolerance
| Species | Stress Type | Key Findings | Citation(s) |
| Arabidopsis thaliana | High light, Drought, Salinity | Induces expression of singlet oxygen-responsive genes.[12] Enhances acclimation to excess light via salicylic (B10762653) acid signaling.[13] Overexpression of a Crocus sativus CCD gene that produces βCC confers tolerance to environmental and oxidative stressors.[2] | [2][12][13] |
| Oryza sativa (Rice) | Salinity | Enhances overall plant vigor and growth in salt-contaminated soil.[5][6][9] | [5][6][9] |
| Solanum lycopersicum (Tomato) | Drought, Herbivory | Primes plants against drought stress.[14] Upregulates a network of genes related to both abiotic and biotic stresses without increasing abscisic acid (ABA) or jasmonic acid (JA) biosynthesis.[12][15] | [12][14][15] |
| Crocus sativus | Dehydration, Salinity, Oxidation | Enzymatic action produces βCC, which helps reduce the negative impacts of these stresses.[1][2] | [1][2] |
Signaling Pathways and Molecular Mechanisms
This compound acts as a retrograde signal, communicating stress perceived in the chloroplasts to the nucleus to initiate a protective response.[4]
In Arabidopsis thaliana, the β-cyclocitral-mediated response to photooxidative stress involves a xenobiotic detoxification pathway.[4] This response is mediated by the GRAS protein SCARECROW LIKE14 (SCL14) and the transcription factor ANAC102, which acts upstream of other detoxification enzymes.[4] For root growth, the signaling appears to be independent of major hormone pathways like auxin and brassinosteroids.[5][16] In tomato, β-cyclocitral can upregulate transcription factors associated with jasmonic acid and ethylene (B1197577) signaling without altering the hormones' biosynthesis, indicating a complex crosstalk with other defense pathways.[12]
Experimental Protocols
Reproducibility of research findings relies on detailed experimental methodologies. Below are summaries of key protocols used in β-cyclocitral research.
Protocol 1: In Vitro Root Growth Assay (Arabidopsis thaliana)
This protocol is adapted from studies investigating the effect of β-cyclocitral on root development.[1][2]
-
Sterilization and Germination: Arabidopsis thaliana seeds are surface-sterilized and sown on square Petri plates containing a sterile nutrient medium (e.g., Murashige and Skoog) solidified with agar.
-
Treatment Application: β-cyclocitral is added to the growth medium to achieve the desired final concentration (e.g., 750 nM) before pouring the plates.[8] Control plates contain the solvent used to dissolve β-cyclocitral.
-
Incubation: Plates are sealed and placed vertically in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).
-
Data Collection: After a set period (e.g., 7-10 days), the plates are scanned, and primary root length and the number of lateral roots are quantified using image analysis software. The number of meristematic cells can be determined using microscopy with appropriate cell cycle markers.[8]
Protocol 2: Plant Stress Tolerance Assay (Volatile Application)
This method is used to assess the role of volatile β-cyclocitral in inducing stress tolerance.[13]
-
Plant Growth: Mature plants (e.g., Arabidopsis or tomato) are grown in individual pots under standard conditions for several weeks.[14]
-
Volatile Treatment: A set number of plants are placed in a transparent, airtight container. A small, open vessel containing a measured amount of pure β-cyclocitral (e.g., 1 mL) is placed inside the container, allowing it to volatilize and expose the plants.[14] Control plants are placed in a similar container with an empty vessel or one containing water. The exposure duration is typically several hours (e.g., 4 hours).[13]
-
Stress Application: Following the volatile treatment, plants are subjected to a specific abiotic stress. For high-light stress, plants are exposed to a high-intensity light source.[13] For drought stress, watering is withheld for a designated period.
-
Phenotypic and Molecular Analysis: Plant survival rates, visual damage (e.g., chlorosis), and physiological parameters (e.g., photosynthetic efficiency, water content) are measured.[11] Tissue samples are collected for transcriptomic or metabolomic analysis to identify changes in gene expression and metabolite profiles.[14][15]
Conclusion
This compound is a conserved signaling molecule that enhances root growth and abiotic stress tolerance across a range of plant species, including key agricultural crops like rice and tomato.[6][7] Its ability to promote root development, particularly under saline conditions, makes it a promising candidate for agricultural applications aimed at improving crop vigor and resilience.[5][9] The underlying molecular mechanisms involve a complex retrograde signaling pathway that activates detoxification and stress-responsive genes, often interacting with other hormone signaling networks.[4][12] Future research should focus on optimizing application methods for field conditions and further elucidating the signaling cascades in different crop species to fully harness the potential of this bioactive compound.
References
- 1. β-Cyclocitral Marked as Bioactive Compound in Plants | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Cyclocitral is a conserved root growth regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Cyclocitral is a conserved root growth regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. plantae.org [plantae.org]
- 9. hhmi.org [hhmi.org]
- 10. The response of Arabidopsis to the apocarotenoid β-cyclocitric acid reveals a role for SIAMESE-RELATED 5 in root development and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. β-Cyclocitral-Mediated Metabolic Changes Optimize Growth and Defense Responses in Solanum lycopersicum L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Frontiers | Carotenoid-derived bioactive metabolites shape plant root architecture to adapt to the rhizospheric environments [frontiersin.org]
A Comparative Guide to Beta-Cyclocitral's Role in Retrograde Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of beta-cyclocitral's performance as a retrograde signaling molecule with other alternatives, supported by experimental data. Retrograde signaling, the communication from chloroplasts and mitochondria to the nucleus, is a critical process in plants and other organisms for adapting to environmental stress. Understanding the key players in these pathways, such as this compound, is vital for developing strategies to enhance stress tolerance in crops and for potential therapeutic applications.
Executive Summary
This compound, a volatile apocarotenoid derived from the oxidation of β-carotene, has emerged as a key signaling molecule in the plant response to photooxidative stress.[1][2] It functions as a retrograde signal, transmitting information about stress perceived in the chloroplast to the nucleus to modulate gene expression and induce protective mechanisms.[2][3] This guide compares the signaling pathway and effects of this compound with two other well-characterized retrograde signaling molecules: 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) and 3'-phosphoadenosine 5'-phosphate (PAP).
Comparative Analysis of Retrograde Signaling Molecules
The following tables summarize the key characteristics and quantitative effects of this compound, MEcPP, and PAP in retrograde signaling.
Table 1: General Characteristics of Retrograde Signaling Molecules
| Feature | This compound | MEcPP (methylerythritol cyclodiphosphate) | PAP (3'-phosphoadenosine 5'-phosphate) |
| Origin | Oxidation of β-carotene in chloroplasts[1][2] | Intermediate of the methylerythritol phosphate (B84403) (MEP) pathway in plastids | Byproduct of sulfur metabolism in chloroplasts and mitochondria |
| Inducing Stress | High light, photooxidative stress, herbivory[4] | Abiotic and biotic stresses[5] | Drought, high light, oxidative stress |
| Primary Function | Induces xenobiotic detoxification pathway, enhances photooxidative stress tolerance[3] | Regulates expression of nuclear stress-response genes[5] | Modulates gene expression via inhibition of exoribonucleases |
| Key Downstream Components | SCL14, ANAC transcription factors (ANAC002, ANAC032, ANAC081, ANAC102)[3] | CAMTA3 transcription factor | XRN exoribonucleases (XRN2, XRN3) |
Table 2: Quantitative Effects on Gene Expression and Stress Tolerance
| Parameter | This compound | MEcPP | PAP |
| Endogenous Concentration Increase Under Stress | ~1.5 to 2-fold increase under high light (from ~58 ng/g FW to ~87 ng/g FW)[1] | Levels elevate under various abiotic stresses[5] | Up to 30-fold increase under drought |
| Fold Change in Key Target Gene Expression | ANAC102: ~50-fold, ANAC002: ~20-fold, ANAC032: ~20-fold, ANAC081: ~13-fold (in response to exogenous β-CC)[3] | Induces expression of selected stress-responsive nuclear-encoded plastidial proteins | Upregulation of drought and high light-inducible genes (e.g., APX2, ZAT12) |
| Effect on Stress Tolerance (Lipid Peroxidation) | Pre-treatment significantly reduces high light-induced lipid peroxidation[1] | Confers resistance to the pathogen Pseudomonas syringae | Confers drought tolerance |
Signaling Pathways and Experimental Workflows
Visualizing the signaling cascades and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: this compound retrograde signaling pathway.
Caption: General experimental workflow for validating this compound's role.
Detailed Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methods used to quantify volatile compounds in plant tissues.
a. Sample Preparation and Extraction:
-
Harvest leaf tissue (typically 100-200 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.
-
Transfer the powder to a microcentrifuge tube and add 1 mL of an appropriate extraction solvent (e.g., a mixture of methanol, chloroform, and water, or methyl tert-butyl ether (MTBE)).
-
Include an internal standard (e.g., deuterated β-cyclocitral) for accurate quantification.
-
Vortex the mixture vigorously for 1 minute and then sonicate for 15 minutes in a water bath.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the organic phase containing the volatile compounds.
-
Concentrate the extract under a gentle stream of nitrogen gas to a final volume of approximately 100 µL.
b. GC-MS Analysis:
-
Inject 1-2 µL of the concentrated extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature gradient program to separate the compounds, for example: start at 40°C for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-300.
-
Identify β-cyclocitral based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the amount of β-cyclocitral by comparing its peak area to that of the internal standard.
Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps to measure the fold change in the expression of target genes in response to this compound treatment.
a. RNA Extraction and cDNA Synthesis:
-
Harvest plant tissue (e.g., leaves) after treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard TRIzol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
b. qRT-PCR:
-
Design or obtain validated primers for the target genes (e.g., ANAC102, SCL14) and a reference gene (e.g., ACTIN2, UBQ10).
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Perform the qRT-PCR on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Include no-template controls to check for contamination.
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Measurement of Lipid Peroxidation
This protocol measures the level of malondialdehyde (MDA), a product of lipid peroxidation, as an indicator of oxidative stress.
a. Sample Homogenization:
-
Harvest approximately 100 mg of fresh plant tissue.
-
Homogenize the tissue in 1 mL of 0.1% (w/v) trichloroacetic acid (TCA) on ice.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
b. Thiobarbituric Acid Reactive Substances (TBARS) Assay:
-
Take 0.5 mL of the supernatant and mix it with 1.5 mL of 0.5% (w/v) thiobarbituric acid (TBA) in 20% (w/v) TCA.
-
Heat the mixture at 95°C for 30 minutes in a water bath.
-
Quickly cool the reaction on ice to stop the reaction.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm (for correction of non-specific turbidity) using a spectrophotometer.
-
Calculate the concentration of MDA using the Beer-Lambert law with an extinction coefficient of 155 mM-1 cm-1. The results are typically expressed as nmol MDA per gram of fresh weight.
Conclusion
This compound is a crucial component of the plant's defense arsenal (B13267) against photooxidative stress, acting as a specific and potent retrograde signal. Its mechanism of action, involving the SCL14-ANAC-mediated xenobiotic detoxification pathway, is distinct from that of other retrograde signals like MEcPP and PAP, which respond to a broader range of stresses and utilize different downstream effectors. The quantitative data presented in this guide highlight the significant impact of this compound on gene expression and stress tolerance. For researchers in agriculture and drug development, understanding these distinct pathways offers opportunities to develop targeted strategies for enhancing plant resilience and exploring novel therapeutic interventions based on the modulation of stress-response pathways.
References
- 1. pnas.org [pnas.org]
- 2. Carotenoid oxidation products are stress signals that mediate gene responses to singlet oxygen in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Retrograde signaling by the plastidial metabolite MEcPP regulates expression of nuclear stress-response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Plant Responses to β-Cyclocitral: A Comparative Transcriptomic Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic responses of plants to β-cyclocitral treatment, supported by experimental data and detailed methodologies. β-cyclocitral, a volatile apocarotenoid derived from the oxidative cleavage of β-carotene, has emerged as a significant signaling molecule in plant stress responses. Understanding its impact on gene expression across different plant species is crucial for developing novel strategies to enhance crop resilience and for potential applications in drug development.
Comparative Analysis of Differentially Expressed Genes (DEGs)
Transcriptomic studies in Arabidopsis thaliana and Solanum lycopersicum (tomato) have revealed that β-cyclocitral treatment elicits a significant reprogramming of gene expression, primarily gearing the plant towards a defensive state. While both species exhibit a robust response, the specific genes and pathways modulated show both conserved and species-specific patterns.
In Arabidopsis thaliana, treatment with β-cyclocitral leads to an enhanced tolerance to photooxidative stress.[1] This is achieved through the upregulation of a suite of genes involved in detoxification.[2][3] A key feature of this response is the induction of genes encoding Glutathione-S-Transferases (GSTs) and UDP-glycosyltransferases, which are crucial for conjugating and neutralizing toxic compounds.[2][3]
A study on tomato revealed that a 4-hour treatment with β-cyclocitral resulted in 211 differentially expressed protein-coding genes, with 115 genes being upregulated and 96 downregulated.[4][5] The upregulated genes are predominantly associated with abiotic and biotic stress responses, including the induction of heat shock proteins and various transcription factors.[4][5][6] Notably, this response appears to be independent of the canonical jasmonic acid (JA) and abscisic acid (ABA) biosynthesis pathways, despite the upregulation of transcription factors typically associated with these hormone signaling cascades.[4][5][6]
Below is a comparative summary of the key gene families and pathways affected by β-cyclocitral in Arabidopsis thaliana and Solanum lycopersicum.
| Gene/Pathway Category | Arabidopsis thaliana Response | Solanum lycopersicum Response | Key Findings |
| Detoxification Enzymes | Strong upregulation of Glutathione-S-Transferases (GSTs) and UDP-glycosyltransferases.[2][3] | Upregulation of genes associated with detoxification. | A conserved core response involves enhancing the cellular machinery to neutralize harmful compounds. |
| Transcription Factors | Upregulation of ANAC transcription factors (ANAC002, ANAC032, ANAC081, ANAC102) and involvement of GRAS protein SCL14 and TGAII.[3] | Upregulation of MYC2, MYB44, ERFs, and DREB3.[4][5][6] | Both species utilize a cascade of transcription factors to orchestrate the stress response, though the specific members may differ. |
| Stress Response | Increased tolerance to photooxidative and drought stress.[2][7] | Upregulation of heat shock proteins and genes related to abiotic and biotic stress.[4][5][6] | β-cyclocitral primes both plants for a broad range of environmental challenges. |
| Phytohormone Signaling | Influences auxin and brassinosteroid pathways.[2] | Upregulation of JA- and SA-dependent transcription factors without affecting JA and ABA biosynthesis.[4][5] | β-cyclocitral integrates with existing hormone networks, but can also act through independent pathways. |
| Growth and Development | Promotes root growth.[2] | Enhances root growth and lateral branching.[8] | Beyond stress response, β-cyclocitral also positively influences plant development, particularly in the root system. |
Experimental Protocols
The following sections detail the typical methodologies employed in the comparative transcriptomic analysis of β-cyclocitral treated plants.
Plant Growth and β-Cyclocitral Treatment
-
Plant Material and Growth Conditions: Arabidopsis thaliana and Solanum lycopersicum (tomato) plants are typically grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22-25°C, 60-70% relative humidity).
-
β-Cyclocitral Application: For transcriptomic analysis, plants are exposed to volatile β-cyclocitral. This is commonly achieved by placing a specific amount of pure β-cyclocitral on a filter paper or in a small vial within a sealed chamber containing the plants for a defined period (e.g., 4 hours).[4][9] Control plants are treated similarly with a solvent control (e.g., water or ethanol).
RNA Extraction, Library Preparation, and Sequencing
-
RNA Extraction: Total RNA is extracted from the relevant plant tissues (e.g., leaves) using commercially available kits (e.g., RNeasy Plant Mini Kit, Qiagen) or standard protocols like Trizol extraction. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
-
Library Construction: mRNA is typically enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first and second-strand cDNA are synthesized. The cDNA fragments undergo end-repair, A-tailing, and adapter ligation. The resulting libraries are then amplified by PCR.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the BGISEQ-500 or Illumina platforms, to generate a large number of short reads.[4][5]
Bioinformatic Analysis of Transcriptomic Data
-
Data Quality Control: Raw sequencing reads are filtered to remove low-quality reads, adapter sequences, and other artifacts using tools like Trimmomatic or Fastp.
-
Read Mapping: The high-quality reads are then mapped to the respective reference genomes (Arabidopsis thaliana: TAIR; Solanum lycopersicum: SL2.50) using alignment software such as HISAT2 or STAR.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Differential expression analysis between β-cyclocitral-treated and control samples is performed using packages like DESeq2 or edgeR in the R statistical environment. Genes with a statistically significant change in expression (e.g., a false discovery rate [FDR] < 0.05 and a log2 fold change > 1 or < -1) are identified as DEGs.
-
Functional Annotation and Enrichment Analysis: The identified DEGs are functionally annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG). Enrichment analysis is then performed to identify over-represented GO terms and KEGG pathways within the DEG sets, providing insights into the biological processes affected by β-cyclocitral.
Visualizing the Molecular Landscape
To better illustrate the complex biological processes initiated by β-cyclocitral, the following diagrams, generated using the Graphviz DOT language, depict the experimental workflow and the currently understood signaling pathway.
Caption: Experimental workflow for comparative transcriptomics of β-cyclocitral treated plants.
References
- 1. Carotenoid oxidation products are stress signals that mediate gene responses to singlet oxygen in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. β-Cyclocitral is a conserved root growth regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Cyclocitral-Mediated Metabolic Changes Optimize Growth and Defense Responses in Solanum lycopersicum L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. RNA-seq discovery, functional characterization, and comparison of sesquiterpene synthases from Solanum lycopersicum and Solanum habrochaites trichomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Cyclocitral, a Master Regulator of Multiple Stress-Responsive Genes in Solanum lycopersicum L. Plants - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Beta-Cyclocitral-Induced Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of beta-cyclocitral-induced gene expression with other related apocarotenoids, namely beta-ionone (B89335) and beta-cyclocitric acid. The information presented is supported by experimental data from transcriptomic analyses and aims to assist researchers in understanding the unique and overlapping molecular responses elicited by these compounds.
Data Presentation: Comparative Transcriptomic Analysis
The following tables summarize the quantitative data from various studies on the differential gene expression induced by this compound and its alternatives. It is important to note that the experimental conditions, such as plant species, tissue type, compound concentration, and treatment duration, may vary between studies, which can influence the number of differentially expressed genes (DEGs).
| Compound | Organism | Tissue | No. of Upregulated Genes | No. of Downregulated Genes | Total DEGs | Reference |
| This compound | Solanum lycopersicum (Tomato) | Leaf | 115 | 96 | 211 | [1] |
| beta-Ionone | Arabidopsis thaliana | Whole plant | Thousands (exact numbers not specified) | Thousands (exact numbers not specified) | Thousands | [2][3] |
| beta-Cyclocitric Acid | Arabidopsis thaliana | Root tip | ~2600 | ~1700 | ~4300 | [4] |
Table 1: Comparison of the number of differentially expressed genes (DEGs) induced by this compound and its alternatives.
| Compound | Enriched Biological Processes (Gene Ontology Terms) | Reference |
| This compound | Response to stimulus, response to stress, response to chemical, secondary metabolic process, phenylpropanoid metabolic process.[1] | [1] |
| beta-Ionone | Response to stress, defense response, hormone metabolism, photosynthesis.[2][3] | [2][3] |
| beta-Cyclocitric Acid | Response to water deprivation, response to osmotic stress, cell wall organization, lipid metabolic process, response to oxidative stress.[4] | [4] |
Table 2: Gene Ontology (GO) enrichment analysis of genes differentially expressed in response to this compound and its alternatives.
Experimental Protocols
This section provides a detailed methodology for a comparative transcriptomic analysis of this compound and its alternatives in Arabidopsis thaliana, a model organism for plant biology research.
Plant Growth and Treatment
-
Sterilization and Germination: Arabidopsis thaliana (e.g., Col-0 ecotype) seeds are surface-sterilized using 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinsed five times with sterile distilled water. Seeds are stratified at 4°C for 2-3 days in the dark to synchronize germination and then sown on Murashige and Skoog (MS) agar (B569324) plates.
-
Growth Conditions: Seedlings are grown for 10-14 days under a 16-hour light/8-hour dark photoperiod at 22°C.
-
Chemical Treatment: Prepare stock solutions of this compound, beta-ionone, and beta-cyclocitric acid in an appropriate solvent (e.g., DMSO). For treatment, seedlings are transferred to liquid MS medium containing the respective compounds at a final concentration (e.g., 10 µM). A mock treatment with the solvent alone serves as the control. Seedlings are incubated for a specific duration (e.g., 6, 12, or 24 hours).
RNA Extraction and Library Preparation
-
RNA Isolation: Total RNA is extracted from whole seedlings or specific tissues (e.g., roots, shoots) using a TRIzol-based method or a commercial plant RNA extraction kit, followed by DNase I treatment to remove any genomic DNA contamination.
-
RNA Quality Control: The integrity and quantity of the extracted RNA are assessed using an Agilent Bioanalyzer and a NanoDrop spectrophotometer.
-
mRNA Purification and Library Construction: mRNA is purified from total RNA using oligo(dT) magnetic beads. The purified mRNA is then fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. Second-strand cDNA is subsequently synthesized. The double-stranded cDNA is then subjected to end-repair, A-tailing, and ligation of sequencing adapters. The resulting library is amplified by PCR.
RNA Sequencing and Data Analysis
-
Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.
-
Data Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are removed using Trimmomatic.
-
Read Alignment: The clean reads are aligned to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner such as HISAT2.
-
Quantification of Gene Expression: The number of reads mapping to each gene is counted using featureCounts or HTSeq.
-
Differential Expression Analysis: Differential gene expression analysis between the treated and control samples is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
-
Functional Annotation and Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses of the DEGs are performed using tools like DAVID or PANTHER to identify over-represented biological processes and pathways.
Mandatory Visualization
Signaling Pathways
Caption: this compound Signaling Pathway.
Caption: Beta-Ionone Signaling Pathway.
References
- 1. β-Cyclocitral, a Master Regulator of Multiple Stress-Responsive Genes in Solanum lycopersicum L. Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The apocarotenoid β-ionone regulates the transcriptome of Arabidopsis thaliana and increases its resistance against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The response of Arabidopsis to the apocarotenoid β-cyclocitric acid reveals a role for SIAMESE-RELATED 5 in root development and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Beta-Cyclocitral and Strigolactone Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the beta-cyclocitral and strigolactone signaling pathways, two crucial carotenoid-derived signaling molecules in plants. By presenting quantitative data, detailed experimental methodologies, and clear visual diagrams, this guide aims to facilitate a deeper understanding of these pathways for research and potential therapeutic applications.
Introduction
This compound and strigolactones are both apocarotenoids, signaling molecules derived from the oxidative cleavage of carotenoids. While they share a common biosynthetic origin, they regulate distinct and sometimes overlapping aspects of plant growth, development, and stress responses. Strigolactones are well-established phytohormones that primarily regulate shoot branching and symbiotic interactions.[1][2] In contrast, this compound has more recently emerged as a key signaling molecule in stress responses, particularly photooxidative stress, and in promoting root growth.[3][4] Understanding the intricacies of their respective signaling pathways is crucial for developing novel strategies to enhance crop resilience and productivity.
Comparison of Signaling Pathway Components and Mechanisms
The signaling pathways of this compound and strigolactones, while both initiated by small molecules, utilize distinct protein machinery and downstream responses.
Strigolactone Signaling
The strigolactone signaling pathway is a well-characterized pathway involving perception by an α/β-hydrolase receptor, followed by the ubiquitin-mediated degradation of transcriptional repressors.
-
Perception: Strigolactones are perceived by the DWARF14 (D14) protein in the nucleus.[5][6] The binding and subsequent hydrolysis of strigolactone by D14 induce a conformational change in the receptor.[7]
-
Signal Transduction: The activated D14 receptor interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2) (or DWARF3 [D3] in rice), a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[6] This complex then recruits the transcriptional repressor proteins of the SMXL (SUPPRESSOR OF MAX2 1-LIKE) family (e.g., SMXL6, SMXL7, SMXL8 in Arabidopsis) or DWARF53 (D53) in rice.[8][9]
-
Response: The recruitment of SMXL/D53 proteins to the SCF-MAX2 complex leads to their polyubiquitination and subsequent degradation by the 26S proteasome.[3][8] The degradation of these repressors relieves the repression of downstream target genes, such as BRANCHED1 (BRC1), leading to the inhibition of shoot branching and other developmental responses.[9]
This compound Signaling
The this compound signaling pathway is primarily associated with the plant's response to photooxidative stress and involves a xenobiotic detoxification pathway.
-
Perception: The direct receptor for this compound has not been definitively identified. However, the GRAS family protein SCARECROW-LIKE 14 (SCL14) is a key mediator of the this compound response.[3]
-
Signal Transduction: this compound induces the expression of SCL14.[10] SCL14 interacts with TGA class II transcription factors (TGA2, TGA5, TGA6).[11][12] This complex is crucial for activating the expression of downstream genes.
-
Response: A key downstream target of the SCL14/TGA complex is the transcription factor ANAC102.[10] ANAC102, in turn, activates the expression of other ANAC transcription factors and numerous genes involved in the xenobiotic detoxification response, which helps to mitigate the damaging effects of reactive carbonyl species produced during photooxidative stress.[3][10] This pathway has been shown to be independent of major phytohormone signaling pathways like those for auxin and brassinosteroids in the context of root growth promotion.[1]
Quantitative Data Comparison
This table summarizes the available quantitative data for key aspects of the this compound and strigolactone signaling pathways.
| Parameter | This compound | Strigolactone (GR24) | References |
| Effective Concentration | 750 nM for promoting root growth in Arabidopsis. | 10 nM for promoting shoot branching in tir3 mutant; 1 µM for reducing branching in wild-type Arabidopsis. 1.25 - 2.5 µM for increasing primary root length; 5 - 10 µM for decreasing primary root length. | [1][13][14][15] |
| Receptor Binding Affinity (EC50/Kd) | Not yet determined. | EC50 of (+)-GR24 for inducing OmKAI2d3–OmSMAX1-D1M interaction is 0.046 µM. | [1] |
| Repressor Degradation Time | Not yet determined. | GFP-SMXL6/7/8 proteins are degraded within 2 hours of rac-GR24 treatment. SMXL7 is degraded rapidly after treatment with rac-GR24. | [3][8] |
| Key Protein-Protein Interactions | SCL14 interacts with TGA class II transcription factors (TGA2, TGA5, TGA6). | D14 interacts with MAX2 (SL-dependent). D14 interacts with SMXL7 (SL-dependent). MAX2 interacts with SMXL7. | [11][12][16] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways of this compound and strigolactone.
Experimental Protocols
Detailed methodologies for key experiments are essential for reproducing and building upon existing research. Below are representative protocols for assays commonly used to investigate these signaling pathways.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
This protocol is used to test for physical interactions between two proteins, for example, SCL14 and TGA transcription factors in the this compound pathway, or D14 and MAX2 in the strigolactone pathway.
Principle: The assay is based on the reconstitution of a functional transcription factor. One protein of interest ("bait") is fused to a DNA-binding domain (BD), and the other protein ("prey") is fused to an activation domain (AD). If the bait and prey proteins interact, the BD and AD are brought into close proximity, activating the transcription of a reporter gene.
Protocol:
-
Vector Construction: Clone the coding sequences of the bait and prey proteins into appropriate Y2H vectors (e.g., pGBKT7 for the BD fusion and pGADT7 for the AD fusion).
-
Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate (B1210297) method.
-
Selection: Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both plasmids.
-
Interaction Assay:
-
Qualitative: Replica-plate the colonies from the double dropout medium onto a quadruple dropout medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade). Growth on this medium indicates a positive interaction.
-
Quantitative: Perform a β-galactosidase assay using a colorimetric substrate (e.g., ONPG or CPRG). The intensity of the color change is proportional to the strength of the interaction.
-
-
Controls: Include positive controls (e.g., p53 and SV40 large T-antigen) and negative controls (e.g., bait with an empty prey vector) to validate the assay.
In Vitro Pull-Down Assay
This assay is used to confirm direct protein-protein interactions in vitro.
Principle: A "bait" protein is tagged (e.g., with GST or His) and immobilized on affinity beads. A cell lysate containing the "prey" protein is then incubated with the beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads.
Protocol:
-
Protein Expression and Purification: Express and purify the tagged bait protein (e.g., GST-SCL14 or His-D14) from E. coli.
-
Bait Immobilization: Incubate the purified bait protein with affinity beads (e.g., glutathione-sepharose for GST tags or Ni-NTA agarose (B213101) for His tags).
-
Prey Protein Preparation: Prepare a cell lysate from plant tissue or a cell culture expressing the prey protein.
-
Interaction: Incubate the immobilized bait protein with the cell lysate containing the prey protein.
-
Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bait-prey protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a highly sensitive method for quantifying protein-protein interactions in real-time, particularly useful for studying ligand-induced interactions in the strigolactone pathway.[1]
Principle: This assay uses a long-lifetime lanthanide chelate as a donor fluorophore and a compatible acceptor fluorophore. When the donor and acceptor are in close proximity due to a protein-protein interaction, energy transfer occurs upon excitation of the donor. The time-resolved detection minimizes background fluorescence.[2][13][14]
Protocol:
-
Protein Labeling: Label the interacting proteins with donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophores, often via affinity tags (e.g., His-tag and GST-tag) and corresponding labeled antibodies.
-
Assay Setup: In a microplate, mix the labeled proteins with or without the ligand of interest (e.g., GR24).
-
Incubation: Incubate the mixture to allow for protein interaction and FRET to occur.
-
Detection: Measure the fluorescence emission of both the donor and acceptor at specific wavelengths after a time delay using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in this ratio indicates a positive interaction.
Root Growth Assay for this compound Activity
This bioassay is used to quantify the effect of this compound on root development.[1][17]
Protocol:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and plate them on Murashige and Skoog (MS) agar (B569324) medium in Petri dishes.
-
Treatment Application: Prepare MS agar medium supplemented with different concentrations of this compound (e.g., ranging from 100 nM to 1 µM) and a vehicle control (e.g., ethanol).
-
Growth Conditions: Stratify the seeds at 4°C for 2-3 days and then transfer the plates to a growth chamber with controlled light and temperature conditions.
-
Data Collection: After a set period of growth (e.g., 7-10 days), scan the plates and measure the primary root length and the number of lateral roots using image analysis software (e.g., ImageJ).
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences in root growth between treatments.
Shoot Branching Assay for Strigolactone Activity
This assay quantifies the inhibitory effect of strigolactones on shoot branching.[18][19]
Protocol:
-
Plant Material: Use a strigolactone-deficient mutant (e.g., max4 in Arabidopsis) which exhibits a highly branched phenotype.
-
Treatment Application: Apply the synthetic strigolactone GR24 at various concentrations (e.g., 0.1 µM to 10 µM) directly to the axillary buds of the plants or to the growth medium in a hydroponic system. Include a vehicle control.
-
Growth Conditions: Grow the plants under standard greenhouse or growth chamber conditions.
-
Data Collection: After several weeks of growth, count the number of rosette branches or tillers.
-
Statistical Analysis: Analyze the data statistically to determine the concentration-dependent effect of GR24 on shoot branching.
Conclusion
The this compound and strigolactone signaling pathways represent two distinct mechanisms by which plants utilize carotenoid-derived molecules to regulate their growth and adapt to their environment. While the strigolactone pathway is a well-defined hormonal signaling cascade controlling plant architecture, the this compound pathway appears to be a more specialized stress-response system that enhances tolerance to photooxidative damage and modulates root growth. Further research, particularly in identifying the direct receptor for this compound and elucidating the downstream targets of both pathways, will undoubtedly provide deeper insights into the complex signaling networks that govern plant life. This knowledge holds significant promise for the development of novel agrochemicals and genetic strategies to improve crop performance in a changing world.
References
- 1. In vitro dynamic and quantitative monitoring of strigolactone‐signaling complex formation by time‐resolved FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Function Analysis of SMAX1 Reveals Domains That Mediate Its Karrikin-Induced Proteolysis and Interaction with the Receptor KAI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]
- 6. carltonlab.com [carltonlab.com]
- 7. The Yeast Two-Hybrid Assay in Plants - Lifeasible [lifeasible.com]
- 8. ableweb.org [ableweb.org]
- 9. Strigolactone Signaling in Arabidopsis Regulates Shoot Development by Targeting D53-Like SMXL Repressor Proteins for Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The strigolactone receptor DWARF14 regulates flowering time in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dcreport.org [dcreport.org]
- 14. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and Expression Analysis of Strigolactone Biosynthetic and Signaling Genes in Response to Salt and Alkaline Stresses in Soybean (Glycine max) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SMAX1-LIKE7 Signals from the Nucleus to Regulate Shoot Development in Arabidopsis via Partially EAR Motif-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. β-Cyclocitral is a conserved root growth regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Beta-Cyclocitral and Other Phytohormones in Plant Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling interactions and physiological effects of beta-cyclocitral against other key phytohormones. Experimental data is presented to highlight the unique mode of action of this compound, a carotenoid-derived signaling molecule, in contrast to well-established phytohormones such as auxins, brassinosteroids, and salicylic (B10762653) acid.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative and qualitative effects of this compound and other phytohormones on key plant development and stress response parameters.
Table 1: Comparative Effects on Root Development
| Phytohormone | Primary Root Growth | Lateral Root Formation | Meristematic Cell Division | Signaling Pathway Dependency |
| This compound | Promotes | Stimulates | Increases by >20%[1] | Independent of auxin and brassinosteroids[1] |
| Auxin (IAA) | Promotes at low conc., inhibits at high conc. | Promotes | Promotes | Auxin signaling pathway |
| Brassinosteroids | Promotes | Promotes | Promotes | Brassinosteroid signaling pathway |
| Salicylic Acid | Generally inhibitory | Inhibitory | Inhibitory | Salicylic acid signaling pathway |
Note: The data presented is compiled from various studies and direct quantitative comparisons should be made with caution due to potential variations in experimental conditions.
Table 2: Comparative Effects on Stress-Related Gene Expression
| Phytohormone | Key Upregulated Genes/Pathways | Primary Role in Stress Response |
| This compound | Singlet oxygen-responsive genes, Salicylic acid biosynthesis (ICS1), Glutathione-S-transferases (GSTs)[2][3] | Photooxidative stress acclimation, detoxification[2][3] |
| Auxin (IAA) | Auxin-responsive genes (e.g., GH3, SAURs) | Growth regulation under stress |
| Brassinosteroids | Brassinosteroid-responsive genes (e.g., TCH4, DWF4) | Broad stress tolerance, growth promotion |
| Salicylic Acid | Pathogenesis-related (PR) genes, WRKY transcription factors | Biotic stress resistance (systemic acquired resistance) |
Note: This table provides a general overview. The specific genes regulated can vary depending on the plant species, tissue, and stress conditions.
Signaling Pathways: A Visual Comparison
The following diagrams illustrate the distinct signaling pathway of this compound in comparison to the canonical auxin and brassinosteroid signaling pathways.
References
comparative metabolomics of plants overexpressing beta-Cyclocitral synthesis genes
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolomic landscape in plants with modified levels of β-cyclocitral, a key apocarotenoid derived from β-carotene. β-cyclocitral is increasingly recognized as a vital signaling molecule that mediates plant responses to environmental stress, making the manipulation of its synthesis a topic of significant interest for crop improvement and the discovery of novel bioactive compounds.
While direct comparative metabolomics data from plants specifically engineered to overexpress β-cyclocitral synthesis genes are emerging, this guide synthesizes available data from studies involving the exogenous application of β-cyclocitral and the overexpression of related carotenoid cleavage dioxygenase (CCD) genes. This approach offers valuable insights into the metabolic reprogramming induced by altered β-cyclocitral levels.
Data Presentation: Metabolomic Changes
The following tables summarize the quantitative changes in metabolites observed in plants with altered β-cyclocitral or related apocarotenoid levels.
Table 1: Changes in Metabolite Profile of Tomato (Solanum lycopersicum L.) Plants after Exogenous β-Cyclocitral Treatment.
This table presents discriminant metabolites identified through a variable importance in projection (VIP) analysis from an LC-MS/MS-based metabolomics study. The data reflects changes at early (0-240 min) and late (72 h) time points after treatment. Upregulated metabolites were primarily amino acids and phytophenols.[1]
| Time Point | Metabolite Class | Discriminant Metabolites Identified (VIP score ≥ 1.0) |
| Early (0-240 min) | Amino Acids, Phytophenols | 16 discriminant metabolites identified, with significant influence on amino acid metabolism pathways.[1] |
| Late (72 h) | Amino Acids, Phytophenols | 19 discriminant metabolites identified, influencing amino acid, phenylpropanoid, and isoquinoline (B145761) biosynthesis pathways.[1] |
Note: The original study identified 57 compounds in total and highlighted that β-cyclocitral treatment significantly altered the overall metabolite profile, steering a temporal separation in the accumulation of amino acids and defense-related metabolites.[1]
Table 2: Apocarotenoid Profile in Ripe Fruit of Tomato Introgression Line IL8A with Natural Overexpression of ShCCD4b.
This table contrasts with the scenario of increased β-cyclocitral. In this case, the high expression of a specific carotenoid cleavage dioxygenase, ShCCD4b, leads to a deficiency in β-cyclocitral while increasing other apocarotenoids. This serves as a comparative example of how different gene overexpression scenarios can divert the apocarotenoid pathway.
| Apocarotenoid | Change in ShCCD4b Overexpressing Line vs. Wild Type |
| Geranylacetone | Increased |
| β-Ionone | Increased |
| β-Cyclocitral | Deficient |
Note: This study highlights the specificity of different CCD enzymes and how their overexpression can lead to distinct apocarotenoid profiles, which in turn can have feedback effects on the broader carotenoid pathway.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of metabolomics studies. Below are summarized protocols for the analysis of β-cyclocitral and other apocarotenoids in plant tissues, based on established liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.
Protocol 1: UHPLC-Q-Orbitrap MS Analysis of Apocarotenoids
This protocol is adapted from methods developed for the comprehensive profiling of apocarotenoids in plant tissues.[3]
-
Sample Preparation and Extraction:
-
Freeze-dry plant tissue (e.g., leaves, roots) and grind to a fine powder.
-
Weigh approximately 25-50 mg of the powdered tissue into a 2 mL Eppendorf tube.
-
Add 1 mL of a methanol:ethyl acetate (B1210297) (50:50 v/v) solution containing 0.1% butylated hydroxytoluene (BHT) to prevent oxidation.
-
Include an internal standard (e.g., ribitol (B610474) at 0.2 mg/mL) for quantification.
-
Sonicate the suspension for 20 minutes in an ultrasonic bath.
-
Agitate on a rotary shaker for 2 hours at 150 rpm.
-
Centrifuge at 14,000 rpm for 10 minutes and transfer the supernatant to a new tube.
-
Dry the extract under a vacuum.
-
-
LC-MS Analysis:
-
Re-dissolve the dried residue in 150 µL of acetonitrile (B52724)/water (90:10, v/v).
-
Filter the solution through a 0.22 µm filter.
-
Inject the sample into an ultra-high performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Orbitrap).
-
Chromatographic Separation: Use a C18 column (e.g., ACQUITY BEH C18) with a gradient of mobile phases, typically water with formic acid (A) and acetonitrile with formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes with a heated electrospray ionization (H-ESI) source. Acquire full scan mass spectra and data-dependent MS/MS scans for compound identification.
-
Protocol 2: GC-MS Analysis of Volatile Apocarotenoids
This protocol is suitable for volatile compounds like β-cyclocitral.
-
Sample Preparation and Extraction:
-
Follow the sample collection and pulverization steps as in Protocol 1.
-
For extraction, use a solution of methanol:ethyl acetate (50:50 v/v).
-
-
Derivatization (for broader metabolite profiling):
-
Dry an aliquot of the polar phase extract in a vacuum.
-
Perform a two-step derivatization:
-
Add 40 µL of methoxyamine hydrochloride (20 mg/mL in pyridine) and incubate for 2 hours at 37°C.
-
Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate for 30 minutes at 37°C.
-
-
-
GC-MS Analysis:
-
Analyze the derivatized samples using a GC-MS system.
-
Gas Chromatography: Use a capillary column such as an HP-5MS. Inject the sample in splitless mode. Use a temperature gradient to separate the compounds.
-
Mass Spectrometry: Operate in electron impact (EI) mode at 70 eV. Acquire full scan mass spectra over a range of 50–800 Da.
-
Mandatory Visualization
Biosynthesis of β-Cyclocitral
Caption: β-Cyclocitral is formed from β-carotene via enzymatic or non-enzymatic pathways.
β-Cyclocitral Signaling Pathway
Caption: β-Cyclocitral acts as a retrograde signal, inducing a transcriptional cascade for stress tolerance.
Experimental Workflow for Comparative Metabolomics
Caption: A general workflow for conducting a comparative plant metabolomics study.
References
The Ecological Significance of β-Cyclocitral Emissions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of β-cyclocitral's ecological relevance with other plant signaling molecules, supported by experimental data. We delve into its role in mediating plant responses to environmental challenges and present detailed methodologies for its study.
β-cyclocitral, a volatile apocarotenoid derived from the oxidative cleavage of β-carotene, has emerged as a crucial signaling molecule in plants.[1] Its ecological relevance stems from its role in orchestrating adaptive responses to a variety of biotic and abiotic stresses, acting as a retrograde signal from the chloroplast to the nucleus to modulate gene expression.[2][3][4]
Performance Under Abiotic Stress: A Comparative Analysis
β-cyclocitral has demonstrated significant efficacy in enhancing plant tolerance to abiotic stressors such as drought, salinity, and high light conditions.[1] Its performance, particularly in drought and salt stress scenarios, is often independent of the canonical abscisic acid (ABA) signaling pathway, offering a distinct mechanism for stress mitigation.
Table 1: Comparative Effects of β-Cyclocitral and Other Signaling Molecules on Abiotic Stress Tolerance
| Stress Type | Plant Species | Treatment | Parameter Measured | Result | Alternative/Control | Result | Citation |
| Drought | Tomato | Exogenous β-cyclocitral | Relative Water Content (RWC) | Maintained higher RWC under drought | Water (Control) | Significant decrease in RWC | [5][6] |
| Drought | Tomato | Exogenous β-cyclocitral | Stomatal Conductance | Maintained higher stomatal conductance | Water (Control) | Decreased stomatal conductance | [5][6] |
| Drought | Tomato | Exogenous β-cyclocitral | Root Growth | Enhanced root growth | Water (Control) | Inhibited root growth | [5][6] |
| Salt Stress | Rice | Exogenous β-cyclocitral (10 µM) | Root Depth | Completely recovered root depth inhibited by 50 mM NaCl | NaCl Treatment (Control) | Significantly decreased root depth | [7] |
| Salt Stress | Rice | Exogenous β-cyclocitral (10 µM) | Shoot Height | Increased shoot height in salt-contaminated soil | No Treatment (Control) | Stunted shoot growth | [7] |
| High Light | Arabidopsis thaliana | Exogenous β-cyclocitral | Gene Expression | Upregulation of glutathione-S-transferases (GSTs) | Untreated (Control) | Basal expression | [8][9] |
Role in Biotic Stress: A Unique Defense Modulator
Beyond abiotic stress, β-cyclocitral is involved in plant defense against herbivores. Its production can be induced by herbivory and, in turn, it can modulate the expression of defense-related genes.[10]
Table 2: β-Cyclocitral in Biotic Stress Response
| Stressor | Plant Species | β-Cyclocitral Role | Comparison with other Phytohormones | Key Findings | Citation |
| Herbivory (Spodoptera littoralis) | Arabidopsis thaliana | Induced by herbivory, enhances resistance | Acts independently of the jasmonic acid (JA) biosynthetic pathway but can induce JA-dependent transcription factors. | β-cyclocitral treatment upregulates multiple stress-responsive genes without eliciting JA and ABA biosynthesis. | [10] |
| Bacterial Blight (Xanthomonas oryzae) | Rice | Induces resistance to bacterial blight | JA-induced β-cyclocitral accumulation negatively affects ABA biosynthesis. | β-cyclocitral plays a role in JA-mediated resistance. | [4] |
Experimental Protocols
Quantification of β-Cyclocitral and other Volatiles using GC-MS
This protocol is adapted from methodologies used for analyzing plant volatile organic compounds (VOCs).[11][12][13][14]
a. Sample Collection (Headspace Analysis):
-
Enclose the plant material (e.g., a leaf or whole plant) in a volatile collection chamber (e.g., a glass vessel or a polyacetate bag).
-
Use a solid-phase microextraction (SPME) fiber (e.g., 50/30 µm DVB/CAR/PDMS) to adsorb volatiles from the headspace for a defined period (e.g., 1-2 hours).[14]
-
Alternatively, use a pump to draw a known volume of air from the chamber through an adsorbent trap (e.g., Tenax TA or a combination of Carbotrap and Carbopack).
b. GC-MS Analysis:
-
Desorption: Thermally desorb the collected volatiles from the SPME fiber or adsorbent trap in the GC injector port.
-
Gas Chromatography (GC):
-
Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250-280°C).
-
Carrier Gas: Use helium at a constant flow rate.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Scan a mass range of m/z 35-400.
-
-
Identification and Quantification:
-
Identify β-cyclocitral and other VOCs by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST).
-
Quantify the compounds by comparing their peak areas to the peak area of a known amount of an internal or external standard.
-
Application of Exogenous β-Cyclocitral for Stress Assays
This protocol is based on methods described for treating plants with β-cyclocitral to assess its effect on stress tolerance.[5][6][7]
-
Preparation of β-Cyclocitral Solution:
-
Prepare a stock solution of β-cyclocitral in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Dilute the stock solution with distilled water or a nutrient solution to the desired final concentration (e.g., 10 µM for rice, or applied as a volatile for tomato).[7]
-
-
Application Methods:
-
Root Application: For soil-grown or hydroponic plants, add the β-cyclocitral solution to the growth medium.
-
Volatile Application: For potted plants, place a specific amount of pure β-cyclocitral on a cotton wick or in a small vial inside a sealed container with the plant, allowing it to volatilize and be absorbed by the plant.
-
Foliar Spray: While less common for β-cyclocitral due to its volatility, a dilute solution can be sprayed onto the leaves.
-
-
Stress Treatment:
-
After a pre-treatment period with β-cyclocitral (e.g., 24-48 hours), subject the plants to the desired stress (e.g., withhold water for drought stress, add NaCl to the growth medium for salt stress).
-
-
Data Collection:
-
Monitor and measure relevant physiological parameters (e.g., relative water content, stomatal conductance, chlorophyll (B73375) fluorescence, root and shoot biomass) at specific time points during the stress treatment.
-
Include appropriate control groups (e.g., well-watered, stressed without β-cyclocitral).
-
Signaling Pathways and Logical Relationships
β-Cyclocitral Biosynthesis and Retrograde Signaling
β-cyclocitral is produced in the chloroplasts from the oxidation of β-carotene, often triggered by reactive oxygen species (ROS) generated under stress conditions like high light.[1] It then acts as a retrograde signal, moving from the chloroplast to the nucleus to regulate the expression of stress-responsive genes.
Caption: Biosynthesis of β-cyclocitral and its role as a retrograde signal.
Experimental Workflow for Investigating β-Cyclocitral Effects
The following workflow outlines the key steps in an experiment designed to confirm the ecological relevance of β-cyclocitral.
Caption: A typical experimental workflow for studying β-cyclocitral's effects.
Crosstalk with Other Hormone Signaling Pathways
β-cyclocitral signaling interacts with other phytohormone pathways, notably those of salicylic (B10762653) acid (SA) and jasmonic acid (JA), to fine-tune the plant's defense response.
Caption: Crosstalk between β-cyclocitral and other hormone signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Herbivore-induced volatile production by Arabidopsis thaliana leads to attraction of the parasitoid Cotesia rubecula: chemical, behavioral, and gene-expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Volatiles emitted from in vitro grown tomato shoots during abiotic and biotic stress [agris.fao.org]
- 7. Volatile organic compounds in Solanum lycopersicum leaves and their roles in plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. β-Cyclocitral-Mediated Metabolic Changes Optimize Growth and Defense Responses in Solanum lycopersicum L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 14. scirp.org [scirp.org]
Evaluating the Off-Target Effects of Exogenous Beta-Cyclocitral Application: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Beta-cyclocitral, a naturally occurring apocarotenoid derived from the oxidation of β-carotene, has garnered significant interest for its potential therapeutic applications, particularly in promoting stress resilience and exhibiting anti-aging properties. As with any bioactive small molecule, a thorough evaluation of its off-target effects is crucial for advancing its translational potential. This guide provides a comparative analysis of this compound's performance against related molecules, β-ionone and β-cyclocitric acid, supported by available experimental data and detailed methodologies for key assays.
Comparative Analysis of Biological Effects
The following table summarizes the known biological activities and cytotoxic profiles of this compound and its structural or metabolic analogs, β-ionone and β-cyclocitric acid. It is important to note that direct comparative studies under identical experimental conditions are limited, and the available data often pertains to different cell types and contexts.
| Parameter | This compound | Beta-Ionone | Beta-Cyclocitric Acid |
| Primary Reported Activity | Anti-aging effects in mammalian cells (telomere protection, antioxidant stress, autophagy activation)[1][2]; retrograde signaling in plants for photooxidative stress tolerance. | Anticancer (induces apoptosis and cell cycle arrest), anti-inflammatory, and antimicrobial effects.[3][4] | Elicits drought tolerance in plants by inducing a subset of the β-cyclocitral signaling pathway.[5] |
| Known Mammalian Targets | Telomerase, antioxidant pathways (involving Sod1, Sod2, Cat, Gpx), autophagy pathway (involving Atg2, Atg32).[1][2] | Olfactory Receptor 51E2 (OR51E2), Cyclooxygenase-2 (COX-2), Glucocorticoid Receptor (GR).[1][2] | No published data on specific mammalian targets. |
| Cytotoxicity (IC50) in Non-Cancerous Mammalian Cells | No published data available. GHS hazard statements indicate potential for skin and eye irritation, and respiratory irritation.[6] | No cytotoxicity observed in human dermal fibroblasts up to 200 µM.[2] | No published data available. |
| Cytotoxicity (IC50) in Cancer Cell Lines | No published data available. | DU145 (prostate): 210 µM; LNCaP (prostate): 130 µM; PC-3 (prostate): 130 µM; SGC-7901 (gastric): 89 µM.[4][7] | No published data available. |
Signaling Pathways and Experimental Workflows
To visualize the known signaling cascades and a general workflow for evaluating off-target effects, the following diagrams are provided in DOT language.
Caption: Known signaling pathways of exogenous this compound in mammalian cells.
Caption: Experimental workflow for evaluating off-target effects.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and comparison of findings. Below are protocols for assays relevant to the observed effects of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the concentration range at which a compound can be tested for its biological effects without causing significant cell death.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol:
-
Cell Seeding: Plate cells (e.g., human dermal fibroblasts, PC12, 3T3) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, beta-ionone, and beta-cyclocitric acid in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Telomere Length Quantification (qPCR)
This method is used to assess changes in telomere length, a hallmark of cellular aging.
-
Principle: The quantitative PCR (qPCR) method for telomere length measurement compares the amplification of telomeric DNA to that of a single-copy gene. The relative ratio of telomere repeat copy number to single-copy gene copy number (T/S ratio) is used as an estimate of average telomere length.
-
Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and control cells using a commercial DNA extraction kit.
-
DNA Quantification: Accurately quantify the DNA concentration using a fluorometric method (e.g., PicoGreen).
-
qPCR Reactions: Set up two separate qPCR reactions for each sample: one to amplify telomeric repeats and another to amplify a single-copy reference gene (e.g., 36B4). Reactions should include a standard curve of known DNA concentrations.
-
Telomere PCR Primers:
-
tel1b: 5'-CGGTTTGTTTGGGTTTGGGTTTGGGTTTGGGTTTGGGTT-3'
-
tel2b: 5'-GGCTTGCCTTACCCTTACCCTTACCCTTACCCTTACCCT-3'
-
-
Reference Gene (36B4) PCR Primers:
-
36B4u: 5'-CAGCAAGTGGGAAGGTGTAATCC-3'
-
36B4d: 5'-CCCATTCTATCATCAACGGGTACAA-3'
-
-
-
qPCR Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for both the telomere and reference gene reactions. Calculate the T/S ratio using the formula: T/S = 2-ΔCt, where ΔCt = Ct(telomere) - Ct(reference gene). Compare the T/S ratios of treated samples to control samples.
-
Autophagy Flux Assay (LC3-II Turnover)
This assay measures the dynamic process of autophagy, from autophagosome formation to lysosomal degradation.
-
Principle: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a reliable marker for autophagosomes. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). Measuring the amount of LC3-II by Western blotting can be used to monitor autophagic activity. To assess autophagic flux, the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) is compared.
-
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time. For the last 2-4 hours of treatment, add a lysosomal inhibitor (e.g., 100 nM bafilomycin A1) to one set of wells.
-
Protein Extraction: Lyse the cells and collect the protein lysates.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against LC3.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio upon treatment with this compound indicates an induction of autophagy. A further increase in LC3-II levels in the presence of the lysosomal inhibitor confirms an increase in autophagic flux.
-
Conclusion
The current body of evidence suggests that this compound has promising bioactive properties, particularly in the context of cellular aging. However, a comprehensive evaluation of its off-target effects, especially in mammalian systems relevant to drug development, is still in its early stages. Direct comparative studies with its analogs, β-ionone and β-cyclocitric acid, are needed to fully understand its relative safety and specificity. The experimental protocols provided in this guide offer a framework for conducting such crucial off-target evaluations. Researchers and drug development professionals are encouraged to employ a multi-faceted approach, including broad in vitro safety panels and 'omics' technologies, to build a robust safety profile for this compound and pave the way for its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Ionone Attenuates Dexamethasone-Induced Suppression of Collagen and Hyaluronic Acid Synthesis in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Ionone and its analogs as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Apocarotenoid β-Cyclocitric Acid Elicits Drought Tolerance in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmppdb.com.ng [nmppdb.com.ng]
- 7. β-ionone induces cell cycle arrest and apoptosis in human prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Examination of Beta-Cyclocitral Biosynthesis and its Regulation
A comparative guide for researchers on the synthesis and signaling of a key apocarotenoid across plants, algae, and cyanobacteria.
Introduction
Beta-cyclocitral, a volatile apocarotenoid derived from the oxidative cleavage of β-carotene, has emerged as a significant signaling molecule across different biological kingdoms.[1] Its role in mediating responses to environmental stress is a subject of growing interest for researchers in plant science, phycology, and microbiology. This guide provides a comparative overview of the biosynthesis and regulatory mechanisms of this compound in plants, algae, and cyanobacteria, supported by quantitative data and detailed experimental protocols to facilitate further research in this area.
Biosynthesis of this compound: A Conserved Pathway with Species-Specific Nuances
The formation of this compound from β-carotene occurs through two primary mechanisms that are conserved across plants, algae, and cyanobacteria: enzymatic cleavage and non-enzymatic oxidation.
1. Enzymatic Cleavage by Carotenoid Cleavage Dioxygenases (CCDs):
CCDs are a family of non-heme iron-dependent enzymes that catalyze the oxidative cleavage of carotenoids.[2] While no single enzyme has been identified with exclusive specificity for this compound production, members of the CCD4 subfamily have been shown to cleave β-carotene at the 7,8 (7',8') positions to yield this compound.[2][3] The expression of CCD genes is a critical point of regulation in the biosynthesis of this compound.
2. Non-Enzymatic Oxidation by Reactive Oxygen Species (ROS):
This compound can also be formed through the direct oxidation of β-carotene by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[3] This non-enzymatic pathway is prominent under conditions of environmental stress, such as high light, drought, and salinity, where ROS production is elevated.[4]
Comparative Regulation Across Species
While the fundamental biosynthetic pathways are similar, the regulation of this compound production and its subsequent signaling roles exhibit significant variation across different organisms.
Plants: A Key Regulator of Abiotic Stress Responses
In vascular plants, this compound is a well-established stress signal that orchestrates acclimation to a variety of abiotic challenges.[5] Its production is tightly regulated by environmental cues, leading to downstream transcriptional reprogramming.
-
Transcriptional Regulation of CCDs: The expression of CCD genes is often induced by abiotic stress. For example, in Arabidopsis thaliana, the expression of certain CCD genes increases in response to high light and drought stress.[6] Similarly, in Salvia miltiorrhiza, the SmCCD4 gene is highly responsive to drought stress and abscisic acid (ABA) treatment.[7]
-
Signaling Pathway: Upon its synthesis, this compound acts as a retrograde signal, moving from the chloroplast to the nucleus to regulate gene expression. This signaling is largely independent of ABA.[8] Key transcriptional regulators involved in the this compound signaling pathway in Arabidopsis include MYB-like transcription factor (MBS1) and SCARECROW-LIKE 14 (SCL14).[5] These factors, in turn, regulate the expression of a suite of stress-responsive genes, including those encoding heat shock proteins, detoxification enzymes, and other transcription factors.[8][9]
Algae: A Role in Stress Signaling with Unique Features
Research in the green alga Chlamydomonas reinhardtii has revealed both conserved and distinct features of this compound regulation and function compared to plants.
-
Regulation of Biosynthesis: While this compound is produced in C. reinhardtii, its levels do not significantly increase under high light stress, suggesting a different regulatory mechanism compared to plants.[10]
-
Signaling Pathway: Exogenous application of this compound to C. reinhardtii leads to the upregulation of CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8) and the downregulation of genes involved in chlorophyll (B73375) biosynthesis.[10][11] This downregulation of chlorophyll synthesis is a conserved response also observed in this compound-treated Arabidopsis thaliana.[11] However, unlike in Arabidopsis, there is limited overlap in the genes regulated by this compound and those regulated by singlet oxygen, suggesting that this compound may not be a major contributor to singlet oxygen-mediated high light stress signaling in this alga.[10][11]
Cyanobacteria: A Defensive Weapon Against Grazers
In cyanobacteria, particularly the bloom-forming species Microcystis aeruginosa, this compound plays a crucial role in chemical defense.
-
Regulation of Production: In healthy, intact Microcystis cells, this compound is present at very low or undetectable levels.[12] However, upon cell rupture, such as during grazing by zooplankton, a rapid enzymatic reaction is triggered, leading to a burst of this compound production.[12] This suggests that the enzyme responsible, a specific carotene oxygenase, is spatially separated from its substrate, β-carotene, in intact cells and that this separation is disrupted upon cell damage.
-
Ecological Role: The release of this compound acts as a repellent to grazers like Daphnia, signaling poor food quality and thus reducing predation pressure on the cyanobacterial population.[12]
Quantitative Data Summary
The following tables summarize key quantitative data on this compound production and the expression of related genes across different species.
Table 1: this compound Concentrations in Various Species
| Species | Condition | This compound Concentration | Reference |
| Microcystis aeruginosa | Laboratory culture (stationary phase) | 133 to 415 µg/L | [13] |
| Microcystis aeruginosa | Upon cell rupture | 77 ± 5.5 amol/cell | [12] |
| Chlamydomonas reinhardtii | Normal light | ≤1 nmol g⁻¹ fresh weight | [10] |
| Chlamydomonas reinhardtii | High light stress | No significant change | [10] |
| Arabidopsis thaliana | High light stress | ~180 ng g⁻¹ | [9] |
Table 2: Relative Expression of Carotenoid Cleavage Dioxygenase (CCD) Genes Under Abiotic Stress
| Species | Gene | Stress Condition | Fold Change in Expression | Reference |
| Salvia miltiorrhiza | SmCCD4 | Drought (PEG8000) | ~2.7-fold increase at 0.25h | [7] |
| Salvia miltiorrhiza | SmCCD4 | ABA treatment | ~2.7-fold increase at 0.5h | [7] |
| Arabidopsis thaliana | AtNCED3 | Drought stress | Induced expression | [6] |
| Nicotiana tabacum | Various NtCCD genes | Drought, cold, heat | Divergent expression patterns | [14] |
Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methods used for the analysis of volatile compounds in plant and cyanobacterial samples.[15][16][17]
a. Sample Preparation (Plant Tissue):
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Weigh approximately 100-200 mg of the powdered tissue into a 2 mL microcentrifuge tube.
-
Add a suitable extraction solvent (e.g., methanol (B129727) or a mixture of methanol, chloroform, and water).[16][17]
-
Add an internal standard (e.g., ribitol) for quantification.[16]
-
Vortex the mixture vigorously and incubate at a specific temperature (e.g., 70°C for 15 minutes).[16]
-
Centrifuge to pellet the cell debris.
-
Transfer the supernatant to a new tube for derivatization or direct injection.
b. Sample Preparation (Cyanobacterial Culture):
-
For intracellular analysis, pellet the cells by centrifugation.
-
For analysis of released this compound, use the culture supernatant.
-
For total this compound, cell rupture can be induced by methods such as freeze-thaw cycles or sonication.[12]
-
Headspace solid-phase microextraction (HS-SPME) is a common method for extracting volatile compounds like this compound from aqueous samples.[15]
c. GC-MS Analysis:
-
Inject the prepared sample into a GC-MS system.
-
Use a suitable capillary column (e.g., a polar wax column) for separation.
-
Set an appropriate temperature program for the GC oven to separate the volatile compounds.
-
The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for higher sensitivity.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol provides a general framework for analyzing the expression of CCD genes in plant and algal tissues.[18][19][20]
a. RNA Extraction:
-
Harvest fresh tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol-based method).
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.
b. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
c. Real-Time qPCR:
-
Prepare a reaction mixture containing cDNA template, gene-specific primers for the target CCD gene and a reference gene, and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative expression of the target gene, normalized to the expression of one or more stable reference genes.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. β-Cyclocitral - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | β-Cyclocitral as a Cross-Species Mediator of Abiotic Stress Signaling: Insights and Future Directions Toward Crop Improvement [frontiersin.org]
- 6. Comprehensive Analysis of Carotenoid Cleavage Dioxygenases Gene Family and Its Expression in Response to Abiotic Stress in Poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. β-Cyclocitral, a Master Regulator of Multiple Stress-Responsive Genes in Solanum lycopersicum L. Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Cyclocitral Does Not Contribute to Singlet Oxygen-Signalling in Algae, but May Down-Regulate Chlorophyll Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Cyclocitral Does Not Contribute to Singlet Oxygen-Signalling in Algae, but May Down-Regulate Chlorophyll Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Production of β-Cyclocitral and Its Precursor β-Carotene in Microcystis aeruginosa: Variation at Population and Single-Cell Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carotenoid Cleavage Dioxygenases: Identification, Expression, and Evolutionary Analysis of This Gene Family in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 17. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 19. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
Safety Operating Guide
Proper Disposal of beta-Cyclocitral: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of beta-Cyclocitral, this document outlines operational procedures to ensure the safety of laboratory personnel and environmental protection. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals.
This compound, a volatile organic compound, requires careful handling and disposal due to its potential hazards. Adherence to proper disposal protocols is crucial to mitigate risks and comply with regulatory standards.
Immediate Safety and Hazard Assessment
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information. Key potential hazards include skin, eye, and respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE)
When handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Protective Clothing: A standard laboratory coat.
Spill Management
In the event of a this compound spill, immediate action is necessary to contain and clean the affected area.
-
Small Spills: For minor spills, absorb the liquid with an inert material such as vermiculite, sand, or commercially available spill pillows.[1][2] Once absorbed, collect the material into a designated, sealable hazardous waste container. The spill area should then be decontaminated with soap and water.
-
Large Spills: In the case of a significant spill, evacuate the immediate area to ensure personnel safety. Alert your institution's Environmental Health and Safety (EHS) department or emergency response team for guidance and assistance with the cleanup.
Waste Segregation and Collection
Proper segregation of this compound waste is the first step in its safe disposal. Never dispose of this compound or its waste solutions down the drain.
-
Unused or Expired Reagent: Pure, unused, or expired this compound should be treated as hazardous waste. Collect it in its original container or a compatible, tightly sealed waste container.
-
Contaminated Solid Waste: Items such as pipette tips, gloves, and absorbent paper contaminated with this compound should be collected in a designated solid chemical waste container. This may involve double-bagging the waste.
-
Liquid Waste Solutions: Aqueous or solvent-based solutions containing this compound must be collected in a designated hazardous waste container. Ensure the container is properly labeled with its contents.
Disposal Procedures
The primary method for the disposal of this compound is through a licensed chemical waste disposal company. However, for laboratory-scale waste, chemical neutralization of the aldehyde functional group can be a viable pre-treatment step to reduce its reactivity and toxicity before final disposal.
Chemical Neutralization of Aldehyde Waste
Note: The following protocols are based on general aldehyde neutralization methods and should be validated for your specific this compound waste.
Method 1: Neutralization with Sodium Pyrosulfite
Sodium pyrosulfite can effectively neutralize aldehydes to non-toxic substances.[3]
Experimental Protocol:
-
Ensure all operations are conducted in a well-ventilated fume hood.
-
For an aqueous solution of this compound waste, slowly add a sufficient amount of sodium pyrosulfite (Na₂S₂O₅) while stirring.
-
Continue stirring the mixture to ensure complete reaction. The reaction is typically complete within 15-30 minutes.[3]
-
After the reaction, the pH of the solution should be between 6 and 9.[3]
-
The treated, neutralized solution should be collected as hazardous aqueous waste for final disposal by a licensed contractor.
Method 2: Neutralization with Glycine (B1666218)
Amino acids like glycine can be used to neutralize aldehyde-containing waste.[4]
Experimental Protocol:
-
Perform all steps within a chemical fume hood.
-
For a known quantity of this compound waste, calculate the molar equivalent of glycine needed. An excess of glycine is often recommended to ensure complete neutralization.
-
Slowly add the glycine to the this compound waste solution with constant stirring.
-
Allow the reaction to proceed for at least one hour to ensure complete neutralization.[4]
-
Collect the resulting solution in a designated hazardous waste container for final disposal.
| Neutralizing Agent | General Recommended Ratio | Reaction Time | Final pH Target | Notes |
| Sodium Pyrosulfite | Sufficient amount to achieve neutralization | ~15-30 minutes[3] | 6 - 9[3] | Reaction is with the aldehyde functional group.[3] |
| Glycine | Molar excess recommended | At least 1 hour[4] | Neutral | Forms a non-hazardous addition product.[4] |
This table provides general guidelines for aldehyde neutralization. Specific quantities and reaction conditions should be optimized for your laboratory's waste stream.
Final Disposal
All waste containers, whether containing untreated this compound or neutralized waste, must be clearly and accurately labeled. The label should include the words "Hazardous Waste" and a complete description of the contents. Store the sealed waste containers in a designated satellite accumulation area away from incompatible materials. Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.
Disposal Workflow
References
- 1. How To Treat Aldehyde-containing Wastewater? [slchemtech.com]
- 2. safety.rochester.edu [safety.rochester.edu]
- 3. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 4. US6399850B1 - Aldehyde neutralizer - Google Patents [patents.google.com]
Safeguarding Your Research: A Comprehensive Guide to Handling beta-Cyclocitral
Essential guidance for laboratory professionals on the safe handling, storage, and disposal of beta-Cyclocitral, ensuring operational safety and regulatory compliance.
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount for both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for handling this compound, a volatile aromatic aldehyde. The following procedural guidance, data, and visual aids are designed to be your preferred source for laboratory safety and chemical handling, offering value beyond the product itself.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and engineering controls to minimize exposure.
Engineering Controls:
-
Fume Hood: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to mitigate the risk of inhalation.[1][2]
-
Ventilation: Ensure the laboratory is well-ventilated.[3][4]
-
Eyewash Stations and Safety Showers: These should be readily accessible in the event of accidental exposure.[5]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[5][6]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH-approved respirator is necessary.[4]
Quantitative Safety Data
While specific occupational exposure limits (OELs) have not been established for this compound, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides hazard classifications based on available data.[3][4][5]
| Hazard Classification | GHS Hazard Statement | Reported Frequency |
| Acute Oral Toxicity | H302: Harmful if swallowed | 40.8% of reports[9] |
| Acute Dermal Toxicity | H312: Harmful in contact with skin | 38.3% of reports[9] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | 46.7% of reports[9] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 46.7% of reports[9] |
| Acute Inhalation Toxicity | H332: Harmful if inhaled | 38.3% of reports[9] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | 46.7% of reports[9] |
Experimental Protocol: Preparation of a Standard Solution
This protocol outlines the standard procedure for preparing a dilution of this compound in a solvent (e.g., ethanol) and is representative of a common laboratory task involving this chemical.
Materials:
-
This compound
-
Anhydrous ethanol (B145695) (or other suitable solvent)
-
Volumetric flasks with stoppers
-
Calibrated pipettes and pipette tips
-
Beakers
-
Parafilm
Procedure:
-
Preparation: Before starting, ensure all required PPE is worn correctly and the chemical fume hood is operational.
-
Weighing:
-
Place a clean, dry beaker on a calibrated analytical balance within the fume hood.
-
Tare the balance.
-
Using a clean pipette, carefully transfer the required mass of this compound into the beaker.
-
Record the exact mass.
-
-
Dissolution:
-
Add a small amount of the solvent (e.g., ethanol) to the beaker to dissolve the this compound.
-
Gently swirl the beaker to ensure complete dissolution.
-
-
Transfer:
-
Carefully transfer the solution from the beaker into the appropriate size volumetric flask using a funnel.
-
Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a quantitative transfer. Repeat this step two more times.
-
-
Dilution:
-
Add the solvent to the volumetric flask until the liquid level is just below the calibration mark.
-
Use a pipette to add the final drops of solvent until the bottom of the meniscus is aligned with the calibration mark.
-
-
Mixing:
-
Stopper the volumetric flask securely and invert it several times to ensure the solution is homogeneous.
-
Wrap the stopper with Parafilm to prevent evaporation.
-
-
Labeling and Storage:
-
Clearly label the volumetric flask with the name of the solution, concentration, date of preparation, and your initials.
-
Store the solution in a cool, dry, and well-ventilated area, away from heat and direct sunlight.
-
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all this compound waste, including contaminated materials like pipette tips and absorbent pads, in a clearly labeled, sealed, and chemically compatible waste container.[1][7]
-
Disposal Method: Do not dispose of this compound down the drain.[4] It should be disposed of as hazardous chemical waste. The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[4]
-
Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposing of it in a sanitary landfill or offering it for recycling, in accordance with local regulations.[4]
-
Regulatory Compliance: Always adhere to local, regional, and national regulations for hazardous waste disposal.
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. opentrons.com [opentrons.com]
- 3. chemicalbull.com [chemicalbull.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. This compound | C10H16O | CID 9895 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
